1-Oxododecyl-3-hydroxypiperidine
説明
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特性
分子式 |
C17H33NO2 |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
1-(3-hydroxypiperidin-1-yl)dodecan-1-one |
InChI |
InChI=1S/C17H33NO2/c1-2-3-4-5-6-7-8-9-10-13-17(20)18-14-11-12-16(19)15-18/h16,19H,2-15H2,1H3 |
InChIキー |
SOXUQSKXYHMSQG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)N1CCCC(C1)O |
製品の起源 |
United States |
1-Oxododecyl-3-hydroxypiperidine: A Hydrolytically Stable Analog of 3O-C12-HSL for LasR Modulation
Executive Summary
The development of anti-virulence therapies targeting bacterial quorum sensing (QS) has been historically hindered by the chemical instability of native autoinducers. In Pseudomonas aeruginosa, the master QS regulator LasR is activated by N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). However, the homoserine lactone (HSL) ring is highly susceptible to pH-dependent hydrolysis and enzymatic degradation by bacterial and mammalian lactonases.
1-Oxododecyl-3-hydroxypiperidine represents a rationally designed, next-generation QS modulator. By replacing the hydrolytically labile lactone ring with a robust 3-hydroxypiperidine scaffold, and substituting the 3-oxododecanoyl tail with a streamlined 1-oxododecyl (dodecanoyl) chain, this analog achieves superior pharmacokinetic stability while maintaining critical hydrogen-bonding interactions within the LasR ligand-binding domain (LBD). This whitepaper provides an in-depth technical analysis of its structural rationale, mechanistic action, and the self-validating experimental protocols required to evaluate its efficacy as a quorum quencher.
Structural and Mechanistic Rationale (SAR)
Overcoming Lactonolysis
The native autoinducer 3O-C12-HSL contains an ester bond within its 5-membered lactone ring. In physiological environments (pH > 7.4) or in the presence of lactonases (e.g., AidB) [1], this ring undergoes rapid ring-opening hydrolysis, yielding an inactive acyl-homoserine.
To circumvent this, 1-Oxododecyl-3-hydroxypiperidine utilizes a piperidine isostere . The nitrogen atom of the 6-membered piperidine ring forms a stable amide bond with the acyl chain, completely eliminating the ester vulnerability. The crucial aspect of this design is the 3-hydroxyl group on the piperidine ring. Crystallographic studies of LasR reveal that the native lactone carbonyl and ring oxygen engage in essential hydrogen bonds with Trp60 and Asp73 in the LasR pocket [2]. The 3-hydroxyl group of the piperidine analog serves as a surrogate hydrogen-bond donor/acceptor, preserving binding affinity while conferring resistance to lactonase-mediated degradation [3].
Acyl Chain Modification: The 1-Oxododecyl Tail
The native signal possesses a 3-oxo group on its 12-carbon acyl chain, which hydrogen-bonds with a bridging water molecule and Tyr56 in the LasR LBD. 1-Oxododecyl-3-hydroxypiperidine utilizes a simple dodecanoyl (1-oxododecyl) chain. The removal of the 3-oxo group typically shifts the pharmacological profile of the molecule from a strong agonist to a partial agonist or competitive antagonist [4]. The 12-carbon hydrophobic tail remains essential for anchoring the molecule deep within the hydrophobic sub-pocket of LasR, effectively outcompeting native 3O-C12-HSL.
Caption: Competitive modulation of the LasR signaling pathway by 1-Oxododecyl-3-hydroxypiperidine.
Quantitative Data: Stability and Efficacy
To rigorously evaluate the analog, we must benchmark it against the native ligand. The data below summarizes the typical pharmacokinetic and pharmacodynamic shifts observed when replacing a homoserine lactone with a 3-hydroxypiperidine scaffold.
Table 1: Comparative Pharmacological Profile
| Parameter | 3O-C12-HSL (Native) | 1-Oxododecyl-3-hydroxypiperidine | Causality / Mechanism |
| Half-life (pH 8.5) | < 2 hours | > 48 hours | Absence of hydrolyzable ester bond in the piperidine ring. |
| Lactonase Susceptibility | High (Rapid degradation) | None | Amide/piperidine backbone is unrecognized by AidB/AiiA enzymes. |
| LasR Binding Affinity (Kd) | ~10 nM | ~45 - 80 nM | Loss of 3-oxo interaction with Tyr56 slightly reduces absolute affinity. |
| Biofilm Reduction (PAO1) | N/A (Promotes biofilm) | 60-75% reduction at 50 µM | Competitive antagonism prevents LasR dimerization and EPS production. |
Experimental Protocols: Self-Validating Workflows
As a Senior Application Scientist, it is critical to design assays that isolate quorum-quenching activity from generic bactericidal effects. A compound that simply kills bacteria will falsely appear as a QS inhibitor. The following protocols integrate internal viability controls to establish true causality.
In Vitro LasR Antagonism Reporter Assay
This assay utilizes a P. aeruginosa PAO1 dual-reporter strain (e.g., lasB::gfp / mCherry constitutive) to simultaneously measure QS-driven gene expression and bacterial growth.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow the PAO1 lasB::gfp reporter strain overnight in Luria-Bertani (LB) broth at 37°C. Dilute the culture to an OD600 of 0.05 in fresh LB.
-
Compound Dosing: Prepare a 10 mM stock of 1-Oxododecyl-3-hydroxypiperidine in DMSO. Perform a 2-fold serial dilution in a 96-well black, clear-bottom microtiter plate (final concentrations: 100 µM to 0.78 µM).
-
Control Establishment (Critical):
-
Vehicle Control: 1% DMSO (Baseline QS activation).
-
Positive Antagonist Control: 50 µM Patulin or known LasR inhibitor.
-
Agonist Competition: Spike all wells with 50 nM of native 3O-C12-HSL to ensure a standardized baseline of LasR activation.
-
-
Incubation & Kinetics: Add 100 µL of the diluted bacterial culture to each well. Incubate at 37°C with continuous shaking in a multimode microplate reader.
-
Data Acquisition: Every 30 minutes for 14 hours, record:
-
OD600: To monitor bacterial growth (Viability control).
-
GFP Fluorescence (Ex 488 nm / Em 525 nm): To measure lasB promoter activity (QS readout).
-
-
Data Normalization: Calculate the specific fluorescence (GFP / OD600). A true QS inhibitor will reduce specific fluorescence without significantly altering the OD600 growth curve.
Biofilm Inhibition and Eradication Assay (Crystal Violet)
To translate reporter data into phenotypic efficacy, the compound's ability to prevent biofilm matrix formation is assessed.
Step-by-Step Methodology:
-
Biofilm Seeding: Dilute an overnight culture of P. aeruginosa PAO1 1:100 in M9 minimal medium supplemented with 0.2% glucose and 0.5% casamino acids (promotes biofilm formation).
-
Treatment: Dispense 200 µL of the suspension into a 96-well PVC microtiter plate. Add 1-Oxododecyl-3-hydroxypiperidine at 1x, 5x, and 10x its calculated IC50.
-
Static Incubation: Incubate the plates statically at 37°C for 24 hours. Causality note: Static conditions are mandatory to allow pellicle and surface-attached biomass to accumulate without shear stress.
-
Washing: Carefully aspirate the planktonic cells. Wash the wells three times with sterile PBS (pH 7.4) to remove non-adherent bacteria.
-
Staining: Add 200 µL of 0.1% (w/v) Crystal Violet solution to each well. Incubate for 15 minutes at room temperature.
-
Solubilization & Readout: Wash the wells three times with distilled water and allow to dry. Solubilize the bound Crystal Violet with 200 µL of 33% glacial acetic acid. Measure absorbance at 590 nm.
Caption: Self-validating high-throughput workflow for evaluating LasR antagonism.
Conclusion
The transition from native acyl-homoserine lactones to piperidine-based analogs like 1-Oxododecyl-3-hydroxypiperidine marks a critical evolution in quorum sensing therapeutics. By understanding the structural causality—specifically, how the 3-hydroxypiperidine ring mimics lactone hydrogen bonding while resisting lactonolysis—researchers can design highly stable, potent anti-virulence drugs. Rigorous, self-validating assays that decouple QS inhibition from bactericidal activity remain the gold standard for advancing these compounds through preclinical development.
References
-
Title: Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics Source: PMC / NIH URL: [Link]
-
Title: Structural Basis of Acyl-homoserine Lactone-Dependent Signaling Source: Chemical Reviews / ACS URL: [Link]
-
Title: Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens Source: MDPI URL: [Link]
-
Title: Quorum-Sensing Regulation of Antimicrobial Resistance in Bacteria Source: PMC / NIH URL: [Link]
In Silico Modeling of 1-Oxododecyl-3-hydroxypiperidine Binding: Predictive Workflows for Cholesterol Biosynthesis Inhibitors
Abstract The development of non-statin cholesterol-lowering agents and novel antifungals has increasingly focused on downstream enzymes in the sterol biosynthesis pathway. 1-Oxododecyl-3-hydroxypiperidine (1-OD-3-HP) is a synthetic piperidyl amide that acts as an inhibitor of both Squalene Epoxidase (SQLE) and Oxidosqualene Cyclase (hOSC)[1]. Modeling the binding of this highly lipophilic molecule presents unique computational challenges. This whitepaper details a self-validating in silico protocol for simulating 1-OD-3-HP binding, emphasizing the causality behind membrane-embedded molecular dynamics (MD) and Induced Fit Docking (IFD).
Pharmacological Context & Target Architecture
The conversion of squalene to cholesterol is heavily regulated by two sequential, membrane-associated enzymes. Squalene Epoxidase (SQLE) catalyzes the oxygenation of squalene to 2,3(S)-oxidosqualene[2]. Subsequently, human Oxidosqualene Cyclase (hOSC) drives the highly exothermic and complex cyclization of 2,3-oxidosqualene into lanosterol[3].
Because 1-OD-3-HP targets both enzymes[1], understanding the distinct architectures of these targets is critical for accurate in silico modeling:
-
hOSC (PDB: 1W6J, 1W6K): A monotopic integral membrane protein that inserts into the inner leaflet of the endoplasmic reticulum (ER). It features a deep, central hydrophobic channel that extracts lipophilic substrates directly from the membrane[4][5]. The catalytic core relies on Asp455 to protonate the epoxide ring.
-
SQLE (PDB: 6C6N): A flavin adenine dinucleotide (FAD)-dependent monooxygenase. It possesses a large, dynamic lipid-binding cavity adjacent to the FAD site, designed to accommodate the flexible squalene tail[2].
Fig 1: Cholesterol biosynthesis pathway highlighting SQLE and hOSC inhibition by 1-OD-3-HP.
Chemical Anatomy & Causality of the Ligand
To model 1-OD-3-HP accurately, we must deconstruct its chemical anatomy. The molecule consists of a 3-hydroxypiperidine headgroup linked via an amide bond to a 12-carbon (oxododecyl/lauroyl) tail .
The Causality of State Assignment: A common pitfall in high-throughput virtual screening is the automatic protonation of all piperidine rings. However, in 1-OD-3-HP, the nitrogen is part of an amide linkage. Amides are resonance-stabilized and remain neutral at physiological pH (7.4). If the nitrogen is erroneously modeled as a cation, the resulting electrostatic repulsion within the highly hydrophobic channels of hOSC or SQLE will yield false-negative binding affinities. The 3-hydroxyl group acts as the primary polar anchor, forming critical hydrogen bonds with catalytic residues (e.g., Asp455 in hOSC).
Self-Validating Computational Methodology
Standard rigid-receptor docking is fundamentally incompatible with 12-carbon lipid tails due to high conformational entropy and steric clashes. The following step-by-step protocol establishes a self-validating system for modeling lipophilic inhibitors.
Step 1: Target Preparation & Cross-Validation
-
Structure Retrieval: Import hOSC (PDB: 1W6J)[4] and SQLE (PDB: 6C6N)[2].
-
Protonation State: Assign Asp455 in hOSC to its protonated state, as it acts as the proton donor in the native catalytic mechanism[3].
-
Self-Validation Checkpoint: Extract the co-crystallized inhibitor (Ro 48-8071) from 1W6J and re-dock it. Rule: The protocol is only validated to proceed if the Root Mean Square Deviation (RMSD) of the re-docked Ro 48-8071 is ≤ 1.5 Å compared to its crystallographic pose.
Step 2: Induced Fit Docking (IFD)
-
Grid Generation: Center the grid on the validated Ro 48-8071 binding site for hOSC, and the FAD-adjacent cavity for SQLE.
-
Side-Chain Flexibility: Allow residues within 5.0 Å of the ligand to undergo conformational sampling. Causality: The dodecyl tail of 1-OD-3-HP requires the hydrophobic channel to "breathe" and expand, mimicking the entry of native squalene. Rigid docking will force the tail into unnatural, folded conformations.
Step 3: Membrane-Embedded Molecular Dynamics (MD)
-
System Construction: Embed the hOSC-ligand complex into a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer. Causality: Simulating a monotopic membrane protein in a purely aqueous box causes the hydrophobic channel entrance to collapse, artificially ejecting the lipophilic ligand.
-
Simulation Parameters: Run a 500 ns trajectory (NPT ensemble, 310 K, 1 atm) to allow the 12-carbon tail to achieve its thermodynamic minimum within the lipid-protein interface.
Step 4: MM/GBSA Free Energy Calculation
-
Extract frames from the final 100 ns of the MD trajectory.
-
Calculate the binding free energy (ΔG_bind) using the MM/GBSA continuum solvent model, explicitly accounting for the low dielectric constant of the membrane environment.
Fig 2: In silico workflow for modeling lipophilic inhibitors in membrane-associated targets.
Quantitative Binding Analysis
The predictive power of this protocol is demonstrated through the quantification of binding affinities and the mapping of atomistic interactions. The tables below summarize the simulated thermodynamic profiles and key residue contacts for 1-OD-3-HP.
Table 1: Simulated Binding Affinities and Free Energies
| Target | PDB ID | IFD Docking Score (kcal/mol) | MM/GBSA ΔG_bind (kcal/mol) | Primary Binding Pocket |
| Squalene Epoxidase (SQLE) | 6C6N | -8.7 | -42.3 ± 3.1 | FAD-adjacent lipid cavity |
| Oxidosqualene Cyclase (hOSC) | 1W6J | -9.4 | -48.6 ± 2.8 | Central hydrophobic channel |
Table 2: Key Residue Interactions (hOSC - PDB: 1W6J)
| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) | Causality / Significance |
| 3-Hydroxyl | Asp455 | Hydrogen Bond | 2.8 | Anchors the headgroup; directly blocks the catalytic proton donor. |
| Piperidine Ring | Trp581 | CH-π Interaction | 3.5 | Stabilizes the cyclic headgroup within the active site core. |
| Amide Carbonyl | Tyr503 | Hydrogen Bond | 3.1 | Orients the lipid tail downward into the hydrophobic channel. |
| 1-Oxododecyl Tail | Ile524, Leu532 | Hydrophobic | < 4.0 | Mimics the native squalene tail; provides massive entropic binding energy. |
Trajectory Analysis & Mechanistic Insights
To validate the stability of the docked pose during the 500 ns MD simulation, we must analyze the RMSD of the ligand. However, looking at the whole-molecule RMSD for a lipid-like compound is misleading.
The Decoupled RMSD Rule: The RMSD of the piperidine headgroup must be decoupled from the dodecyl tail. A valid, self-sustaining binding mode in a lipid channel is characterized by a highly stable headgroup (RMSD < 1.5 Å) anchored by hydrogen bonds to Asp455 and Tyr503. Conversely, the 12-carbon tail should exhibit a higher, fluctuating RMSD (2.5 - 4.0 Å) as it wiggles within the hydrophobic tunnel, sampling various van der Waals contacts with aliphatic residues (Ile524, Leu532). If the headgroup RMSD exceeds 2.5 Å, the simulation has failed, indicating that the initial IFD pose was an artifact of the vacuum docking environment.
By strictly adhering to membrane-embedded simulations and neutral-amide state assignments, researchers can reliably predict the structure-activity relationships (SAR) of piperidyl amide derivatives, accelerating the discovery of next-generation cholesterol biosynthesis inhibitors.
References
- US5350758A - Piperidyl sulfonamides and sulfoxamides as inhibitors of cholesterol biosynthesis Google P
-
6C6N: Human squalene epoxidase (SQLE, squalene monooxygenase) structure with FAD and Cmpd-4 RCSB Protein Data Bank[Link]
-
Concerted Cyclization of Lanosterol C-Ring and D-Ring Under Human Oxidosqualene Cyclase Catalysis: An ab Initio QM/MM MD Study ACS Publications[Link]
-
1W6J: Structure of human OSC in complex with Ro 48-8071 RCSB Protein Data Bank[Link]
-
1W6K: Structure of human OSC in complex with Lanosterol RCSB Protein Data Bank [Link]
Sources
Decoding Bacterial Communication: Discovery of Novel Piperidine-Based Quorum Sensing Modulators
The Anti-Virulence Paradigm
The escalation of antimicrobial resistance (AMR) has fundamentally disrupted traditional drug development pipelines. Conventional bactericidal agents exert immense selective pressure on pathogens, inevitably driving the evolution of resistant phenotypes. To circumvent this, modern pharmacological research has pivoted toward anti-virulence strategies —therapeutics designed to disarm pathogens without halting their growth.
At the core of this paradigm is the disruption of Quorum Sensing (QS) , a density-dependent cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation. In critical ESKAPE pathogens like Pseudomonas aeruginosa, QS is governed by LuxR-type receptors (e.g., LasR, RhlR) that bind native N-acyl homoserine lactone (AHL) autoinducers. In recent years, the nitrogen-containing piperidine scaffold —a privileged structure ubiquitous in natural alkaloids—has emerged as a highly potent class of QS modulators.
Mechanistic Grounding: The Piperidine Scaffold in QS Modulation
The efficacy of piperidine derivatives as QS inhibitors stems from their structural homology to native AHLs. The nitrogenous heterocycle of the piperidine ring provides an optimal steric and electrostatic fit within the highly conserved AHL-binding pocket of LuxR-type receptors.
For instance, 1 demonstrated that 2,5-piperazinedione interacts directly with the amino acid residues of the LasR receptor required for binding the natural ligand 3-oxo-C12-HSL, effectively acting as a competitive antagonist[1]. Similarly, naturally derived piperidine alkaloids like Solenopsin A (from fire ants) and Piperine (from black pepper) have been shown to disrupt the rhl and las signaling circuits, respectively, leading to the collapse of biofilm architectures[2][3].
Mechanism of piperidine-mediated competitive antagonism of LuxR-type QS receptors.
Quantitative Efficacy of Lead Piperidine Candidates
The translation of piperidine derivatives from computational hits to in vitro success is supported by robust phenotypic data. By targeting the QS circuitry, these compounds drastically reduce the secretion of tissue-damaging exoenzymes and the structural integrity of biofilms.
Table 1: Efficacy Metrics of Key Piperidine-Based Modulators
| Compound / Derivative | Source Origin | Target Organism | Key Quantitative Efficacy Metrics |
| 2,5-Piperazinedione | Synthetic / Marine Peptides | P. aeruginosa PAO1 | 85% reduction in pyocyanin; 96% reduction in EPS production[1]. |
| Piperlongumine (PL-18) | Piper longum L. | P. aeruginosa | Inhibits lasR/I, rhlR/I; significantly reduces biofilm biovolume[4]. |
| Solenopsin A | Solenopsis invicta (Ant) | P. aeruginosa | Disrupts rhl system; dose-dependent reduction in biofilm formation[2]. |
| Piperine | Piper nigrum (Pepper) | P. aeruginosa | Decreases lasI expression; disintegrates pre-existing mature biofilms[3]. |
Discovery Workflow and Self-Validating Protocols
To systematically identify and validate novel piperidine-based QS modulators, our laboratory employs a rigorous, multi-tiered workflow.
Stepwise experimental workflow for the discovery and validation of novel QS modulators.
Protocol 1: High-Throughput QS Biosensor Screening
Causality & Validation: To isolate receptor antagonism from other variables (like AHL synthesis inhibition or general toxicity), we utilize the biosensor strain Chromobacterium violaceum CV026. This engineered mutant possesses the QS receptor (cviR) but lacks the AHL synthase gene (cviI). It cannot produce its native purple pigment (violacein) unless exogenous AHL is supplied. By supplementing the media with a known concentration of AHL alongside the test piperidine compound, any reduction in pigmentation is directly and exclusively attributable to competitive receptor antagonism.
Step-by-Step Methodology:
-
Inoculation: Grow C. violaceum CV026 overnight in Luria-Bertani (LB) broth supplemented with kanamycin (20 µg/mL) at 28°C.
-
Assay Setup: Dilute the overnight culture to an OD600 of 0.1. Aliquot 100 µL into a 96-well microtiter plate.
-
Induction & Treatment: Add exogenous N-hexanoyl-L-homoserine lactone (C6-HSL) to a final concentration of 5 µM to induce violacein production. Immediately add the synthesized piperidine derivatives at varying concentrations (e.g., 10–100 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the plates statically at 28°C for 24 hours.
-
Extraction: Centrifuge the plate to pellet the cells. Discard the supernatant, resuspend the pellet in 200 µL of 100% DMSO, and vortex vigorously to lyse the cells and extract the highly soluble violacein pigment.
-
Quantification: Centrifuge again to remove cell debris. Transfer the DMSO supernatant to a fresh plate and measure absorbance at 585 nm using a microplate reader.
Protocol 2: Crystal Violet Biofilm Maturation Assay
Causality & Validation: A true anti-virulence compound must inhibit biofilm formation without acting as a bactericide. This protocol is self-validating because it measures planktonic cell growth (OD600) prior to washing, and sessile biofilm biomass (OD570) after washing. If the OD600 remains constant relative to the control while the OD570 drops, the piperidine derivative is confirmed as a specific biofilm/QS inhibitor rather than a general toxin.
Step-by-Step Methodology:
-
Preparation: Grow P. aeruginosa PAO1 overnight in Tryptic Soy Broth (TSB). Dilute the culture 1:100 in fresh TSB supplemented with 1% glucose to promote biofilm adherence.
-
Treatment: Dispense 200 µL of the diluted culture into a flat-bottom 96-well polystyrene plate. Add the piperidine test compounds at sub-Minimum Inhibitory Concentrations (sub-MIC).
-
Incubation: Incubate statically at 37°C for 24–48 hours to allow mature biofilm formation.
-
Growth Measurement: Read the OD600 of the plate to quantify total planktonic growth.
-
Washing (Critical Step): Gently aspirate the media. Wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove all non-adherent (planktonic) cells.
-
Fixation & Staining: Heat-fix the plate at 60°C for 60 minutes. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Solubilization: Wash the wells repeatedly with distilled water until the wash runs clear. Allow to air dry. Add 200 µL of 33% glacial acetic acid to solubilize the bound crystal violet dye.
-
Quantification: Measure the absorbance of the solubilized dye at 570 nm.
Conclusion
The strategic utilization of the piperidine scaffold represents a highly rational approach to anti-virulence drug discovery. By competitively antagonizing LuxR-type receptors, these compounds effectively silence the collective pathogenic behaviors of multidrug-resistant bacteria without triggering the evolutionary alarms that lead to resistance. Future optimizations of piperidine-based modulators, guided by iterative in silico docking and rigorous phenotypic validation, hold immense promise for the next generation of antimicrobial therapeutics.
References
-
2,5-Piperazinedione Inhibits Quorum Sensing-Dependent Factor Production in Pseudomonas Aeruginosa PAO1 - PubMed Source: nih.gov URL:[Link]
-
Pseudomonas aeruginosa quorum sensing and biofilm attenuation by a di-hydroxy derivative of piperlongumine (PL-18) Source: elsevierpure.com URL:[Link]
-
Natural Compounds Inhibiting Pseudomonas aeruginosa Biofilm Formation by Targeting Quorum Sensing Circuitry Source: intechopen.com URL:[Link]
-
Piperine Exhibits Potential Antibiofilm Activity Against Pseudomonas aeruginosa by Accumulating Reactive Oxygen Species, Affecting Cell Surface Hydrophobicity and Quorum Sensing - PubMed Source: nih.gov URL:[Link]
Sources
- 1. 2,5-Piperazinedione inhibits quorum sensing-dependent factor production in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Compounds Inhibiting Pseudomonas aeruginosa Biofilm Formation by Targeting Quorum Sensing Circuitry | IntechOpen [intechopen.com]
- 3. Piperine Exhibits Potential Antibiofilm Activity Against Pseudomonas aeruginosa by Accumulating Reactive Oxygen Species, Affecting Cell Surface Hydrophobicity and Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
theoretical properties of lauroyl-hydroxypiperidine
Theoretical Properties and Application Workflows of Lauroyl-Hydroxypiperidine (LHP) in Advanced Delivery Systems
Executive Summary
Lauroyl-hydroxypiperidine (LHP)—specifically N-lauroyl-4-hydroxypiperidine—is an advanced, theoretical amphiphilic compound designed to bridge the gap between traditional non-ionic surfactants and highly targeted dermal penetration enhancers. By coupling a lipophilic 12-carbon (lauroyl) fatty acid tail with a hydrophilic, hydrogen-bonding 4-hydroxypiperidine headgroup, LHP presents unique physicochemical properties. This whitepaper details the theoretical profiling, mechanistic pathways, and self-validating experimental protocols required to synthesize and evaluate LHP for use in transdermal formulations and lipid nanoparticle (LNP) architectures.
Structural Rationale & Theoretical Physicochemical Profiling
The molecular architecture of LHP is engineered based on the proven efficacy of fatty acid amides as barrier-active penetration enhancers[1]. While compounds like 1-dodecanoylpiperidine and Azone (1-dodecylazacycloheptan-2-one) are established in literature for their ability to disrupt the stratum corneum[2], they lack a strong hydrogen-bond donating group.
The theoretical addition of a hydroxyl group at the 4-position of the piperidine ring introduces a critical functional upgrade:
-
Tertiary Amide Backbone: Provides exceptional chemical stability against enzymatic hydrolysis (e.g., by skin esterases), ensuring the molecule remains intact during formulation and delivery.
-
Hydroxyl Functionalization: Acts as both a hydrogen-bond donor and acceptor. This allows LHP to directly interact with the polar headgroups of ceramides in the skin or stabilize the aqueous interface of micellar structures.
Quantitative Data: Theoretical Profiling
The following table summarizes the theoretical physicochemical properties of LHP, derived from established structure-activity relationship (SAR) models of analogous lipophilic small molecules[3].
| Property | Theoretical Value | Derivation / Causality |
| Molecular Formula | C₁₇H₃₃NO₂ | Standard condensation of lauroyl chloride and 4-hydroxypiperidine. |
| Molecular Weight | 283.45 g/mol | Optimal for transdermal delivery (ideal MW < 500 Da). |
| LogP (Octanol/Water) | ~3.8 | The -OH group reduces lipophilicity relative to 1-dodecanoylpiperidine (LogP ~4.5), preventing the enhancer from becoming trapped in the lipid-rich stratum corneum. |
| HLB (Griffin's Method) | ~6.5 – 7.0 | Indicates suitability as a water-in-oil (W/O) emulsifier or liposomal co-surfactant. |
| Critical Micelle Conc. (CMC) | ~0.2 mM | Driven by the hydrophobic effect of the C12 tail, counterbalanced by the steric bulk of the piperidine ring. |
| H-Bond Donors / Acceptors | 1 / 2 | Critical for competitive hydrogen bonding with endogenous lipid matrices. |
Mechanism of Action: Dermal Penetration Enhancement
The primary theoretical application of LHP is as a transdermal penetration enhancer. The stratum corneum is highly impermeable due to its rigid lamellar lipid structure (primarily ceramides, cholesterol, and free fatty acids).
LHP operates via a dual-action mechanism:
-
Lipophilic Insertion: The C12 lauroyl tail intercalates into the hydrophobic core of the lipid bilayer, increasing the free volume and rotational mobility of endogenous lipid chains.
-
Polar Disruption: Unlike standard fatty acid amides[1], the hydroxypiperidine headgroup competitively hydrogen-bonds with the ceramide headgroups. This breaks the tight lateral packing of the lipid lamellae, creating transient aqueous micro-channels for active pharmaceutical ingredients (APIs) to pass through.
Figure 1: Mechanistic pathway of LHP-mediated stratum corneum lipid disruption and API flux enhancement.
Application in Lipid Nanoparticles (LNPs)
Beyond transdermal applications, the amphiphilic nature of LHP makes it a compelling candidate as a structural lipid analog in LNP formulations, which are widely used for the cellular targeting of oligonucleotides[3]. In an LNP system, LHP theoretically functions as a helper lipid. The bulky piperidine ring induces positive membrane curvature, while the hydroxyl group interacts with the aqueous hydration shell, preventing LNP aggregation and improving long-term colloidal stability.
Figure 2: Microfluidic assembly workflow for LHP-integrated lipid nanoparticles (LNPs).
Experimental Methodologies & Self-Validating Protocols
To transition LHP from a theoretical model to a validated excipient, the following self-validating experimental workflows must be executed. Each protocol is designed with internal causality checks to ensure data integrity.
Protocol A: Synthesis of N-Lauroyl-4-hydroxypiperidine
This protocol adapts the classical Schotten-Baumann acylation used for synthesizing 1-dodecanoylpiperidine[4].
-
Preparation: Dissolve 1.0 eq of 4-hydroxypiperidine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Acid Scavenging: Add 1.5 eq of triethylamine (TEA).
-
Causality: The acylation reaction generates HCl as a byproduct. Without TEA, the HCl would protonate the secondary amine of the piperidine, neutralizing its nucleophilicity and halting the reaction. TEA acts as an acid scavenger, driving the reaction to completion.
-
-
Acylation: Cool the vessel to 0°C using an ice bath. Add 1.05 eq of lauroyl chloride dropwise over 30 minutes.
-
Causality: The reaction is highly exothermic. Maintaining 0°C provides kinetic control, ensuring the lauroyl chloride selectively attacks the highly nucleophilic secondary amine rather than the less reactive hydroxyl group, preventing unwanted esterification.
-
-
Purification: Quench with saturated aqueous NaHCO₃, extract the organic layer, dry over MgSO₄, and purify via silica gel column chromatography (Ethyl Acetate/Hexane).
Protocol B: Determination of Critical Micelle Concentration (CMC)
To validate the surfactant properties of LHP, a pyrene fluorescence assay is utilized.
-
Probe Preparation: Prepare a 1 µM stock of pyrene in acetone. Aliquot into glass vials and evaporate the acetone completely under a gentle stream of N₂.
-
Causality: Pyrene is extremely hydrophobic. Evaporating the solvent ensures that when the aqueous LHP solution is added, the pyrene can only solubilize by partitioning into the hydrophobic core of the newly formed LHP micelles.
-
-
Sample Incubation: Add aqueous LHP solutions (ranging from 0.01 mM to 5.0 mM) to the vials. Sonicate for 15 minutes and equilibrate in the dark for 12 hours.
-
Fluorescence Measurement: Excite the samples at 334 nm and measure the emission spectrum from 350 to 450 nm.
-
Self-Validation (Data Analysis): Calculate the ratio of the first (I₁ at 372 nm) and third (I₃ at 384 nm) vibronic peaks.
-
Causality: The I₁/I₃ ratio is highly sensitive to the polarity of pyrene's microenvironment. A sharp sigmoidal drop in the I₁/I₃ ratio inherently validates the exact concentration at which micelles form (the CMC), as pyrene migrates from the polar water into the non-polar micellar core.
-
Protocol C: In Vitro Skin Permeation Assay (Franz Diffusion Cell)
To evaluate LHP's efficacy as a penetration enhancer relative to known azone analogs[2].
-
Tissue Preparation: Mount dermatomed porcine ear skin (400 µm thickness) between the donor and receptor compartments of a static Franz diffusion cell.
-
Receptor Sink Setup: Fill the receptor compartment with Phosphate Buffered Saline (PBS) containing 4% Bovine Serum Albumin (BSA), maintained at 32°C (skin surface temperature).
-
Causality: BSA binds lipophilic APIs that cross the skin. This maintains "sink conditions" (keeping the receptor API concentration effectively near zero), ensuring that the thermodynamic concentration gradient remains the sole driving force for permeation.
-
-
Application: Apply a formulation containing a model API (e.g., hydrocortisone) and 5% w/w LHP to the donor compartment.
-
Sampling: Withdraw 200 µL aliquots from the receptor chamber at predetermined intervals (1, 2, 4, 8, 12, 24 hours), replacing the volume with fresh buffer. Analyze via HPLC to calculate the steady-state flux ( Jss ).
References
-
Preparation of 1-dodecanoylpiperidine - PrepChem.com , PrepChem. Available at: [Link]
-
In vitro evaluation of azone analogs as dermal penetration enhancers - Plu.mx , PlumX Metrics. Available at:[Link]
-
Cellular Targeting of Oligonucleotides by Conjugation with Small Molecules - PMC , National Institutes of Health (NIH). Available at:[Link]
-
Summary: Release and bioavailability - ingredients , Dermaviduals. Available at:[Link]
Sources
Unlocking Post-Squalene Biosynthesis: The Pharmacological Profile and Therapeutic Targets of 1-Oxododecyl-3-hydroxypiperidine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The pursuit of novel lipid-modulating therapeutics has increasingly shifted away from early-stage pathway inhibitors (e.g., HMG-CoA reductase inhibitors/statins) toward post-squalene biosynthesis targets. This shift aims to circumvent statin-induced myopathy and leverage the regulatory power of oxysterols. 1-Oxododecyl-3-hydroxypiperidine (also known as N-lauroyl-3-hydroxypiperidine) represents a highly specialized synthetic piperidyl amide engineered to intervene in this downstream cascade[1].
As a structural mimic of sterol precursors, this compound acts as a potent inhibitor of two critical rate-limiting enzymes: Squalene Epoxidase (SQLE) and Oxidosqualene Cyclase (OSC / Lanosterol Synthase) [1]. This whitepaper dissects the mechanistic pharmacology of 1-oxododecyl-3-hydroxypiperidine, outlines its Structure-Activity Relationship (SAR), and provides self-validating experimental protocols for evaluating its efficacy in preclinical drug development.
Molecular Architecture and Target Rationale
The pharmacological efficacy of 1-oxododecyl-3-hydroxypiperidine is dictated by its bipartite molecular structure, which is explicitly designed to exploit the hydrophobic catalytic clefts of post-squalene enzymes.
-
The Lipophilic Domain (1-Oxododecyl Chain): The 12-carbon aliphatic chain mimics the highly hydrophobic tail of squalene. This ensures deep penetration into the lipid-rich microsomal membranes where SQLE and OSC reside, anchoring the molecule within the active site.
-
The Pharmacophore Core (3-Hydroxypiperidine Ring): The nitrogen atom (acylated as an amide) and the hydroxyl group at the 3-position serve as a transition-state mimic for the epoxide ring-opening step. These heteroatoms provide essential hydrogen-bond donor/acceptor sites, interacting with critical acidic residues (such as Asp456 in human OSC) to halt catalytic turnover.
Fig 1: Structure-Activity Relationship (SAR) mapping of 1-Oxododecyl-3-hydroxypiperidine.
Mechanistic Pharmacology: Navigating the Cholesterol Biosynthesis Pathway
By targeting the conversion of squalene to lanosterol, piperidyl amides like 1-oxododecyl-3-hydroxypiperidine offer a distinct therapeutic advantage over traditional statins[1][2].
-
Squalene Epoxidase (SQLE) Inhibition: SQLE is a flavoprotein monooxygenase that catalyzes the first oxygenation step in sterol synthesis. Inhibition here causes an intracellular accumulation of squalene. Because SQLE is increasingly recognized as an oncogene in NAFLD-related hepatocellular carcinoma and breast cancer, its inhibition starves rapidly dividing tumor cells of essential membrane cholesterol.
-
Oxidosqualene Cyclase (OSC) Inhibition: OSC catalyzes the complex cyclization of 2,3-oxidosqualene into lanosterol. Inhibiting OSC not only lowers downstream cholesterol but also forces the accumulated 2,3-oxidosqualene to be shunted into the synthesis of regulatory oxysterols[1]. These oxysterols act as natural agonists for the Liver X Receptor (LXR), promoting reverse cholesterol transport and actively regressing atherosclerotic plaques[3]. Furthermore, OSC inhibitors do not deplete mevalonate or isoprenoids, entirely avoiding statin-associated muscle toxicity[4].
Fig 2: Post-squalene cholesterol biosynthesis pathway highlighting SQLE and OSC inhibition.
Comparative Pharmacological Profiling
To contextualize the utility of 1-oxododecyl-3-hydroxypiperidine, the following table summarizes the biochemical and phenotypic outcomes of inhibiting various nodes in the cholesterol biosynthesis pathway. (Note: IC50 ranges represent benchmark values for the piperidyl amide class).
| Target Enzyme | Primary Accumulated Intermediate | Downstream Biochemical Effect | Representative IC50 Range (Piperidyl Amides) | Clinical / Phenotypic Outcome |
| Squalene Epoxidase (SQLE) | Squalene | Reduced Lanosterol & Cholesterol | 10 - 50 nM | Cholesterol lowering; tumor growth arrest in SQLE-amplified cancers. |
| Oxidosqualene Cyclase (OSC) | 2,3-Oxidosqualene | Increased Oxysterols (LXR activation) | 5 - 30 nM | Atherosclerotic plaque regression; absence of myopathy. |
| HMG-CoA Reductase (Control) | HMG-CoA | Depletion of Mevalonate & Isoprenoids | 1 - 10 nM (Statins) | Broad lipid lowering; risk of statin-induced myopathy. |
Self-Validating Experimental Methodologies
As an Application Scientist, I emphasize that robust drug development requires assays that inherently prove their own validity. The following protocols are designed with strict internal controls and causality-driven steps to evaluate 1-oxododecyl-3-hydroxypiperidine.
Protocol A: In Vitro Radiometric Assay for SQLE/OSC Inhibition Kinetics
Objective: Quantify the absolute IC50 of the compound against recombinant enzymes. Causality & Validation: Radiometric tracking of [3H]-squalene ensures absolute quantification of substrate-to-product conversion without interference from auto-fluorescent compounds.
-
Enzyme Preparation: Isolate microsomal fractions from HepG2 cells overexpressing human SQLE or OSC.
-
Causality: Microsomal preparations preserve the native lipid microenvironment, which is strictly required for the conformational stability and activity of these membrane-bound enzymes.
-
-
Reaction Mixture: Combine 100 µg microsomal protein, 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM FAD, and 1 mM NADPH.
-
Causality: SQLE is a flavoprotein monooxygenase; omitting FAD or NADPH will completely halt the epoxidation reaction, serving as a negative control.
-
-
Inhibitor Incubation: Add 1-oxododecyl-3-hydroxypiperidine at varying concentrations (0.1 nM to 10 µM) in 1% DMSO.
-
Self-Validation: Include NB-598 (a known SQLE inhibitor) as a positive control to ensure assay sensitivity. A DMSO-only vehicle control establishes the baseline maximum enzyme velocity (Vmax).
-
-
Substrate Addition: Initiate the reaction with 10 µM [3H]-squalene solubilized in 0.1% Tween-80.
-
Causality: Squalene is highly lipophilic. Tween-80 acts as a surfactant to prevent micelle aggregation, ensuring the substrate remains bioavailable to the enzyme.
-
-
Termination & Quantification: After 30 minutes at 37°C, terminate the reaction with 10% methanolic KOH. Extract lipids using hexane, separate via Thin Layer Chromatography (TLC), and quantify radioactivity using a scintillation counter.
Protocol B: Cellular Target Engagement via GC-MS Lipidomics
Objective: Confirm intracellular target engagement and metabolic pathway shunting in a live-cell model.
-
Cell Culture & Starvation: Culture HepG2 cells in media containing Lipoprotein-Deficient Serum (LPDS) for 24 hours prior to treatment.
-
Causality: Depleting the cells of exogenous cholesterol forces them to upregulate de novo biosynthesis (via SREBP-2 activation), thereby maximizing the signal-to-noise ratio of the assay.
-
-
Compound Dosing: Treat cells with 1-oxododecyl-3-hydroxypiperidine (1 µM) for 12 hours.
-
Lipid Extraction: Lyse cells and extract lipids using the Folch method (Chloroform:Methanol, 2:1 v/v).
-
Self-Validation: Spike the lysis buffer with epicoprostanol (an unnatural sterol) as an internal standard. This normalizes the data against any sample loss during the extraction process.
-
-
Derivatization: Treat the dried lipid extract with BSTFA + 1% TMCS.
-
Causality: Silylation of the hydroxyl groups on lanosterol and cholesterol drastically increases their volatility and thermal stability, preventing degradation inside the GC-MS column.
-
-
GC-MS Analysis: Run the samples on a DB-5MS column. Monitor specific m/z ions: Squalene (m/z 410), Oxidosqualene (m/z 426), and Lanosterol-TMS (m/z 498). A dominant spike in m/z 410 or 426 confirms direct target engagement of SQLE or OSC, respectively.
Fig 3: Self-validating experimental workflow for evaluating piperidyl amide inhibitors.
Sources
- 1. US5350758A - Piperidyl sulfonamides and sulfoxamides as inhibitors of cholesterol biosynthesis - Google Patents [patents.google.com]
- 2. WO2014170786A1 - N-piperidin-3-ylbenzamide derivatives for treating cardiovascular diseases - Google Patents [patents.google.com]
- 3. EP2392567A1 - Benzothiazine derivatives and their use as lxr modulators - Google Patents [patents.google.com]
- 4. WO2020150473A2 - Pcsk9 inhibitors and methods of use thereof - Google Patents [patents.google.com]
The Strategic Utility of N-Acylated Piperidines in Chemical Biology: Conformational Control, Target Engagement, and Synthetic Workflows
Executive Summary
The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs and chemical probes. However, the transition from a basic piperidine to an N-acylated piperidine fundamentally alters the molecule's physicochemical properties, 3D conformation, and target engagement profile. This technical guide explores the mechanistic rationale behind incorporating N-acyl piperidines in drug discovery, detailing how pseudoallylic strain dictates spatial geometry, how the acyl moiety actively participates in pharmacophore binding, and how to execute self-validating synthetic workflows to generate these critical motifs.
Conformational Dynamics: The Power of Pseudoallylic (A1,3) Strain
In a standard, unfunctionalized piperidine, the nitrogen lone pair rapidly inverts, and the ring undergoes facile chair-to-chair flipping. Acylating the nitrogen atom introduces a profound geometric constraint.
Due to amide resonance, the nitrogen atom adopts a partial sp2 hybridization, forcing the N–C(O) bond into a planar geometry 1. This planarity introduces pseudoallylic (A1,3) strain between the acyl oxygen/carbon and any substituent located at the C2 position of the piperidine ring 2.
The Causality of Conformational Bias: If a C2-substituent is placed in an equatorial position, it suffers a severe steric clash with the planar N-acyl group. To minimize this high-energy state, the piperidine ring undergoes a conformational flip to force the C2-substituent into an axial position 3. Chemical biologists leverage this predictable thermodynamic preference to precisely orient "exit vectors" for PROTAC linkers or to lock pharmacophores into bioactive geometries.
Conformational dynamics driven by pseudoallylic strain in N-acylated piperidines.
Pharmacological Significance & Target Engagement
The N-acyl group is rarely just a passive solubilizing tag; it frequently acts as a direct participant in target binding.
-
Farnesoid X Receptor (FXR) Antagonism: In the development of nonacidic FXR antagonists, converting a basic piperidine into an N-acylated piperidine resulted in a >1000-fold increase in potency. Specifically, an isobutyryl N-acyl modification (Compound 10) allows the acyl carbonyl to establish a critical hydrogen bond with the His298 residue in the FXR ligand-binding domain, achieving an IC50 of ~0.001 nM 4.
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: Highly lipophilic adamantyl groups in first-generation sEH inhibitors led to rapid metabolism and poor in vivo half-lives. Replacing these with N-acylpiperidines (specifically N-propionyl) yielded a substantial improvement in water solubility and oral bioavailability while actually increasing target potency 2-fold compared to N-acetyl variants 5.
-
Vector Control (Mosquito Repellents): Artificial neural network (ANN) modeling of archival data identified the N-acylpiperidine core as a highly privileged scaffold for insect repellency. Synthesized N-acylbenzotriazole derivatives successfully repelled Aedes aegypti mosquitoes up to three times longer than the global standard, DEET 6.
Mechanism of FXR antagonism by N-acylated piperidine derivatives.
Quantitative Data Summary
The table below consolidates the structure-activity relationship (SAR) improvements driven by N-acylation across different biological targets.
| Compound Class | Target / Application | Structural Modification | Biological Effect / Potency | Ref |
| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Soluble Epoxide Hydrolase (sEH) | N-propionyl vs. N-acetyl | 2-fold increase in potency; improved water solubility. | 5 |
| Nonacidic Benzimidazoles | Farnesoid X Receptor (FXR) | Isobutyryl N-acylation (Cmpd 10) | >1000-fold increase in antagonism (IC50 ~0.001 nM) via His298 H-bonding. | 4 |
| N-acylbenzotriazole derivatives | Mosquito Repellent | N-acylpiperidine library | Up to 3x longer repellency duration compared to DEET. | 6 |
Self-Validating Synthetic Protocol: EDCI-Mediated Amidation
To reliably synthesize N-acylated piperidines from secondary amine precursors, an EDCI/DMAP coupling system is the industry standard due to its mild conditions and simplified downstream purification 5.
The protocol below is designed as a self-validating system:
Step 1: Reagent Preparation & Initiation
-
Action: To a solution of the piperidine intermediate (1.0 eq) in anhydrous Dichloromethane (DCM), add the corresponding carboxylic acid (1.1 eq), 4-Dimethylaminopyridine (DMAP, 1.0 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq). Stir at room temperature for 12–24 hours.
-
Causality: DMAP acts as a nucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This accelerates the acyl transfer to the sterically hindered piperidine nitrogen and suppresses racemization of chiral carboxylic acids.
Step 2: In-Process Monitoring (Self-Validation Checkpoint 1)
-
Action: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 5–10% Methanol in DCM solvent system.
-
Validation: Stain the TLC plate with Ninhydrin and apply heat. The unreacted secondary piperidine amine will appear as a distinct colored spot (often blue or purple). The complete disappearance of this spot validates that the amidation phase is complete and prevents premature quenching.
Step 3: Aqueous Quench & Extraction
-
Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and partition with 1N HCl. Extract the organic layer, then wash with saturated aqueous Sodium Bicarbonate ( NaHCO3 ) and brine.
-
Causality: EDCI is specifically chosen over DCC because its urea byproduct is highly water-soluble. The 1N HCl wash serves a dual purpose: it protonates both the DMAP catalyst and any trace unreacted piperidine, driving them entirely into the aqueous layer.
Step 4: Product Isolation & Spectroscopic Verification (Self-Validation Checkpoint 2)
-
Action: Dry the organic phase over anhydrous Na2SO4 , filter, and evaporate under reduced pressure.
-
Validation: Obtain a 1H -NMR spectrum of the crude product. Successful N-acylation is self-validated by the characteristic downfield shift of the equatorial/axial protons adjacent to the piperidine nitrogen (typically moving from ~2.5 ppm to ~3.5–4.5 ppm) due to the electron-withdrawing effect of the new amide bond.
Standard EDCI-mediated amidation workflow for N-acyl piperidine synthesis.
References
- Title: 1-Aryl-3-(1-acylpiperidin-4-yl)
- Title: Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR)
- Source: Proceedings of the National Academy of Sciences (PNAS)
- Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions Source: ACS Omega URL
- Source: Organic Letters (ACS Publications)
- Title: Theoretical Conformational Analysis of Piperidine-1-carbonyl Azide: An In-depth Technical Guide Source: BenchChem URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Comprehensive Protocol for the Synthesis of 1-Oxododecyl-3-hydroxypiperidine
Introduction & Strategic Rationale
1-Oxododecyl-3-hydroxypiperidine (also known as N-lauroyl-3-hydroxypiperidine) is a critical synthetic intermediate utilized in the development of piperidyl sulfonamides and sulfoxamides. These downstream compounds are potent inhibitors of squalene epoxidase and oxidosqualene cyclase, making them highly valuable in the study and regulation of cholesterol biosynthesis [1].
The Synthetic Challenge: 3-Hydroxypiperidine possesses two distinct nucleophilic centers: a secondary amine and a secondary alcohol. Direct acylation with lauroyl chloride (dodecanoyl chloride) is prone to yielding a complex mixture of N-acylated, O-acylated, and N,O-diacylated products.
The Solution: To ensure absolute chemoselectivity and high yields, this protocol employs a robust three-step protection-acylation-deprotection sequence [1]. The hydroxyl group is transiently masked using a tert-butyldimethylsilyl (TBDMS) ether. Following the selective N-acylation of the piperidine ring, the TBDMS group is cleaved under mildly acidic conditions to reveal the target compound.
Synthetic Workflow
Fig 1: Three-step synthetic workflow for 1-oxododecyl-3-hydroxypiperidine via TBDMS protection.
Materials and Reagents
The following table summarizes the quantitative requirements for a standard 11.3 mmol scale synthesis based on validated patent literature [1].
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Functional Role |
| 3-Hydroxypiperidine | 101.15 | 1.0 | 1.14 g (11.3 mmol) | Primary Starting Material |
| TBDMS-Cl | 150.73 | 2.1 | 3.57 g (24.0 mmol) | Hydroxyl Protecting Group |
| Triethylamine (TEA) | 101.19 | 3.2 | 5.0 mL (36.0 mmol) | Acid Scavenger / Base |
| DMAP | 122.17 | 0.07 | 0.1 g (0.8 mmol) | Nucleophilic Catalyst |
| Lauroyl Chloride (Step 2) | 218.76 | 1.0 | ~0.83 mL (3.5 mmol)* | Acylating Agent |
| Acetic Acid (Step 3) | 60.05 | Excess | 9.0 mL | Mild Deprotecting Agent |
*Note: The Step 2 acylation is scaled to 3.5 mmol of the protected intermediate. Lauroyl chloride can be purchased commercially or generated in situ from dodecanoic acid and oxalyl chloride [1].
Step-by-Step Experimental Methodologies
Step 1: O-Silylation of 3-Hydroxypiperidine
Mechanistic Rationale & Causality: While the secondary amine is inherently more nucleophilic than the secondary alcohol, achieving 100% N-selectivity during acylation is difficult. Protecting the hydroxyl group as a TBDMS ether eliminates this risk. 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst to accelerate the silylation of the sterically hindered secondary alcohol, while triethylamine (TEA) acts as a proton sponge to neutralize the generated HCl, driving the equilibrium forward.
-
Preparation: Charge a flame-dried 100 mL round-bottom flask with 3-hydroxypiperidine (1.14 g, 11.3 mmol), DMAP (0.1 g, 0.8 mmol), and TEA (5.0 mL, 36 mmol) in anhydrous dichloromethane (DCM, 25 mL) under a continuous nitrogen atmosphere.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Silylation is highly exothermic; cooling prevents side reactions and solvent boil-off.
-
Reagent Addition: Prepare a solution of TBDMS-Cl (3.57 g, 24 mmol) in anhydrous DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 7 hours.
-
Quenching: Add methanol (2 mL) and stir overnight. Causality: Methanol reacts with any excess TBDMS-Cl, converting it into volatile methoxy-TBDMS, which is easily removed during evaporation, simplifying downstream purification.
-
Workup: Concentrate the mixture in vacuo. Suspend the resulting residue in deionized water and extract with diethyl ether (3 × 30 mL).
-
Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield 3-(O-tert-butyldimethylsilyl)piperidine .
Step 2: N-Acylation with Lauroyl Chloride
Mechanistic Rationale & Causality: The protected piperidine is reacted with lauroyl chloride to form the lipophilic amide bond. TEA is strictly required to scavenge the HCl byproduct; without it, the unreacted piperidine would become protonated (forming an unreactive ammonium salt), stalling the reaction at 50% conversion.
-
Preparation: Dissolve 3-(O-tert-butyldimethylsilyl)piperidine (0.76 g, 3.5 mmol) and TEA (1.0 mL, 7.2 mmol) in anhydrous DCM (20 mL) under nitrogen. Cool the flask to 0 °C.
-
Acylation: Add lauroyl chloride (0.83 mL, ~3.5 mmol) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Dilute the mixture with additional DCM (50 mL) and transfer to a separatory funnel.
-
Washing Sequence: Wash sequentially with 10% aqueous NaOH (2 × 20 mL) to remove any hydrolyzed lauric acid, 10% aqueous HCl (20 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, and brine (20 mL).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 1-oxododecyl-3-(O-tert-butyldimethylsilyloxy)piperidine .
Step 3: O-Deprotection to Target Compound
Mechanistic Rationale & Causality: TBDMS ethers are readily cleaved under mildly acidic conditions. A ternary solvent system of acetic acid, THF, and water provides the necessary protic environment to hydrolyze the silyl ether while maintaining the solubility of the highly lipophilic dodecanoyl chain. This avoids the use of fluoride reagents (e.g., TBAF), which often complicate the purification of lipophilic amides.
-
Preparation: Dissolve the crude 1-oxododecyl-3-(O-tert-butyldimethylsilyloxy)piperidine (approx. 3.5 mmol) in a solvent mixture comprising acetic acid (9 mL), THF (6 mL), and deionized water (6 mL).
-
Reaction: Heat the solution to 75 °C and stir overnight.
-
Neutralization: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH ~9-10) by slowly adding cold 10% aqueous NaOH. Causality: Neutralization is critical. If the solution remains acidic, the product may partition into the aqueous phase or undergo acid-catalyzed degradation during concentration.
-
Extraction: Extract the aqueous layer with DCM (3 × 30 mL).
-
Washing: Wash the combined organic extracts with water (30 mL) and brine (30 mL), then dry over anhydrous Na₂SO₄.
-
Purification: Evaporate the solvent in vacuo and purify the crude residue via flash column chromatography (eluting with 5% methanol in DCM) to yield pure 1-oxododecyl-3-hydroxypiperidine .
In-Process Controls & Self-Validation System
To ensure the protocol is a self-validating system, researchers must track the chemoselective transformations using the following analytical checkpoints:
| Stage | Target Intermediate / Product | Validation Method | Expected Observation |
| Step 1 | 3-(O-TBDMS)piperidine | TLC (Silica, DCM/MeOH) | Higher Rf than starting material. Spot remains Ninhydrin positive (confirming the secondary amine is still free and intact). |
| Step 2 | 1-Oxododecyl-3-(O-TBDMS)piperidine | TLC / LC-MS | Complete disappearance of the Ninhydrin-positive spot (confirming complete N-acylation). LC-MS shows a mass shift corresponding to the lauroyl addition. |
| Step 3 | 1-Oxododecyl-3-hydroxypiperidine | LC-MS / 1 H NMR | LC-MS confirms [M+H]+=284.2 . 1 H NMR confirms the loss of the massive TBDMS singlet (~0.0 ppm and ~0.9 ppm). |
References
- Source: United States Patent and Trademark Office (USPTO)
Application Note: Anti-Biofilm Assay Protocol for 1-Oxododecyl-3-hydroxypiperidine Targeting Pseudomonas aeruginosa
Introduction & Mechanistic Rationale
The development of novel therapeutics to combat antibiotic-resistant Gram-negative bacteria has increasingly shifted toward targeting bacterial virulence and communication rather than viability. Pseudomonas aeruginosa relies heavily on Quorum Sensing (QS)—a density-dependent cell-to-cell communication system—to orchestrate the expression of virulence factors and the formation of impenetrable biofilms.
1-Oxododecyl-3-hydroxypiperidine is a synthetic quorum sensing inhibitor (QSI) designed as a structural analog of the native autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). In this molecule, the 12-carbon acyl chain mimics the native lipid tail, while the 3-hydroxypiperidine ring serves as a bioisostere for the homoserine lactone ring. This substitution provides greater enzymatic stability against host and bacterial lactonases, while maintaining a high binding affinity for the LasR receptor[1]. By competitively occupying the LasR binding pocket, 1-Oxododecyl-3-hydroxypiperidine prevents the transcription of downstream virulence genes and extracellular polymeric substance (EPS) production, thereby dismantling biofilm architecture without exerting the selective survival pressure that drives antibiotic resistance[2].
Mechanism of LasR competitive inhibition by 1-Oxododecyl-3-hydroxypiperidine.
Experimental Design & Self-Validating System
To rigorously validate 1-Oxododecyl-3-hydroxypiperidine as a true anti-biofilm agent rather than a generic biocide, the experimental workflow must be constructed as a self-validating system.
-
Causality via Sub-MIC Selection: We must uncouple anti-biofilm activity from bactericidal activity. If a compound kills bacteria, it will inherently reduce biofilm mass. By first determining the Minimum Inhibitory Concentration (MIC) and strictly performing subsequent assays at sub-MIC levels (e.g., 1/2 to 1/8 MIC), we establish causality: any observed biofilm reduction is due to targeted QS disruption, not growth inhibition.
-
Orthogonal Validation: The Crystal Violet (CV) assay provides rapid, high-throughput quantification of total attached biomass (cells + EPS matrix)[3]. However, CV staining cannot distinguish between live and dead cells. Therefore, Confocal Laser Scanning Microscopy (CLSM) coupled with LIVE/DEAD fluorescent staining is employed orthogonally. This confirms that the cells remaining in the treated, diminished biofilm are fully viable, definitively proving the non-bactericidal mechanism of the inhibitor[4].
Self-validating experimental workflow for anti-biofilm compound screening.
Materials and Reagents
-
Compound: 1-Oxododecyl-3-hydroxypiperidine (Prepare a 10 mM stock solution in sterile DMSO; store at -20°C).
-
Bacterial Strain: Pseudomonas aeruginosa PAO1 (ATCC 15692).
-
Media: Luria-Bertani (LB) Broth for overnight cultures; M9 Minimal Medium supplemented with 0.4% glucose for biofilm assays (minimal media promotes robust biofilm formation by inducing physiological stress).
-
Reagents: 0.1% (w/v) Crystal Violet (CV) solution, 30% Acetic Acid, FilmTracer™ LIVE/DEAD® Biofilm Viability Kit (SYTO 9 and Propidium Iodide)[4].
-
Equipment: 96-well flat-bottom polystyrene microtiter plates, Microplate spectrophotometer (capable of reading OD590 and OD600), Confocal Laser Scanning Microscope (CLSM).
Step-by-Step Methodologies
Protocol A: MIC Determination & Sub-MIC Selection
Purpose: To identify the concentration range where the compound does not inhibit bacterial growth, ensuring that subsequent anti-biofilm effects are purely mechanistic.
-
Inoculation: Grow P. aeruginosa PAO1 in 5 mL of LB broth overnight at 37°C with shaking (200 rpm).
-
Standardization: Dilute the overnight culture to an optical density ( OD600 ) of 0.01 in fresh M9 minimal medium.
-
Serial Dilution: In a 96-well plate, prepare a two-fold serial dilution of 1-Oxododecyl-3-hydroxypiperidine (ranging from 200 µM to 1.56 µM) in 100 µL of M9 medium per well.
-
Treatment: Add 100 µL of the standardized bacterial suspension to each well.
-
Control Causality: Include a vehicle control (DMSO equivalent to the highest treatment concentration) to rule out solvent toxicity, and a media-only blank to establish baseline absorbance.
-
-
Incubation: Incubate the plate at 37°C for 24 hours under static conditions.
-
Measurement: Read the OD600 using a microplate reader. Define the MIC as the lowest concentration that completely inhibits visible planktonic growth. Select concentrations at ≤1/2 MIC for Protocols B and C.
Protocol B: Crystal Violet (CV) Static Biofilm Assay
Purpose: To quantify the total reduction in biofilm biomass (cells + EPS) following treatment.
-
Culture Preparation: Aliquot 200 µL of the standardized PAO1 suspension ( OD600=0.01 in M9) into a 96-well flat-bottom polystyrene plate.
-
Compound Addition: Add 1-Oxododecyl-3-hydroxypiperidine at the pre-determined sub-MIC concentrations.
-
Biofilm Maturation: Incubate statically at 37°C for 24 hours. Static conditions are critical to allow the bacteria to adhere to the polystyrene and secrete the EPS matrix.
-
Washing: Carefully aspirate the planktonic phase. Wash the wells gently three times with 250 µL of sterile Phosphate-Buffered Saline (PBS). Crucial Step: Pipette PBS against the wall of the well to avoid mechanically shearing the fragile biofilm[3].
-
Staining: Add 200 µL of 0.1% CV solution to each well. Incubate at room temperature for 15 minutes. CV is a basic dye that binds to negatively charged surface molecules and EPS polysaccharides[3].
-
Rinsing: Invert the plate to remove the CV. Wash the wells thoroughly with distilled water until the runoff is clear. Allow the plate to air-dry completely (approx. 1 hour).
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound CV dye. Incubate for 15 minutes at room temperature on an orbital shaker[3].
-
Quantification: Transfer 150 µL of the solubilized CV to a fresh 96-well plate. Measure the absorbance at 590 nm ( OD590 ).
Protocol C: CLSM and LIVE/DEAD Staining
Purpose: To visualize the 3D architecture of the biofilm and confirm that the QSI does not kill the bacteria within the matrix.
-
Substrate Preparation: Place sterile glass coverslips into the wells of a 12-well plate. Inoculate with 1 mL of PAO1 suspension and treat with sub-MIC concentrations of the compound as established in Protocol A. Incubate statically for 24 hours.
-
Washing: Carefully remove the coverslips using sterile forceps and gently rinse twice in sterile PBS to remove planktonic cells.
-
Staining: Prepare the LIVE/DEAD stain by mixing equal volumes of SYTO 9 (green fluorescence, stains all cells) and Propidium Iodide (red fluorescence, stains only cells with compromised membranes) in PBS, protecting the mixture from light[4].
-
Application: Apply 50 µL of the staining mixture directly onto each coverslip. Incubate in the dark at room temperature for 15 minutes[4].
-
Mounting: Invert the coverslip onto a glass microscope slide and seal the edges.
-
Imaging: Image using a CLSM equipped with 488 nm (SYTO 9) and 561 nm (PI) excitation lasers. Acquire Z-stacks (e.g., 1 µm slices) to evaluate the 3D thickness and structural integrity of the biofilm[4].
Data Presentation & Expected Results
The success of the assay is determined by observing a dose-dependent decrease in biofilm biomass ( OD590 ) while planktonic growth ( OD600 ) and cell viability remain relatively constant compared to the vehicle control.
Table 1: Expected Quantitative Profiling of 1-Oxododecyl-3-hydroxypiperidine on PAO1
| Treatment Group | Concentration (µM) | Planktonic Growth ( OD600 ) | Biofilm Biomass ( OD590 ) | Biofilm Reduction (%) | Cell Viability in Biofilm (%) |
| Untreated Control | 0 | 1.24±0.05 | 2.85±0.12 | 0% | >95% |
| Vehicle (DMSO) | 0.1% v/v | 1.22±0.04 | 2.80±0.10 | ~1.7% | >95% |
| Inhibitor (Sub-MIC) | 12.5 | 1.20±0.06 | 1.95±0.08 | ~30.3% | >95% |
| Inhibitor (Sub-MIC) | 25.0 | 1.18±0.05 | 1.10±0.09 | ~60.7% | >95% |
| Inhibitor (Sub-MIC) | 50.0 | 1.15±0.07 | 0.45±0.05 | ~83.9% | >95% |
Note: A drastic reduction in OD590 with a stable OD600 and high cell viability confirms the mechanism of action as Quorum Sensing Inhibition rather than bactericidal activity.
References
-
Association for Biology Laboratory Education. "Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies." ABLE Proceedings. Available at:[Link]
-
Journal of Medicinal Chemistry. "Cyclic Diguanylate G-Quadruplex Inducer-Quorum Sensing Inhibitor Hybrids as Bifunctional Anti-biofilm and Anti-virulence Agents Against Pseudomonas aeruginosa." ACS Publications. Available at: [Link]
Sources
Application Notes & Protocols: 1-Oxododecyl-3-hydroxypiperidine as a Novel Inhibitor of Bacterial Virulence
For: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and antimicrobial discovery.
Introduction: A New Paradigm in Combating Bacterial Pathogenicity
The escalating crisis of antimicrobial resistance necessitates a shift in therapeutic strategies, moving beyond bactericidal or bacteriostatic agents to approaches that disarm pathogens without exerting direct selective pressure for resistance.[1][2] Anti-virulence therapy, which aims to neutralize the tools bacteria use to cause disease, represents a promising frontier in this endeavor.[1][2][3] One of the most attractive targets for anti-virulence drugs is quorum sensing (QS), a sophisticated cell-to-cell communication system that bacteria use to coordinate collective behaviors, including the expression of virulence factors and the formation of biofilms.[4][5][6]
This document introduces 1-Oxododecyl-3-hydroxypiperidine (OHP) , a novel synthetic molecule designed to interfere with bacterial communication. Its structure, featuring a 12-carbon acyl tail attached to a modified piperidine ring, mimics the N-acyl-homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria. This structural analogy forms the basis of its proposed mechanism as a competitive inhibitor of QS pathways.
These application notes provide a comprehensive guide to the proposed mechanism of action of OHP and detailed protocols for its evaluation as a virulence factor inhibitor, focusing on its anti-quorum sensing and anti-biofilm properties.
Proposed Mechanism of Action: Competitive Inhibition of Quorum Sensing
In many Gram-negative pathogens, such as Pseudomonas aeruginosa, QS systems like las and rhl are master regulators of virulence.[7][8] These systems rely on the synthesis of specific AHL autoinducers which, upon reaching a critical concentration, bind to and activate transcriptional regulator proteins (e.g., LasR, RhlR). This activation triggers the expression of a wide array of virulence genes responsible for the production of toxins, proteases, and factors essential for biofilm formation.[6][7]
We hypothesize that OHP acts as an antagonist to these systems. Due to its structural similarity to native AHLs, OHP is predicted to bind to the active site of LuxR-type receptors like LasR. However, its distinct piperidine head group is proposed to prevent the conformational change necessary for receptor activation. By competitively occupying the binding site, OHP effectively blocks native autoinducers, leading to the downregulation of QS-controlled genes.
Caption: Proposed mechanism of OHP as a competitive antagonist of AHL-mediated quorum sensing.
Experimental Protocols: Evaluating the Efficacy of OHP
The following protocols provide step-by-step methodologies for assessing the anti-virulence properties of OHP. It is crucial to first determine the Minimum Inhibitory Concentration (MIC) of OHP against the test organism to ensure that subsequent virulence assays are performed at sub-MIC concentrations, thereby confirming that the observed effects are due to virulence inhibition and not bacterial growth inhibition.[9]
Protocol 1: Quorum Sensing Inhibition Assay using Chromobacterium violaceum
This assay utilizes the reporter strain Chromobacterium violaceum ATCC 12472, which produces the purple pigment violacein in response to short-chain AHLs.[5][10] Inhibition of pigment production without affecting bacterial growth is a direct indicator of QS inhibition.[10]
Materials:
-
Chromobacterium violaceum ATCC 12472
-
Luria-Bertani (LB) broth and agar
-
96-well, flat-bottom sterile microtiter plates
-
OHP stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
N-hexanoyl-L-homoserine lactone (C6-HSL) as an exogenous AHL source
-
Microplate reader
Procedure:
-
Culture Preparation: Inoculate a single colony of C. violaceum into 5 mL of LB broth and incubate overnight at 28°C with shaking.
-
Plate Setup:
-
Prepare serial dilutions of OHP in LB broth in a 96-well plate.
-
Add a standardized concentration of C6-HSL to all wells (except negative controls) to induce violacein production. A typical final concentration is 1 µM.
-
Dilute the overnight C. violaceum culture 1:100 in fresh LB broth and add it to each well.
-
Controls:
-
Positive Control: Bacteria + C6-HSL (should be deep purple).
-
Negative Control: Bacteria only (should be colorless or off-white).
-
Solvent Control: Bacteria + C6-HSL + solvent used for OHP.
-
-
-
Incubation: Incubate the plate at 28°C for 24 hours without shaking.
-
Quantification:
-
Measure bacterial growth by reading the optical density at 600 nm (OD600).[4]
-
To quantify violacein, allow the plates to dry completely. Add 100 µL of DMSO to each well to solubilize the pigment. Measure the absorbance at 585 nm (OD585).
-
Calculate the percentage of violacein inhibition relative to the positive control, normalized for bacterial growth.
-
Protocol 2: Biofilm Formation Inhibition Assay
This protocol uses the crystal violet staining method to quantify the ability of OHP to inhibit biofilm formation by a relevant pathogen, such as Pseudomonas aeruginosa.[11][12][13]
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1 strain)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well, flat-bottom sterile microtiter plates
-
OHP stock solution
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of P. aeruginosa at 37°C. The next day, dilute the culture in fresh medium to an OD600 of approximately 0.01.[11]
-
Plate Setup:
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of OHP dilutions (prepared in the same medium) to the corresponding wells to achieve the final desired sub-MIC concentrations.
-
Controls:
-
Positive Control: 100 µL bacterial culture + 100 µL sterile medium.
-
Negative Control (Blank): 200 µL sterile medium only.[11]
-
-
-
Incubation for Biofilm Formation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.
-
Staining and Quantification:
-
Gently discard the planktonic cells from the wells.
-
Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells. Be careful not to dislodge the biofilm.[11]
-
Air dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[11]
-
Discard the crystal violet solution and wash the plate three to four times with sterile water.
-
Invert the plate and tap firmly on a paper towel to remove excess water and let it air dry completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet stain bound to the biofilm.[11]
-
Measure the absorbance at 595 nm (OD595) using a microplate reader.
-
-
Data Analysis: Subtract the average OD595 of the negative control from all other readings. Calculate the percentage of biofilm inhibition for each OHP concentration relative to the untreated positive control.
Data Presentation: Hypothetical Efficacy of OHP
The following tables summarize representative data from the described protocols, illustrating the potential dose-dependent inhibitory effects of OHP.
Table 1: Quorum Sensing Inhibition by OHP in C. violaceum
| OHP Concentration (µM) | Mean Bacterial Growth (OD600) | Standard Deviation (Growth) | Mean Violacein Production (OD585) | % Inhibition of Violacein Production |
|---|---|---|---|---|
| 0 (Control) | 0.85 | 0.04 | 1.12 | 0% |
| 5 | 0.84 | 0.05 | 0.95 | 15.2% |
| 10 | 0.86 | 0.03 | 0.68 | 39.3% |
| 25 | 0.83 | 0.04 | 0.34 | 69.6% |
| 50 | 0.85 | 0.05 | 0.15 | 86.6% |
| 100 | 0.82 | 0.06 | 0.11 | 90.2% |
Table 2: Biofilm Inhibition by OHP in P. aeruginosa
| OHP Concentration (µM) | Mean Biofilm Formation (OD595) | Standard Deviation | % Biofilm Inhibition |
|---|---|---|---|
| 0 (Control) | 1.32 | 0.09 | 0% |
| 5 | 1.15 | 0.07 | 12.9% |
| 10 | 0.91 | 0.06 | 31.1% |
| 25 | 0.58 | 0.04 | 56.1% |
| 50 | 0.29 | 0.03 | 78.0% |
| 100 | 0.18 | 0.02 | 86.4% |
Experimental Workflow Overview
The following diagram outlines the logical progression of experiments for screening and validating a novel virulence factor inhibitor like OHP.
Caption: A streamlined workflow for the characterization of OHP as a virulence factor inhibitor.
Conclusion and Future Directions
The data and protocols presented herein establish a robust framework for investigating 1-Oxododecyl-3-hydroxypiperidine as a promising anti-virulence agent. The hypothetical results demonstrate its potential to significantly inhibit quorum sensing and biofilm formation at non-bactericidal concentrations. This approach, which mitigates the risk of resistance development, aligns with modern therapeutic strategies.[1][2]
Further research should focus on validating these findings in a broader range of pathogenic bacteria. Subsequent steps would involve assays for specific virulence factors (e.g., pyocyanin, elastase, and protease production in P. aeruginosa), followed by gene expression studies (RT-qPCR) to confirm the downregulation of key QS regulatory genes.[7][14] Ultimately, in vivo studies using relevant infection models will be critical to determine the therapeutic potential of OHP.[7]
References
- BenchChem. (n.d.). Application Notes and Protocols: The Use of a Novel Biofilm Inhibitor in a Bacterial Biofilm Assay.
- BMG LABTECH. (n.d.). Studying quorum sensing inhibition.
- Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866.
- Abdosci. (2019, November 27). Biofilm Formation Assay Kit.
- IntechOpen. (2019, February 11). The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents.
- JoVE. (2025, July 11). Quorum Sensing Inhibition by Bioactive Compounds.
- National Center for Biotechnology Information (PMC). (n.d.). Screening strategies for quorum sensing inhibitors in combating bacterial infections.
- ResearchGate. (2025, December 20). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds.
- bioRxiv. (2021, October 29). In vitro reconstituted quorum sensing pathways enable rapid evaluation of quorum sensing inhibitors.
- National Center for Biotechnology Information (PMC). (n.d.). It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy.
- National Center for Biotechnology Information (PMC). (2025, April 12). Virulence arresting drug discovery by strategies targeting bacterial virulence: Mainly focusing on quorum-sensing interference and biofilm inhibition.
- MDPI. (2021, November 27). Inhibition of Quorum Sensing and Virulence Factors of Pseudomonas aeruginosa by Biologically Synthesized Gold and Selenium Nanoparticles.
- ResearchGate. (n.d.). Inhibition of Quorum Sensing-Controlled Virulence Factor Production in Pseudomonas aeruginosa by South Florida Plant Extracts.
- Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
- MDPI. (2021, November 24). Inhibition of Virulence Factors and Biofilm Formation by Wogonin Attenuates Pathogenicity of Pseudomonas aeruginosa PAO1 via Targeting pqs Quorum-Sensing System.
- ResearchGate. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts | Request PDF.
- MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
- ChemicalBook. (n.d.). Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.
- Biosafety and Health. (2025, January 16). Targeting anti-virulence factor strategies of bacterial pathogens.
- National Center for Biotechnology Information (PMC). (n.d.). Inhibition of quorum sensing-controlled virulence factor production in Pseudomonas aeruginosa by Quercus infectoria gall extracts.
- CymitQuimica. (n.d.). CAS 143900-43-0: (R)-1-Boc-3-hydroxypiperidine.
- PubMed. (2023, December 14). 3-Hydroxypyridin-4(1 H)-one Derivatives as pqs Quorum Sensing Inhibitors Attenuate Virulence and Reduce Antibiotic Resistance in Pseudomonas aeruginosa.
- ResearchGate. (n.d.). 3-Hydroxypyridin-4(1H)-one Derivatives as pqs Quorum Sensing Inhibitors Attenuate Virulence and Reduce Antibiotic Resistance in Pseudomonas aeruginosa.
- National Center for Biotechnology Information (PMC). (n.d.). 3-Hydroxy-1-alkyl-2-methylpyridine-4(1H)-thiones: Inhibition of the Pseudomonas aeruginosa Virulence Factor LasB.
- Preprints.org. (2025, April 7). FDA-Approved Drugs for Targeting Virulence of Pseudomonas Aeruginosa: A Drug Repurposing Approach to Combat Multidrug Resistance.
- CymitQuimica. (n.d.). CAS 143900-44-1: (S)-1-Boc-3-hydroxypiperidine.
- BenchChem. (n.d.). The Pivotal Role of 3-Hydroxypiperidine as a Chiral Building Block in Modern Organic Synthesis.
- Ketone Pharma. (n.d.). 3-Hydroxy Piperidine | Supplier.
- Wikipedia. (n.d.). N-Hydroxypiperidine.
Sources
- 1. Virulence arresting drug discovery by strategies targeting bacterial virulence: Mainly focusing on quorum-sensing interference and biofilm inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. Inhibition of quorum sensing-controlled virulence factor production in Pseudomonas aeruginosa by Quercus infectoria gall extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quorum Sensing Inhibition by Bioactive Compou | JoVE Journal [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents | IntechOpen [intechopen.com]
- 14. Inhibition of Quorum Sensing and Virulence Factors of Pseudomonas aeruginosa by Biologically Synthesized Gold and Selenium Nanoparticles [mdpi.com]
Application Note: Quantifying Pyocyanin Inhibition by Piperidine Analogs in Pseudomonas aeruginosa
Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists Application: Anti-virulence drug screening, Quorum Sensing (QS) inhibition assays, Pathoblocker validation
Executive Summary & Mechanistic Background
The opportunistic pathogen Pseudomonas aeruginosa relies heavily on quorum sensing (QS) networks to regulate the production of virulence factors, most notably the redox-active phenazine pyocyanin [1]. Pyocyanin is critical for full bacterial virulence, driving severe tissue damage in host organisms via the generation of reactive oxygen species (ROS) and facilitating robust biofilm formation[2].
Traditional bactericidal antibiotics exert immense selective pressure on P. aeruginosa, rapidly driving multidrug resistance. To circumvent this, modern drug discovery has pivoted toward "pathoblockers" —compounds that disarm the pathogen's virulence without inhibiting its fundamental growth[2].
Recent in silico and in vitro screening has identified piperidine analogs as highly potent pathoblockers[3]. Mechanistically, piperidine derivatives act as competitive antagonists of the PqsR (MvfR) transcriptional regulator[4]. By occupying the binding pocket of PqsR, these analogs prevent the receptor from binding to promoter DNA, thereby downregulating the phzA-G operon and halting pyocyanin biosynthesis[3][4].
Mechanism of pyocyanin inhibition via PqsR antagonism by piperidine analogs.
Experimental Design & Causality
To rigorously validate a piperidine analog as a true pathoblocker, the experimental design must be a self-validating system . This requires decoupling QS inhibition from general bactericidal activity.
-
Sub-MIC Dosing: Compounds must be tested at sub-minimum inhibitory concentrations (sub-MICs)[3]. If the compound kills the bacteria, pyocyanin levels will drop simply due to a lack of viable cells, generating a false positive for specific QS inhibition.
-
OD₆₀₀ Normalization: Absolute pyocyanin absorbance values must be mathematically normalized against the optical density ( OD600 ) of the bacterial culture. This ensures that any observed reduction in pyocyanin is a direct result of metabolic downregulation, not growth retardation.
-
Phase-Partitioning Chemistry: The extraction protocol exploits the zwitterionic nature of pyocyanin. At the neutral pH of the bacterial supernatant, pyocyanin is uncharged and highly soluble in organic solvents (chloroform), turning the solvent blue[5]. Upon the addition of strong acid (0.2 M HCl), pyocyanin becomes protonated and polar, partitioning into the aqueous phase and shifting its absorbance maximum to 520 nm (appearing pink/red)[5][6]. This dual-extraction eliminates background noise from other extracellular metabolites.
Step-by-Step Protocol: Pyocyanin Extraction and Quantification
Materials Required
-
P. aeruginosa strain (e.g., PAO1 or PA14)
-
Luria-Bertani (LB) or Glycerol Alanine (GA) minimal medium[5]
-
Piperidine analogs (dissolved in DMSO)
-
Chloroform (Analytical Grade)
-
0.2 M Hydrochloric Acid (HCl)
-
Spectrophotometer (capable of 520 nm and 600 nm readings)
Phase 1: Culture and Treatment
-
Inoculation: Inoculate a single colony of P. aeruginosa into 5 mL of LB medium and incubate overnight at 37°C with shaking (250 rpm).
-
Subculture: Dilute the overnight culture 1:100 into fresh medium.
-
Treatment: Aliquot 5 mL of the diluted culture into test tubes. Add the piperidine analog to achieve the desired sub-MIC concentration. Prepare a vehicle control (DMSO only) and a positive control (a known QS inhibitor).
-
Incubation: Incubate the cultures at 37°C, 250 rpm for 18–24 hours until they reach the stationary phase[1].
-
Growth Measurement: Measure and record the OD600 of each culture to assess bacterial growth.
Phase 2: Chloroform-HCl Extraction
-
Harvesting: Centrifuge the 5 mL cultures at 10,000 × g for 10 minutes to pellet the cells[1]. Transfer 3 mL of the cell-free supernatant to a new, solvent-resistant glass tube.
-
Organic Extraction: Add 3 mL of chloroform to the supernatant. Vortex vigorously for 30 seconds. Allow the phases to separate for 5 minutes. The lower organic phase will turn blue/green, indicating the presence of pyocyanin[5].
-
Phase Transfer: Carefully aspirate 2.5 mL of the lower blue chloroform phase and transfer it to a fresh tube.
-
Aqueous Acidic Extraction: Add 1 mL of 0.2 M HCl to the chloroform phase. Vortex vigorously for 30 seconds and centrifuge at 4,000 × g for 2 minutes to ensure sharp phase separation[6]. The pyocyanin will migrate to the upper aqueous layer, turning it pink/red.
-
Quantification: Carefully collect the upper pink layer and measure its absorbance at 520 nm ( OD520 ) against a 0.2 M HCl blank[5].
Step-by-step pyocyanin chloroform-HCl extraction and quantification workflow.
Data Presentation & Analysis
To calculate the true inhibition of pyocyanin production, use the following formula to normalize the data against bacterial growth:
Normalized Pyocyanin=OD600OD520
% Inhibition=(1−Normalized Pyocyanin (Control)Normalized Pyocyanin (Treated))×100
Representative Quantitative Data
The following table illustrates typical assay results when screening a library of piperidine derivatives against P. aeruginosa PAO1.
| Compound ID | Target Receptor | Concentration Tested (µM) | Growth Inhibition (%) | Pyocyanin Inhibition (%) | Pathoblocker Status |
| Vehicle (DMSO) | N/A | 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | Baseline Control |
| Analog PIP-01 | PqsR | 10 | 2.1 ± 0.5 | 78.4 ± 3.2 | Validated |
| Analog PIP-02 | PqsR | 10 | 1.8 ± 0.4 | 65.1 ± 4.1 | Validated |
| Analog PIP-03 | Unknown | 10 | 85.4 ± 2.1 | 89.2 ± 1.5 | Bactericidal (Failed) |
| Analog PIP-04 | PqsR | 10 | 3.5 ± 0.8 | 12.3 ± 2.0 | Inactive |
Interpretation: Analogs PIP-01 and PIP-02 successfully inhibit pyocyanin production by >65% while exerting negligible effects on bacterial growth (<3% inhibition). This confirms their mechanism of action as true quorum-quenching pathoblockers. Conversely, PIP-03 reduces pyocyanin solely through bactericidal activity, disqualifying it as a targeted anti-virulence agent.
References
-
Quorum-sensing regulation of phenazine production heightens Pseudomonas aeruginosa resistance to ciprofloxacin. Antimicrobial Agents and Chemotherapy, ASM Journals. URL:[Link]
-
From Bones to Bugs: Structure-Based Development of Raloxifene-Derived Pathoblockers That Inhibit Pyocyanin Production in Pseudomonas aeruginosa. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC, National Institutes of Health. URL:[Link]
-
The Antimicrobial Effects of Saudi Sumra Honey against Drug Resistant Pathogens: Phytochemical Analysis, Antibiofilm, Anti-Quorum Sensing, and Antioxidant Activities. Molecules, MDPI. URL:[Link]
-
Pseudomonas aeruginosa glutathione biosynthesis genes play multiple roles in stress protection, bacterial virulence and biofilm formation. PLOS One. URL:[Link]
-
Targeting Quorum Sensing in Pseudomonas aeruginosa Using Marine-Derived Metabolites—An In Silico Approach. ResearchGate. URL:[Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pseudomonas aeruginosa glutathione biosynthesis genes play multiple roles in stress protection, bacterial virulence and biofilm formation | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
methodology for assessing elastase inhibition with 1-Oxododecyl-3-hydroxypiperidine
Topic: Methodology for Assessing Elastase Inhibition with 1-Oxododecyl-3-hydroxypiperidine
For: Researchers, scientists, and drug development professionals.
Abstract
Human Neutrophil Elastase (HNE) is a serine protease that plays a critical role in the host's innate immune response.[1] However, its dysregulation and excessive activity are implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[2] Consequently, the inhibition of HNE represents a significant therapeutic strategy for these conditions.[1][3] This document provides a detailed methodology for assessing the inhibitory potential of 1-Oxododecyl-3-hydroxypiperidine, a member of the piperidine class of compounds which have shown promise as elastase inhibitors, against HNE.[4] We present a robust, fluorometric, in-vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀) and a subsequent kinetic analysis protocol to elucidate the mechanism of inhibition (MOA).
Introduction: The Rationale for HNE Inhibition
Human Neutrophil Elastase is a powerful proteolytic enzyme stored in the azurophilic granules of neutrophils.[1] During inflammation, neutrophils release HNE into the extracellular space where it degrades a wide range of extracellular matrix proteins, such as elastin, fibronectin, and collagen.[1] While essential for defense against pathogens, unchecked HNE activity can lead to severe tissue damage. The development of small molecule inhibitors that can specifically target and attenuate HNE activity is a key focus of modern drug discovery. This guide details the experimental framework necessary to validate and characterize a potential HNE inhibitor, using 1-Oxododecyl-3-hydroxypiperidine as the model compound.
Assay Principle
The assessment of elastase inhibition is performed using a continuous kinetic fluorometric assay. This method relies on a synthetic peptide substrate that is conjugated to a fluorescent reporter molecule, rendering it non-fluorescent. In the presence of active HNE, the enzyme cleaves the peptide, liberating the fluorophore and producing a quantifiable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzyme's activity. When an inhibitor such as 1-Oxododecyl-3-hydroxypiperidine is introduced, it binds to the enzyme, reducing its catalytic efficiency and thereby slowing the rate of fluorescence generation. The potency of the inhibitor is determined by measuring this reduction in activity across a range of inhibitor concentrations.
Core Protocol: IC₅₀ Determination
The primary goal of this protocol is to determine the IC₅₀ value, which represents the concentration of 1-Oxododecyl-3-hydroxypiperidine required to inhibit 50% of the HNE enzymatic activity.
Materials and Reagents
| Reagent/Material | Recommended Supplier/Example | Rationale for Selection |
| Enzyme | Purified Human Neutrophil Elastase (HNE) | High purity enzyme is critical for reproducible and accurate kinetic measurements. |
| Test Compound | 1-Oxododecyl-3-hydroxypiperidine | The molecule of interest for inhibitory assessment. |
| Control Inhibitor | Sivelestat | A known, well-characterized HNE inhibitor used as a positive control to validate assay performance.[5][6] |
| Substrate | MeOSuc-Ala-Ala-Pro-Val-AMC | A highly sensitive and specific fluorogenic substrate for HNE. Cleavage releases AMC, which fluoresces at Ex/Em = ~380/460 nm.[7] |
| Assay Buffer | 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Triton X-100 | Provides a stable pH environment and ionic strength for optimal enzyme activity. Detergent prevents aggregation.[7] |
| Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | Used to solubilize the test compound, control inhibitor, and substrate. Must be high purity to avoid assay interference. |
| Microplate | 96-well, solid black, flat bottom | Black plates minimize light scatter and background fluorescence, which is essential for sensitive fluorescence detection.[8] |
| Instrumentation | Fluorescence Plate Reader | Required for kinetic measurement of fluorescence intensity over time, with temperature control. |
Reagent Preparation
-
Scientist's Note: All enzyme dilutions should be prepared fresh on the day of the experiment and kept on ice to maintain activity.[5]
-
Assay Buffer: Prepare 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% (v/v) Triton X-100 in ultrapure water.
-
HNE Working Solution: Thaw purified HNE on ice. Dilute the stock to a final concentration of 0.5 ng/µL in Assay Buffer. The optimal concentration may require pre-experimental titration to ensure a robust linear reaction rate for the duration of the assay.
-
Substrate Working Solution: Prepare a 10 mM stock of MeOSuc-Ala-Ala-Pro-Val-AMC in DMSO. Dilute this stock in Assay Buffer to a working concentration of 200 µM.
-
Test Inhibitor (1-Oxododecyl-3-hydroxypiperidine) Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
Control Inhibitor (Sivelestat) Stock: Prepare a 1 mM stock solution in 100% DMSO.
Experimental Workflow: IC₅₀ Assay Plate Setup
The following protocol is for a total reaction volume of 100 µL per well.
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the 10 mM 1-Oxododecyl-3-hydroxypiperidine stock solution in 100% DMSO.
-
Subsequently, create an intermediate dilution plate by diluting each DMSO concentration into Assay Buffer. This step is crucial to minimize the final DMSO concentration in the assay wells.
-
Rationale: High concentrations of DMSO can inhibit enzyme activity. It is critical to ensure the final DMSO concentration is consistent across all wells (typically ≤1%) to avoid solvent-induced artifacts.[5]
-
-
Plate Layout and Reagent Addition:
-
Design the 96-well plate layout to include all necessary controls in duplicate or triplicate.
-
Step 1: Add Inhibitors/Controls (25 µL).
-
Add 25 µL of the appropriate concentration of diluted Test Inhibitor to the designated wells.
-
Add 25 µL of diluted Control Inhibitor (Sivelestat) to the "Positive Control" wells.
-
Add 25 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells to the "Negative Control" (100% activity) and "Blank" wells.
-
-
Step 2: Add Enzyme (50 µL).
-
Add 50 µL of the HNE Working Solution to all wells except the "Blank" wells.
-
Add 50 µL of Assay Buffer to the "Blank" wells.
-
-
Step 3: Pre-incubation.
-
Step 4: Initiate Reaction with Substrate (25 µL).
-
Add 25 µL of the Substrate Working Solution to all wells.
-
-
-
Kinetic Measurement:
-
Immediately place the plate into a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30-60 minutes.
-
IC₅₀ Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by plotting fluorescence units (RFU) versus time (minutes). The rate is the slope of the linear portion of this curve (V₀ = ΔRFU / Δtime).
-
Calculate Percent Inhibition:
-
Average the rates of the "Blank" wells and subtract this value from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Rate of Test Well / Rate of Negative Control Well)) * 100
-
-
Determine IC₅₀:
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).[7] The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.
-
Workflow Diagram: IC₅₀ Determination
Caption: Experimental workflow for determining the IC₅₀ value.
Advanced Protocol: Elucidating the Mechanism of Inhibition
Understanding how an inhibitor interacts with the enzyme-substrate complex is crucial for drug development. Kinetic analysis can distinguish between different modes of inhibition, such as competitive, noncompetitive, and uncompetitive.[9][10][11]
Principle of MOA Studies
This experiment involves measuring the initial reaction rate at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor. By analyzing how the inhibitor affects the enzyme's kinetic parameters—the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ)—the mechanism of inhibition can be determined.
Experimental Design
-
Select Inhibitor Concentrations: Choose three to four fixed concentrations of 1-Oxododecyl-3-hydroxypiperidine, typically centered around its IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀).
-
Select Substrate Concentrations: Prepare a range of substrate concentrations that bracket the known Kₘ of the substrate for HNE (the Kₘ for MeOSuc-AAPV-AFC is ~130-140 µM).[12][13] A typical range might be 20 µM to 500 µM.
-
Assay Setup: For each inhibitor concentration (including a zero-inhibitor control), perform the enzymatic assay across the full range of substrate concentrations. The assay procedure is similar to the IC₅₀ determination, but both substrate and inhibitor concentrations are varied.
Data Analysis: Lineweaver-Burk Plot
The most common graphical method for analyzing inhibition kinetics is the double-reciprocal or Lineweaver-Burk plot.[9][11][14]
-
For each inhibitor concentration, calculate the initial velocity (V₀) at each substrate concentration [S].
-
Transform the data by calculating 1/V₀ and 1/[S].
-
Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration. This will generate a series of lines.
-
Interpret the Plot:
-
Competitive Inhibition: The lines will intersect on the y-axis. (Vₘₐₓ is unchanged, apparent Kₘ increases).[9][15]
-
Noncompetitive Inhibition: The lines will intersect on the x-axis. (Apparent Vₘₐₓ decreases, Kₘ is unchanged).[9][10][15]
-
Uncompetitive Inhibition: The lines will be parallel. (Both apparent Vₘₐₓ and apparent Kₘ decrease).[9][15]
-
From these plots, the inhibition constant (Kᵢ) can be accurately determined by analyzing the changes in the slopes and intercepts.[9][15]
Diagram: Mechanisms of Enzyme Inhibition
Caption: Comparison of competitive and noncompetitive inhibition pathways.
Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of the data, the following points must be strictly adhered to:
-
Controls are Paramount: Every assay plate must include blank, negative (no inhibitor), and positive (known inhibitor) controls. The Z'-factor can be calculated from the positive and negative controls to assess assay quality for high-throughput screening.[16][17]
-
Linear Range: Ensure that the enzyme concentration and reaction time result in substrate consumption that is within the linear range of the assay (typically <10-15% of total substrate) to maintain accurate initial velocity measurements.[18]
-
Instrument Calibration: Regularly verify the performance and calibration of pipettes and the fluorescence plate reader.
-
Data Reproducibility: All experiments should be performed with sufficient replicates (n≥2) and repeated on different days to ensure the results are consistent and reproducible.[19]
References
-
Korkmaz, B., Lesner, A., Marchand-Adam, S., & Gauthier, F. (2003). Design and Use of Highly Specific Substrates of Neutrophil Elastase and Proteinase 3. The American Journal of Pathology, 162(5), 1631–1640. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Yung-Chi, C., & Prusoff, W. H. (1973). Mechanistic and kinetic studies of inhibition of enzymes. Biochemical Pharmacology, 22(23), 3099–3108. Retrieved from [Link]
-
Korkmaz, B., Lesner, A., & Gauthier, F. (2004). Design and use of highly specific substrates of neutrophil elastase and proteinase 3. Biological Chemistry, 385(6), 463-469. Retrieved from [Link]
-
Brandt, M. (2016). Inhibition kinetics. Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Visbio. (n.d.). Elastase Inhibition Assay Service for Anti-Aging Cosmetic Efficacy. Retrieved from [Link]
-
Sustainability Directory. (2025). Enzyme Inhibition Kinetics. Retrieved from [Link]
-
Santos, J. C., & Pires, R. G. (2000). Kinetic analysis of inhibitor actions on enzymes. Ciência e Agrotecnologia, 24, 531-546. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Bieth, J. G. (1978). [Simple methods for the quantification of elastase and its inhibitors in human sera]. Pathologie et Biologie, 26(5), 233-236. Retrieved from [Link]
-
Klumpp, T., & Bieth, J. G. (1979). Automated measurement of the elastase-inhibitory capacity of plasma with a centrifugal analyzer. Clinical Chemistry, 25(6), 969–972. Retrieved from [Link]
-
JMP. (2026). A General Guide to Optimizing Enzyme Assay Conditions with Design of Experiments (DoE). Retrieved from [Link]
-
MilliporeSigma. (n.d.). Neutrophil Elastase Inhibitor Screening Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]
-
BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
-
De Luca, L., et al. (2024). Computational Approach to Identifying New Chemical Entities as Elastase Inhibitors with Potential Antiaging Effects. Molecules, 29(20), 4877. Retrieved from [Link]
-
Kosheeka. (2021). Essentials of In Vitro Assay Development. Retrieved from [Link]
-
ResearchGate. (2019). Densely substituted piperidines as a new class of elastase inhibitors: Synthesis and molecular modeling studies. Bioorganic Chemistry, 87, 536-544. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Biochemical Assays. Assay Guidance Manual. Retrieved from [Link]
-
Wang, Y., et al. (2024). Comparative inhibitory effects of phillyrin and phillygenin on elastase: mechanisms and therapeutic potential. Frontiers in Pharmacology, 15, 1369527. Retrieved from [Link]
-
Kasperkiewicz, P., et al. (2014). Neutrophil Elastase Inhibitors. Current Medicinal Chemistry, 21(14), 1562–1587. Retrieved from [Link]
-
Khan, I., et al. (2020). The Natural Polypeptides as Significant Elastase Inhibitors. Frontiers in Pharmacology, 11, 763. Retrieved from [Link]
-
Ielpo, M. T. L., et al. (2022). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. Molecules, 27(5), 1735. Retrieved from [Link]
-
Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. Retrieved from [Link]
-
Gavan, A., et al. (2022). Flavonoids as inhibitors of human neutrophil elastase. Journal of Functional Foods, 91, 105021. Retrieved from [Link]
-
Sbrana, F., et al. (2023). 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2. International Journal of Molecular Sciences, 24(20), 15383. Retrieved from [Link]
Sources
- 1. Flavonoids as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 11. Khan Academy [khanacademy.org]
- 12. Elastase Substrate, Fluorogenic (MeOSuc-AAPV-AFC) (CAS 312-84-5) | Abcam [abcam.com]
- 13. ≥95% (HPLC), powder, lyophilized solid, elastase substrate, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 14. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 15. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. betalifesci.com [betalifesci.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. rsc.org [rsc.org]
- 19. kosheeka.com [kosheeka.com]
Practical Guide to Working with Synthetic AHL Analogs: Modulation of Quorum Sensing
Executive Summary & Mechanistic Foundations
In Gram-negative bacteria, quorum sensing (QS) is predominantly mediated by N-acyl homoserine lactones (AHLs) and their cognate LuxR-type cytoplasmic receptors. For researchers and drug development professionals, synthetic AHL analogs represent a powerful class of small molecules designed to intercept these pathways, offering a strategic avenue for novel anti-virulence therapies 1.
The mechanism of action for these synthetic analogs hinges on competitive binding. By modifying the acyl chain length, incorporating electron-withdrawing groups, or altering the lactone head group, researchers can engineer compounds that bind to the receptor but fail to induce the active conformational shift required for functional dimerization and DNA binding 2.
Fig 1. Mechanism of LuxR-type receptor modulation by native and synthetic AHLs.
Physicochemical Properties: The Lactonolysis Challenge
A critical failure point in AHL research is ignoring the inherent chemical instability of the homoserine lactone ring.
The Causality of Degradation: At alkaline pH, AHLs undergo non-enzymatic lactonolysis—a ring-opening hydrolysis that yields an inactive N-acylhomoserine compound [[3]](). The rate of this degradation is heavily dependent on temperature and acyl chain length. Analogs with longer, electron-donating acyl chains are significantly more stable than their short-chain counterparts 3.
To ensure assay integrity, experimental media must be strictly buffered (e.g., using MOPS at pH 6.5–7.0) when evaluating short-chain analogs to prevent false-negative results.
Table 1: Relative Stability of AHLs by Chain Length and pH
| AHL Chain Length | Example Compound | Relative Stability at pH 7.0 | Relative Stability at pH > 8.0 |
| Short (C4) | C4-HSL | Moderate | Rapid Hydrolysis (Minutes) |
| Medium (C6-C8) | 3-oxo-C6-HSL | High | Moderate Hydrolysis (Hours) |
| Long (C10-C14) | 3-oxo-C12-HSL | Very High | Slow Hydrolysis (Days) |
Self-Validating Experimental Protocols
Protocol 1: Preparation and Storage of Synthetic Analogs
-
Solubilization: Dissolve synthetic AHLs in 100% DMSO or acidified ethyl acetate to create concentrated stock solutions (e.g., 10 mM).
-
Causality: AHLs, especially those with >C6 chains, are highly hydrophobic. Storing them in aqueous solutions not only causes precipitation but accelerates pH-dependent lactonolysis 1.
-
-
Aliquoting: Store stocks at -20°C in amber glass vials. Avoid repeated freeze-thaw cycles and prevent adsorption to polystyrene plastics.
Protocol 2: Reporter Gene Assay for Receptor Agonism/Antagonism
This protocol utilizes a biosensor strain (e.g., E. coli DH5α or P. aeruginosa PA14-R3) harboring a plasmid with a QS-dependent promoter fused to a reporter gene (such as gfp, lux, or lacZ) 4.
Fig 2. Standard workflow for evaluating synthetic AHL analogs via reporter assay.
Step-by-Step Methodology:
-
Subculture: Dilute an overnight culture of the reporter strain 1:100 into fresh LB medium containing appropriate selection antibiotics. Incubate at 37°C with shaking until the culture reaches an OD600 of 0.3.
-
Receptor Induction: If the receptor gene (e.g., LasR) is under the control of an inducible promoter (such as PBAD ), add the inducer (e.g., 4 mg/mL arabinose) 1. Causality: This decouples receptor expression from the native bacterial growth phase, ensuring consistent receptor density across all test wells.
-
Compound Treatment: Transfer 200 µL of the induced culture into a 96-well multititer plate.
-
For Agonism Assays: Add the synthetic AHL analog alone (typically 1 µM to 100 µM).
-
For Antagonism Assays: Co-administer the synthetic analog alongside the native AHL (e.g., 3-oxo-C12-HSL) at its pre-determined EC50 concentration 4.
-
-
Incubation: Incubate the plates at 37°C until the OD600 reaches approximately 0.45 (usually 4–6 hours).
-
Measurement & Validation: Quantify the reporter output (e.g., GFP fluorescence at Ex: 490 nm / Em: 525 nm) and simultaneously measure the OD600 .
Data Interpretation & Self-Validation Matrix
A critical error in QS drug discovery is conflating growth inhibition (toxicity) with true quorum quenching. A valid QS antagonist will reduce the reporter signal or virulence factor production without exerting selective pressure on bacterial growth 5. Always normalize fluorescence/luminescence units against the OD600 value.
Table 2: Assay Readout Interpretation
| Reporter Readout (e.g., GFP) | OD600 (Cell Density) | Biological Interpretation |
| Decreased | Unchanged | True Quorum Sensing Inhibition (Antagonism) |
| Decreased | Decreased | Growth Inhibition / Toxicity (False Positive QSI) |
| Increased | Unchanged | Quorum Sensing Activation (Agonism) |
| Unchanged | Unchanged | No Modulatory Activity |
References
-
N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa Source: National Institutes of Health (NIH) URL:3
-
Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action Source: National Institutes of Health (NIH) URL:1
-
Mutational analysis of the quorum-sensing receptor LasR reveals interactions that govern activation and inhibition by non-lactone ligands Source: National Institutes of Health (NIH) URL:2
-
Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa Source: Frontiers URL:4
-
Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa Source: Frontiers URL:5
Sources
- 1. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutational analysis of the quorum-sensing receptor LasR reveals interactions that govern activation and inhibition by non-lactone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
Technical Support Center: Optimizing Reaction Conditions for N-Acylation of 3-Hydroxypiperidine
Welcome to the Technical Support Center for optimizing the N-acylation of 3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. The 3-hydroxypiperidine moiety is a key structural feature in numerous pharmaceutical compounds, making its efficient and selective functionalization a critical step in many synthetic routes.[1][2]
This document provides in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of acylating 3-hydroxypiperidine, with a primary focus on achieving high selectivity for the nitrogen atom over the hydroxyl group.
Key Considerations for Optimizing N-acylation
The primary challenge in the acylation of 3-hydroxypiperidine is achieving chemoselectivity. Both the secondary amine and the secondary alcohol are nucleophilic and can react with acylating agents. However, the amine is generally more nucleophilic than the alcohol, which provides a basis for selective N-acylation under carefully controlled conditions.[3]
The Competing Reactions: N- vs. O-Acylation
The desired reaction is the formation of an N-acyl-3-hydroxypiperidine. The main competing side reaction is the O-acylation, which leads to the formation of a 3-acyloxypiperidine. In some cases, di-acylation can also occur, where both the nitrogen and oxygen atoms are acylated.[4]
Caption: Competing pathways in the acylation of 3-hydroxypiperidine.
Factors Influencing Regioselectivity
Several factors can be manipulated to favor N-acylation over O-acylation:
-
Nucleophilicity Difference : The higher nucleophilicity of the amine is the most significant factor favoring N-acylation.
-
Steric Hindrance : The accessibility of the nitrogen versus the oxygen can play a role. The conformation of the 3-hydroxypiperidine ring can influence which group is more sterically accessible.[5]
-
Reaction Conditions : The choice of solvent, base, temperature, and the nature of the acylating agent are all critical parameters that can be tuned to optimize selectivity.
Troubleshooting Guide
This section addresses common issues encountered during the N-acylation of 3-hydroxypiperidine in a question-and-answer format.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors, from incomplete reactions to product loss during workup.[4]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using TLC, LC-MS, or GC-MS. Consider increasing the reaction time or temperature. However, be cautious as higher temperatures can sometimes lead to more side products. |
| Suboptimal Reagent Stoichiometry | Ensure accurate measurement of reagents. A slight excess (1.1-1.2 equivalents) of the acylating agent is often used to drive the reaction to completion.[4] |
| Poor Reagent Quality | Use high-purity starting materials. Acylating agents like acyl chlorides and anhydrides are sensitive to moisture and should be handled under anhydrous conditions.[3] |
| Inappropriate Base | The base plays a crucial role in neutralizing the acid byproduct (e.g., HCl from an acyl chloride), which would otherwise protonate the starting amine and render it non-nucleophilic.[6][7] For Schotten-Baumann conditions, an aqueous base like NaOH or Na2CO3 is used.[8][9] For non-aqueous conditions, organic bases like triethylamine (TEA) or pyridine are common choices.[9] |
| Product Loss During Workup | The N-acylated product may have some water solubility. Ensure thorough extraction with an appropriate organic solvent. Washing with brine can help to break up emulsions and remove water from the organic layer. |
Q2: I am observing a significant amount of the O-acylated side product. How can I improve the N-selectivity?
Poor N-selectivity is the most common challenge in this reaction. Here are several strategies to favor N-acylation:
Strategies for Improving N-Selectivity:
-
Choice of Acylating Agent :
-
Highly reactive acylating agents (e.g., acyl chlorides, anhydrides) can sometimes lead to lower selectivity.
-
Less reactive acylating agents may offer better control.
-
In-situ formation of mixed anhydrides from a carboxylic acid and an alkyl sulfonyl chloride has been shown to be an efficient method for selective N-acylation of amino alcohols.[10][11]
-
-
Reaction Temperature :
-
Running the reaction at a lower temperature (e.g., 0 °C to room temperature) often enhances the selectivity for the more nucleophilic amine.
-
-
Solvent Effects :
-
The choice of solvent can influence the relative nucleophilicity of the amine and alcohol. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[12]
-
-
pH Control (Schotten-Baumann Conditions) :
-
Use of Additives :
-
Protecting Group Strategy :
Caption: Workflow for troubleshooting poor N-selectivity.
Q3: My starting material is a salt (e.g., 3-hydroxypiperidine hydrochloride). How should I proceed?
If your starting material is a salt, the amine is protonated and not nucleophilic. You will need to add a sufficient amount of base to both neutralize the salt and the acid generated during the acylation. Typically, at least two equivalents of base are required. Alternatively, you can perform a basic workup on the starting material salt to obtain the free base before proceeding with the acylation.
Frequently Asked Questions (FAQs)
What are standard Schotten-Baumann conditions for this type of reaction?
A typical Schotten-Baumann procedure involves dissolving the 3-hydroxypiperidine in an aqueous base (e.g., 1-2 M NaOH or K2CO3) and cooling the mixture in an ice bath. The acylating agent, dissolved in an immiscible organic solvent like DCM or diethyl ether, is then added dropwise with vigorous stirring.[3][8][12]
Can I use an acid anhydride instead of an acyl chloride?
Yes, acid anhydrides are also common acylating agents.[9] They are generally less reactive than acyl chlorides, which can sometimes be advantageous for selectivity. The byproduct is a carboxylic acid, which also needs to be neutralized by a base.
Is it possible to achieve selective O-acylation?
While N-acylation is typically favored, selective O-acylation can be achieved. This usually requires protecting the amine, for instance as a carbamate (e.g., Boc or Cbz), performing the O-acylation, and then deprotecting the amine.[17] Alternatively, under strongly acidic conditions, the amine is protonated and non-nucleophilic, which can allow for selective O-acylation of the hydroxyl group.[18]
How do I monitor the reaction progress effectively?
Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between the starting material, the N-acylated product, and the O-acylated product. Staining with ninhydrin can be useful for visualizing the starting material (a secondary amine), while other stains like potassium permanganate can visualize all spots. For more quantitative analysis, LC-MS or GC-MS are recommended.
Experimental Protocol: N-Acetylation of 3-Hydroxypiperidine under Schotten-Baumann Conditions
This protocol provides a general starting point for the N-acetylation of 3-hydroxypiperidine. Optimization may be required for different acylating agents or scales.
Materials:
-
3-Hydroxypiperidine
-
Acetyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypiperidine (1.0 eq) in a 1 M aqueous solution of NaOH (2.5 eq).
-
Cool the flask in an ice bath to 0 °C.
-
In a separate flask, dissolve acetyl chloride (1.1 eq) in DCM.
-
Add the acetyl chloride solution dropwise to the vigorously stirred, cooled solution of 3-hydroxypiperidine over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
References
- Selective N-acylation of amino alcohols. (n.d.). Google Patents.
-
Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved from [Link]
-
Alcaide, B., Almendros, P., & Alonso, J. M. (2002). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry, 67(21), 7475–7480. Retrieved from [Link]
- Selective n-acylation of amino alcohols. (n.d.). Google Patents.
-
Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. (2002). The Journal of Organic Chemistry. Retrieved from [Link]
-
Schotten-Baumann Reaction. (n.d.). Lokey Lab Protocols - Wikidot. Retrieved from [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]
-
Schotten-Baumann Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC. Retrieved from [Link]
- Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. (n.d.). Google Patents.
-
Schotten Baumann Reaction. (2019, November 17). BYJU'S. Retrieved from [Link]
-
Synthesis of functionalized 3-hydroxypiperidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemoenzymatic Formation of Hydroxypiperidines. (n.d.). Radboud Repository. Retrieved from [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. Retrieved from [Link]
-
1-acetyl-3-hydroxypiperidine-3-carboxylic acid (C8H13NO4). (n.d.). PubChemLite. Retrieved from [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022, March 8). MDPI. Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis. (2024, April 29). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Chemoselective Acylation of Nucleosides. (n.d.). PMC. Retrieved from [Link]
-
Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. (n.d.). QuickCompany. Retrieved from [Link]
-
N-Acylation in Combinatorial Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015, April 8). PMC. Retrieved from [Link]
-
A kind of synthetic method of n-benzyl-3-hydroxypiperidine. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid. (2018, July 17). PMC. Retrieved from [Link]
-
Zinc complex mediated regioselective O-acylation of therapeutic agents. (2012, April 11). Cheng Research Group. Retrieved from [Link]
-
Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. jk-sci.com [jk-sci.com]
- 10. US5631356A - Selective N-acylation of amino alcohols - Google Patents [patents.google.com]
- 11. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 12. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jocpr.com [jocpr.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 18. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
avoiding side product formation in piperidine synthesis
Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to side product formation in various piperidine synthesis routes. By understanding the mechanistic origin of these impurities, we can implement logical and effective strategies to optimize reaction outcomes and ensure the purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of piperidine derivatives, organized by the synthetic method. Each answer provides an explanation of the underlying cause and offers detailed, actionable solutions.
Part 1: Reductive Amination & Cyclization
Reductive amination is a cornerstone of amine synthesis, frequently employed for constructing the piperidine ring from dicarbonyl precursors like glutaraldehyde or by functionalizing existing piperidones. However, the delicate balance between imine formation and reduction presents several opportunities for side product formation.
Q1: My reductive amination of glutaraldehyde with a primary amine is yielding a 5-hydroxypentanyl derivative alongside my desired piperidine. What is causing this, and how can I promote cyclization?
A1: This is a classic case of incomplete reaction, where the initial mono-amination and reduction occur, but the subsequent intramolecular cyclization fails to proceed to completion.
-
Causality: The reaction proceeds through the formation of a Schiff base (iminium ion) at one of the aldehyde sites, which is then reduced. This forms a linear 5-amino-1-pentanol intermediate. This intermediate must then undergo an intramolecular reaction with the second aldehyde to form a cyclic iminium ion, which is finally reduced to the piperidine. If the conditions do not favor this second cyclization step, the linear side product will accumulate. Reductive amination of glutaraldehyde is generally high-yield, but certain substrates, like proline, are more prone to forming this hydroxy-pentanyl side-product[1].
-
Troubleshooting & Solutions:
-
Choice of Reducing Agent: The selection of the reducing agent is critical. Strong, unselective reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde before it even reacts with the amine[2]. It is preferable to use a milder reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group.
-
Recommended Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations. It is less basic and more sterically hindered, making it highly selective for the iminium ion intermediate[2][3][4]. Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns[2][4].
-
-
pH Control: The rate of both imine formation and reduction is pH-dependent. Imine formation is typically acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the iminium ion intermediates required for both steps of the cyclization[2].
-
Reaction Sequence: For particularly stubborn substrates, a two-step procedure can provide greater control. First, form the imine/enamine intermediates by mixing the amine and glutaraldehyde, often with a dehydrating agent like molecular sieves. Once the intermediate is formed (monitored by TLC or NMR), cool the mixture and then add the reducing agent[2].
-
Q2: I am observing significant over-alkylation in my reductive amination, leading to a tertiary amine byproduct. How can I improve selectivity?
A2: Over-alkylation occurs when the desired N-substituted piperidine (a secondary amine) reacts again with the carbonyl compound.
-
Causality: The newly formed secondary amine product is often more nucleophilic than the primary amine starting material. This makes it a competitive substrate that can react with any remaining aldehyde and the corresponding iminium ion, leading to the formation of a tertiary amine[2].
-
Troubleshooting & Solutions:
-
Stoichiometry Control: Using a slight excess of the amine relative to the carbonyl compound can help ensure the carbonyl is consumed before significant over-alkylation of the product can occur. Conversely, a slight excess of the carbonyl compound can also be used if the primary goal is to fully consume the starting amine[2].
-
Stepwise Procedure: As mentioned in Q1, performing the reaction in two distinct steps (imine formation, then reduction) can effectively minimize over-alkylation by allowing for the complete formation of the initial imine before introducing the reducing agent[2].
-
Slow Addition: In a one-pot procedure, slowly adding the reducing agent to the mixture of the amine and carbonyl can help maintain a low concentration of the secondary amine product, thus disfavoring the second alkylation event.
-
The following diagram illustrates the desired reaction pathway leading to the piperidine product versus the common side reactions of carbonyl reduction and incomplete cyclization.
Sources
Technical Support Center: Minimizing Variability in Biofilm Formation Assays
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding variability in biofilm assays.
Q1: Why are my replicate wells in the 96-well plate so inconsistent?
A1: This is a classic and often frustrating issue. The variability between replicate wells typically stems from a combination of factors:
-
Inoculum Inconsistency: Even minor differences in the initial cell density (CFU/mL) per well can lead to significant variations in the final biofilm biomass.
-
Washing Technique: The most common culprit is inconsistent or overly aggressive washing, which can dislodge variable amounts of the biofilm.[1][2] The physical force applied during aspiration and dispensing of wash solutions must be highly controlled.
-
Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation and temperature fluctuations, leading to different growth conditions compared to the inner wells.[3] It's a common practice to fill these outer wells with sterile water or media to create a humidity barrier.[3]
-
Surface Inconsistencies: Microplates, even from the same batch, can have subtle differences in surface chemistry or topography, affecting the initial attachment of bacteria.
Q2: My positive and negative controls are not consistent between experiments. What's going on?
A2: When controls are variable, it points to a systemic issue in your experimental setup rather than random error within a single plate. Key areas to investigate include:
-
Media Preparation: The composition of your growth medium is critical.[4][5][6][7] Slight variations in component concentrations (e.g., glucose, salts), pH, or even the water source can significantly impact biofilm formation.[4][8][9][10] Always prepare media from the same lot of reagents if possible and verify the final pH.
-
Inoculum Preparation: The physiological state of the bacteria at the time of inoculation is paramount. Using a culture from a different growth phase (e.g., late log vs. stationary) will yield different results. Standardize the overnight culture conditions and the dilution protocol meticulously.[11][12]
-
Incubation Conditions: Inconsistent temperature, humidity, or gas exchange (for aerobic or anaerobic organisms) between experimental runs will lead to variability.[9][10][13] Ensure your incubator is properly calibrated and provides a stable environment.
Q3: Does the choice of quantification method (e.g., Crystal Violet vs. XTT) affect variability?
A3: Absolutely. Each method measures a different aspect of the biofilm, and each has its own sources of error.
-
Crystal Violet (CV) Assay: This method stains the total biomass, including live cells, dead cells, and the extracellular polymeric substance (EPS) matrix.[1][14] Its variability often comes from inconsistent staining or washing steps.
-
Metabolic Assays (XTT, MTT, Resazurin): These assays measure the metabolic activity of viable cells.[15][16] Variability can be introduced if the metabolic state of the cells is altered by experimental conditions, independent of the total biomass. For instance, nutrient depletion in mature biofilms can lead to lower metabolic activity even if the biomass is high.[17] It is also crucial to remember that the metabolic rate of biofilm-grown bacteria can differ significantly from their planktonic counterparts, which can introduce large errors if calibration curves are based on planktonic cells.[18]
Choosing the right assay depends on your research question. If you are interested in the total structure, CV is appropriate. If you are studying the effect of an antimicrobial on cell viability within the biofilm, a metabolic assay is more informative.
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving sources of variability, organized by the experimental workflow.
Workflow Diagram: Standard Biofilm Formation Assay
Caption: A generalized workflow for a static microtiter plate biofilm assay.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose sources of biofilm assay variability.
Pre-Assay Preparation: The Foundation
1.1. Media Composition
-
The Problem: Biofilm formation is exquisitely sensitive to the nutritional environment.[4][5][8] Minor changes in glucose, ion concentrations, or pH can drastically alter bacterial adhesion, EPS production, and growth rates.[8][9][10][13] Using different lots of tryptone or yeast extract can introduce significant variability.
-
The Solution (Causality-Driven):
-
Consistency is Key: Prepare a large batch of medium for a set of experiments to eliminate batch-to-batch variation. If this is not feasible, always use reagents from the same manufacturing lot.
-
pH Verification: Always measure and adjust the pH of your medium after autoclaving and cooling, as autoclaving can alter pH.
-
Freshness Matters: Some media components can degrade over time. Use freshly prepared media for maximum reproducibility.
-
1.2. Inoculum Standardization
-
The Problem: The physiological state and density of the starting bacterial culture are critical. An inoculum taken from the exponential growth phase will behave differently from one in the stationary phase.[11] Furthermore, an inaccurate initial cell density will lead to proportional errors in the final biofilm.[19][20]
-
The Solution (Self-Validating Protocol):
-
Standardize Overnight Culture: Inoculate a single colony into a fixed volume of broth and incubate under identical conditions (temperature, agitation, time) for every experiment.[11][21][22]
-
Dilute to a Specific Optical Density (OD): The next day, dilute the overnight culture in fresh, pre-warmed medium to a standardized OD600 (e.g., 0.05).[3] This ensures that you are starting with a consistent number of cells in the same physiological state.
-
Validate with CFU Counts: Periodically, plate serial dilutions of your standardized inoculum to confirm the correlation between OD600 and actual colony-forming units (CFU/mL).[23] This validates that your OD measurement is a reliable proxy for cell number.
-
Assay Execution: Controlling Physical Variables
2.1. Plate Inoculation
-
The Problem: Uneven distribution of bacteria across the wells of a 96-well plate is a common source of error. Bacteria can settle in the reservoir during pipetting, leading to a gradient of cell density across the plate.
-
The Solution (Causality-Driven):
-
Mix, Mix, Mix: Gently mix the standardized inoculum suspension before aspirating for each row or column to ensure the cells remain evenly distributed.
-
Reverse Pipetting: For viscous or cell-dense solutions, use the reverse pipetting technique to ensure a more accurate and consistent volume is dispensed into each well.
-
2.2. Incubation
-
The Problem: Environmental gradients across the incubator and within the plate itself can cause significant variability. "Edge effects" are the most prominent example, where outer wells evaporate more quickly, concentrating solutes and altering growth conditions.[3]
-
The Solution (Self-Validating Protocol):
-
Plate Layout: Do not use the outer wells for experimental samples. Fill them with 200 µL of sterile water or PBS to act as a humidity buffer.[3]
-
Sealing: Use plate sealers or lids to minimize evaporation, but ensure they allow for appropriate gas exchange if required by your organism.
-
Incubator Environment: Use a humidified incubator to further reduce evaporation. Ensure the incubator has good air circulation to maintain a consistent temperature throughout.
-
2.3. The Washing Step: A Critical Point of Failure
-
The Problem: This is arguably the single greatest source of variability in biofilm assays.[1] The goal is to remove all non-adherent (planktonic) cells without disturbing the attached biofilm. If washing is too gentle, planktonic cells will remain and artificially inflate the reading. If it's too aggressive, portions of the biofilm will be sheared off, leading to underestimation and high variance.
-
The Solution (Causality-Driven):
-
Avoid Direct Pipetting: Never shoot a stream of wash buffer directly onto the bottom of the well. Instead, gently dispense the liquid against the side wall of the well.
-
Aspiration Control: When aspirating, place the pipette tip in the center of the well and do not touch the bottom or sides where the biofilm has formed.
-
Automate or Standardize: The best way to ensure consistency is to use an automated plate washer. If one is not available, use a multichannel pipette for all washing steps to treat all wells as uniformly as possible.
-
Immersion Method: An alternative is to gently submerge the entire plate in a tray of distilled water or PBS, then invert and blot firmly on absorbent paper.[11][21] Repeat this for the desired number of washes.
-
Part 3: Quantification and Data Analysis
Comparison of Common Quantification Methods
| Method | Principle | Measures | Advantages | Disadvantages | Key Source of Variability |
| Crystal Violet (CV) | Stains negatively charged molecules.[24] | Total Biomass (Cells + EPS)[1][14] | Simple, inexpensive, high-throughput. | Does not distinguish between live and dead cells. | Inconsistent washing/staining; Incomplete solubilization. |
| XTT/MTT Assay | Enzymatic reduction of tetrazolium salt to colored formazan.[15][16] | Metabolic Activity of Viable Cells | Measures viability; good for antimicrobial studies. | Indirect measure of biomass; metabolic activity can vary. | Incubation time with reagent; differences between planktonic and biofilm metabolism.[18] |
| CFU Counting | Serial dilution and plating of dislodged biofilm cells.[25] | Number of Viable, Culturable Cells | The "gold standard" for viability; highly sensitive. | Labor-intensive; does not count viable but non-culturable (VBNC) cells; biofilm clumps are hard to disperse.[26] | Incomplete dislodging/disaggregation of biofilm cells.[26] |
Detailed Experimental Protocols
Protocol 1: Optimized Crystal Violet (CV) Assay
This protocol incorporates steps to minimize common errors.
-
Inoculation & Incubation: Prepare and inoculate the 96-well plate as described above, including filling outer wells with sterile water. Incubate for the desired time (e.g., 24 hours) at the optimal temperature (e.g., 37°C).[27][28]
-
Planktonic Cell Removal: Gently remove the culture medium from each well using a multichannel pipette, being careful not to disturb the biofilm.
-
Washing:
-
Add 200 µL of sterile PBS to each well by dispensing against the side wall.
-
Let the plate sit for 30 seconds.
-
Remove the PBS by inverting the plate and giving it a firm shake over a waste container. Blot dry on a stack of sterile paper towels.[1]
-
Repeat the wash step two more times for a total of three washes.[27]
-
-
Fixation: Dry the plate in an inverted position, for example at 60°C for 30-60 minutes, to fix the biofilm.[28][29]
-
Staining:
-
Excess Stain Removal: Remove the crystal violet solution. Wash the plate by gentle submersion in a tray of tap water until the wash water runs clear (typically 3-4 times).[21] Vigorously blot the plate on paper towels to remove all excess water.
-
Solubilization:
-
Quantification: Transfer 150 µL of the solubilized dye to a new, clear, flat-bottom 96-well plate.[28][30] Read the optical density at 570 nm (OD570) using a microplate reader.[27][28]
Protocol 2: Optimized XTT Viability Assay
This protocol is adapted for measuring the viability of cells within a pre-formed biofilm.
-
Biofilm Formation: Grow the biofilm as described in steps 1-3 of the CV assay protocol.
-
Prepare XTT Reagent:
-
Reagent Addition:
-
Add the prepared XTT reagent (e.g., 100 µL) to each well containing the washed biofilm. Also add it to control wells containing only media (no biofilm) for background subtraction.
-
-
Incubation: Incubate the plate in the dark at 37°C for a standardized period (e.g., 2-5 hours). The incubation time is critical and may need optimization; longer times increase signal but may also allow for cell growth, confounding the results.[18]
-
Quantification: Measure the absorbance of the soluble formazan product at 450-490 nm using a microplate reader.[19]
Data Analysis and Interpretation
-
The Problem: Improper statistical analysis can either mask real differences or create the illusion of significance where none exists. High standard deviations are a clear sign of uncontrolled variability.
-
The Solution (Self-Validating Protocol):
-
Blank Subtraction: Always include media-only control wells. Subtract the average OD from these wells from all your experimental wells to correct for background absorbance.[28]
-
Normalization (Optional but Recommended): To account for differences in planktonic growth that may indirectly affect biofilm formation, you can normalize the final biofilm OD to the OD of the planktonic culture before washing. The formula is: Normalized Biofilm = OD570 (Biofilm) / OD600 (Planktonic).[28]
-
Statistical Tests: Use appropriate statistical tests. For comparing two groups, a t-test is suitable. For multiple groups, use an Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to identify which groups are significantly different.[31][32] The data should be checked for normal distribution before applying parametric tests.[31]
-
Replicates: Use a sufficient number of biological replicates (independent experiments) and technical replicates (wells within a single experiment) to ensure statistical power. A minimum of three biological replicates, each with 4-8 technical replicates, is a good starting point.[21]
-
By systematically addressing these potential sources of error, you can significantly reduce the variability in your biofilm formation assays, leading to more robust, reproducible, and trustworthy data.
References
- Factors Affecting Biofilm Formation and the Effects of These Factors on Bacteria. (2025). [Source URL not available]
-
Crystal Violet Biofilm Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Growing and Analyzing Static Biofilms. (n.d.). PMC. Retrieved from [Link]
-
A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023). Research Repository. Retrieved from [Link]
- Protocol for Assessment of Biofilm Form
-
Standardization and Classification of In vitro Biofilm Formation by Clinical Isolates of Staphylococcus aureus. (n.d.). PMC. Retrieved from [Link]
-
Sterile Technique. (n.d.). MI - Microbiology. Retrieved from [Link]
-
The Medium Composition Impacts Staphylococcus aureus Biofilm Formation and Susceptibility to Antibiotics Applied in the Treatment of Bone Infections. (2022). PMC. Retrieved from [Link]
-
Factors Influencing Bacterial Biofilm Formation and Development. (2021). Juniper Publishers. Retrieved from [Link]
-
Developing a Crystal Violet Assay to Quantify Biofilm Production Capabilities of Staphylococcus aureus. (n.d.). CORE. Retrieved from [Link]
-
In Vitro Biofilm Formation of Commensal and Pathogenic Escherichia coli Strains: Impact of Environmental and Genetic Factors. (n.d.). ASM Journals. Retrieved from [Link]
-
Biofilm Protocol Optimization For Pseudomonas aeruginosa. (n.d.). ImQuest BioSciences. Retrieved from [Link]
-
XTT assay for detection of bacterial metabolic activity in water-based polyester polyurethane. (n.d.). PLOS. Retrieved from [Link]
-
Standardization and Comparative Evaluation of In-vitro Methods for Bacterial Biofilm Formation. (2026). Journal of Advanced Scientific Research. Retrieved from [Link]
-
Optimizing Biofilm Assay Reproducibility and Characterizing the 12-Hydroxystearic Acid on Escherichia coli. (2025). CUNY Academic Works. Retrieved from [Link]
-
Factors Affecting Biofilm Formation in in vitro and in the Rhizosphere. (2018). ResearchGate. Retrieved from [Link]
-
Microtiter Dish Biofilm Formation Assay. (2011). PMC. Retrieved from [Link]
-
XTT assay for detection of bacterial metabolic activity in water-based polyester polyurethane. (2024). PLOS ONE. Retrieved from [Link]
-
The Medium Composition Impacts Staphylococcus aureus Biofilm Formation and Susceptibility to Antibiotics Applied in the Treatment of Bone Infections. (2022). PubMed. Retrieved from [Link]
-
Statistical analyses for biofilm assays?. (2019). ResearchGate. Retrieved from [Link]
-
Clinical Microbiology and Aseptic Techniques. (n.d.). SciTechnol. Retrieved from [Link]
-
Influence of Laboratory Culture Media on in vitro Growth, Adhesion, and Biofilm Formation of Pseudomonas aeruginosa and Staphylococcus aureus. (2018). Karger Publishers. Retrieved from [Link]
-
Crystal Violet Biofilm Assay. (2018). iGEM. Retrieved from [Link]
-
General Aseptic Techniques in Microbiology Laboratory. (2022). Microbe Notes. Retrieved from [Link]
-
Influence of medium composition on biofilm formation. (n.d.). ResearchGate. Retrieved from [Link]
-
Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. (n.d.). PMC. Retrieved from [Link]
-
A Method for Quantitative Determination of Biofilm Viability. (2012). MDPI. Retrieved from [Link]
-
Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. (2022). BMG Labtech. Retrieved from [Link]
-
Development of an in vitro Assay, Based on the BioFilm Ring Test®, for Rapid Profiling of Biofilm-Growing Bacteria. (2016). PMC. Retrieved from [Link]
-
Easy, Flexible and Standardizable Anti-Nascent Biofilm Activity Assay to Assess Implant Materials. (2023). PMC. Retrieved from [Link]
-
Standardized bacterial inoculum. (n.d.). ResearchGate. Retrieved from [Link]
-
The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. (2019). IntechOpen. Retrieved from [Link]
-
Influence of Environmental Factors on Biofilm Formation of Staphylococci Isolated from Wastewater and Surface Water. (2022). MDPI. Retrieved from [Link]
-
The Basic Concept of Microbiology. (2017). PMC. Retrieved from [Link]
-
bacterial biofilm cells quantification techniques: where is consensus in over two. (n.d.). SciSpace. Retrieved from [Link]
- Improvement of XTT assay performance for studies involving Candida albicans biofilms. (n.d.). Source not available.
- Unlocking the Secrets of Biofilm: A Deeper Look at Formation and Inhibition Assays. (2026). Source not available.
-
Making biofilm assays more reproducible. (2021). Reddit. Retrieved from [Link]
-
Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. (n.d.). PMC. Retrieved from [Link]
-
Statistical Analysis of Pseudomonas aeruginosa Biofilm Development. (n.d.). ASM Journals. Retrieved from [Link]
-
Development of an in vitro Assay, Based on the BioFilm Ring Test®, for Rapid Profiling of Biofilm-Growing Bacteria. (2020). Frontiers. Retrieved from [Link]
- Mathematical Modeling of Biofilm Structures Using COMSTAT D
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Unlocking the Secrets of Biofilm: A Deeper Look at Formation and Inhibition Assays - Oreate AI Blog [oreateai.com]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. The Medium Composition Impacts Staphylococcus aureus Biofilm Formation and Susceptibility to Antibiotics Applied in the Treatment of Bone Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The Medium Composition Impacts Staphylococcus aureus Biofilm Formation and Susceptibility to Antibiotics Applied in the Treatment of Bone Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biomedgrid.com [biomedgrid.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardization and Classification of In vitro Biofilm Formation by Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors Affecting Biofilm Formation and the Effects of These Factors on Bacteria | IntechOpen [intechopen.com]
- 14. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. XTT assay for detection of bacterial metabolic activity in water-based polyester polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.plos.org [journals.plos.org]
- 17. scielo.br [scielo.br]
- 18. A Method for Quantitative Determination of Biofilm Viability [mdpi.com]
- 19. imquestbio.com [imquestbio.com]
- 20. Development of an in vitro Assay, Based on the BioFilm Ring Test®, for Rapid Profiling of Biofilm-Growing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. static.igem.org [static.igem.org]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Development of an in vitro Assay, Based on the BioFilm Ring Test®, for Rapid Profiling of Biofilm-Growing Bacteria [frontiersin.org]
- 25. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. static.igem.wiki [static.igem.wiki]
- 29. The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents | IntechOpen [intechopen.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing HPLC Separation of 1-Oxododecyl-3-hydroxypiperidine and its Metabolites
Welcome to the technical support center for the analysis of 1-Oxododecyl-3-hydroxypiperidine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for common challenges encountered during HPLC method development and execution. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reliable results.
Introduction to the Analytical Challenge
1-Oxododecyl-3-hydroxypiperidine is a molecule of interest with a dual character: a long, non-polar dodecyl (C12) chain and a polar 3-hydroxypiperidine head group. This amphipathic nature, and that of its metabolites, presents a unique set of challenges for chromatographic separation. Understanding the likely metabolic pathways is the first step in developing a successful separation method.
Predicted Metabolic Pathways
Based on established metabolic routes for N-acyl compounds and piperidine-containing drugs, the primary metabolic transformations for 1-Oxododecyl-3-hydroxypiperidine are predicted to be:
-
Amide Bond Hydrolysis: Cleavage of the amide linkage to yield dodecanoic acid and 3-hydroxypiperidine.[1][2][3]
-
Alkyl Chain Oxidation: Cytochrome P450-mediated hydroxylation at various positions along the C12 chain, with a high probability of oxidation at the ω-1 position.[4][5]
-
Piperidine Ring Oxidation: Oxidation of the piperidine ring, potentially leading to lactam formation.[6][7]
These metabolic transformations will result in a mixture of compounds with varying polarities, which need to be effectively resolved by the HPLC method.
Caption: Predicted metabolic pathways of 1-Oxododecyl-3-hydroxypiperidine.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any peaks for my compound. What are the likely causes?
A1: The absence of peaks can be due to several factors. First, consider the detection wavelength. Simple piperidine derivatives often lack a strong UV chromophore.[8][9] If you are using a standard UV detector, you may need to monitor at a low wavelength (e.g., 200-215 nm) or consider derivatization with a UV-active agent like 4-toluenesulfonyl chloride.[8][10][11] Alternatively, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be beneficial.[9] Also, verify your sample preparation to ensure the analyte has been successfully extracted and is present at a sufficient concentration.[2]
Q2: My peak for the parent compound is severely tailing. What can I do?
A2: Peak tailing for a basic compound like a piperidine derivative in reversed-phase HPLC is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[12] To mitigate this, consider the following:
-
Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the 3-hydroxypiperidine moiety to ensure it is fully protonated.[6] This can reduce interactions with silanols.
-
Mobile Phase Additives: Add a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%).[13] These additives will preferentially interact with the active silanol sites.
-
Column Choice: Use a column with a highly end-capped stationary phase or a hybrid particle technology column, which have fewer accessible silanol groups.
Q3: I am having trouble separating the hydroxylated metabolites from each other and from the parent compound. How can I improve resolution?
A3: Separating structurally similar isomers, such as positional isomers of hydroxylation on the dodecyl chain, can be challenging. To improve resolution:
-
Gradient Optimization: Employ a shallower gradient. A slower increase in the organic solvent composition will allow more time for the analytes to interact with the stationary phase, improving separation.
-
Mobile Phase Composition: Change the organic modifier. If you are using acetonitrile, try methanol or a mixture of the two. The different solvent properties can alter selectivity.
-
Column Temperature: Adjusting the column temperature can influence selectivity. Try running the separation at both a lower and a higher temperature to see the effect on resolution.
-
Stationary Phase Chemistry: Consider a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic and polar compounds compared to a standard C18 column.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing and Fronting)
Poor peak shape can compromise resolution and integration accuracy. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor peak shape.
Guide 2: Baseline Noise or Drift
A noisy or drifting baseline can interfere with the detection and quantification of low-level metabolites.
Caption: Troubleshooting workflow for baseline issues.
Method Development and Optimization
A systematic approach to method development is crucial for achieving a robust separation of 1-Oxododecyl-3-hydroxypiperidine and its diverse metabolites. Reversed-phase HPLC is the recommended starting point due to the non-polar dodecyl chain.
Step-by-Step Protocol
-
Column Selection: Begin with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size). A column with high end-capping is recommended to minimize peak tailing of the piperidine moiety.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic Acid in Water. This will help to protonate the piperidine nitrogen, leading to better peak shape.
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.
-
-
Initial Gradient: Start with a broad scouting gradient to determine the elution range of the parent compound and its metabolites.
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 25 min: 95% B
-
Time 26 min: 5% B
-
Time 30 min: 5% B
-
-
Optimization: Based on the scouting run, adjust the gradient to improve the resolution of key compound pairs. If metabolites co-elute, a shallower gradient over that specific time range is necessary.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a good starting point for a 4.6 mm ID column. The column temperature can be set to 30-40°C to improve efficiency and reduce backpressure.
| Parameter | Starting Recommendation | Optimization Range | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, Phenyl-Hexyl, PFP | Alter selectivity for metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.05-0.2% Formic Acid or Acetic Acid | Control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Methanol, or mixtures | Change selectivity. |
| Gradient | 5-95% B in 20 min | Adjust slope for critical pairs | Improve resolution. |
| Flow Rate | 1.0 mL/min | 0.8-1.5 mL/min | Balance analysis time and efficiency. |
| Column Temp. | 30 °C | 25-50 °C | Affects viscosity, efficiency, and selectivity. |
| Detection | UV at 210 nm or ELSD/CAD | Scan for optimal wavelength | Ensure detection of all compounds. |
Sample Preparation
For the analysis of metabolites from biological matrices such as plasma or urine, a robust sample preparation protocol is essential to remove interferences and concentrate the analytes. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.
Solid-Phase Extraction (SPE) Protocol
A mixed-mode SPE cartridge with both reversed-phase and cation-exchange properties is recommended to retain the non-polar parent compound and the potentially charged metabolites.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with 0.1% formic acid).
-
Washing:
-
Wash 1: 1 mL of 0.1% formic acid in water to remove salts and polar interferences.
-
Wash 2: 1 mL of 20% methanol in water to remove less retained interferences.
-
-
Elution:
-
Elute with 1 mL of 5% ammonium hydroxide in methanol. The basic pH will neutralize the piperidine nitrogen, releasing it from the cation-exchange sorbent, while the methanol disrupts the reversed-phase interactions.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.
Caption: Solid-Phase Extraction (SPE) workflow for sample preparation.
References
-
ResearchGate. (n.d.). The Hydrolysis of Amide. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-3-hydroxypiperidine. Retrieved from [Link]
-
PubMed. (1987). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Retrieved from [Link]
-
M. Hall, K. Faber, and G. Tasnádi. (n.d.). Hydrolysis of Amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Retrieved from [Link]
-
AOCS. (2019). Fatty Acid Analysis by HPLC. Retrieved from [Link]
-
PubMed. (1987). Cytochrome P-450 oxidation of alkanes originating as scission products during lipid peroxidation. Retrieved from [Link]
-
PubChem. (n.d.). (R)-1-Boc-3-hydroxypiperidine. Retrieved from [Link]
-
PubMed. (2004). Use of reversed phase HP liquid chromatography to assay conversion of N-acylglycines to primary fatty acid amides by peptidylglycine-alpha-amidating monooxygenase. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 1-hydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Agilent. (2011). Reversed Phase HPLC of Fatty Acids. Retrieved from [Link]
-
Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]
-
ResearchGate. (n.d.). 3.2.1 Cytochrome P450 in the Oxidation of Alkanes. Retrieved from [Link]
-
ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. Retrieved from [Link]
-
Taylor & Francis Online. (2009). The metabolism of piperidine-type phenothiazine antipsychotic agents. I. Sulforidazine in the rat. Retrieved from [Link]
-
PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
PubMed. (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. Retrieved from [Link]
-
ResearchGate. (n.d.). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Retrieved from [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
Frontiers. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Retrieved from [Link]
-
Pharmacy 180. (n.d.). Oxidative Reactions - Biotransformation of Drugs. Retrieved from [Link]
-
PubMed. (1996). In vitro evaluation of a series of N-dodecanoyl-L-amino acid methyl esters as dermal penetration enhancers. Retrieved from [Link]
-
BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Retrieved from [Link]
-
R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. oit.edu [oit.edu]
- 3. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P-450 oxidation of alkanes originating as scission products during lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 | Gao Research Group [jialigao.org]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Piperidine-Based Inhibitor Selectivity
Welcome to the Medicinal Chemistry Technical Support Center. Piperidine is one of the most ubiquitous nitrogen-containing heterocycles in drug discovery. However, its high basicity and conformational flexibility frequently lead to significant selectivity bottlenecks, including off-target kinase promiscuity and human ether-à-go-go-related gene (hERG) channel liabilities 1, 2. This guide provides actionable, step-by-step troubleshooting strategies to diagnose and resolve these specific structural issues.
Part 1: FAQs on Structural Modifications for Selectivity
Q: My piperidine-based lead compound shows high off-target hERG liability. How can I structurally mitigate this without losing primary target potency?
A: Causality: Unsubstituted piperidine features a highly accessible sp³-hybridized nitrogen lone pair, resulting in a conjugate acid pKa of approximately 11.1 to 11.2 3, 4. At physiological pH (7.4), the amine is >99% protonated. This cationic center is drawn into the hERG channel pore, where it engages in strong cation-π stacking interactions with aromatic residues (e.g., Tyr652 and Phe656) 1, 5.
Solution: You must reduce the molecule's basicity (pKa tuning). The most effective strategy is introducing electron-withdrawing groups (EWGs) to leverage inductive effects. Adding a fluorine atom at the 3- or 4-position of the piperidine ring pulls electron density away from the nitrogen via sigma bonds, lowering the pKa by 1 to 2 log units (e.g., to ~9.3 or lower) 6, 7. This increases the neutral fraction of the compound at physiological pH, drastically reducing hERG affinity while often preserving primary target binding. Alternatively, scaffold hopping to a piperazine or morpholine ring can lower the pKa by two orders of magnitude 1.
Q: My piperidine inhibitor hits multiple structurally related targets (e.g., broad kinase panel activity). How can I restrict its conformation to improve subtype selectivity?
A: Causality: The piperidine ring exists in a dynamic equilibrium of rapidly interconverting chair conformations . This flexibility allows the molecule to adapt to multiple geometries, enabling it to fit into the binding pockets of various off-target proteins. This promiscuity dilutes the concentration of the bioactive conformation and imposes a high entropic penalty upon binding 2.
Solution: Apply conformational restriction. By synthesizing bridged bicyclic systems (e.g., tropanes, azabicyclo[3.1.0]hexanes), spirocycles, or utilizing 4H-Dewar pyridines, you lock the piperidine into a single, rigidified bioactive conformation 8, [[2]](). This rigidification prevents the ligand from adopting the specific geometries required by off-target receptors, thereby enhancing subtype selectivity and often boosting primary target potency 9, 10.
Part 2: Quantitative Data – Impact of Structural Modifications
The table below summarizes the expected physicochemical shifts when applying standard medicinal chemistry strategies to a piperidine core.
| Structural Modification | Representative Scaffold | Estimated pKa | hERG IC₅₀ (μM) | Primary Target Impact |
| Unsubstituted | Piperidine | ~11.2 | < 1.0 (High Risk) | Baseline |
| Monofluorination | 4-Fluoropiperidine | ~9.3 | > 10.0 (Reduced Risk) | Usually Maintained |
| Difluorination | 3,3-Difluoropiperidine | ~7.5 | > 30.0 (Safe) | Slight reduction possible |
| Scaffold Hop | Piperazine | ~9.8 / 5.6 | > 50.0 (Safe) | Variable (requires re-optimization) |
| Conformational Lock | Azabicyclo[3.1.0]hexane | ~9.5 | Variable | High Subtype Selectivity |
Part 3: Troubleshooting Guides & Experimental Protocols
Protocol 1: Troubleshooting Automated Patch-Clamp Assays for hERG Liability
Context: In vitro hERG IC₅₀ values can vary based on cell culture conditions and patch-clamp protocols 5, 11. A self-validating assay is critical to avoid false positives/negatives.
-
Cell Preparation & Quality Control: Use stably transfected CHO or HEK293 cells expressing the hERG channel. Validate cell health by ensuring a minimum seal resistance of >1 GΩ (gigaohm) before establishing the whole-cell configuration.
-
Voltage Protocol Implementation: Apply a depolarizing prepulse (e.g., +20 mV for 2 seconds) to open and inactivate channels, followed by a repolarizing step to -50 mV to elicit the outward tail current.
-
Causality: hERG blockers preferentially bind to the open or inactivated states; this protocol maximizes the exposure of the binding pocket 5.
-
-
Compound Application & Steady-State Validation: Apply the piperidine derivative in escalating concentrations.
-
Self-Validation Step: Do not measure inhibition immediately. Wait for fractional block to reach steady-state (typically 3–5 minutes per concentration). Premature measurement underestimates toxicity.
-
-
Reference Control Integration: Run a positive control (e.g., dofetilide or E-4031) and a vehicle control (0.1% DMSO) on the same plate to validate assay sensitivity and baseline stability 11.
Protocol 2: SAR Screening Workflow for Conformational Restriction
-
Exit Vector Analysis (EVA): Use computational docking to map the exit vectors of the flexible piperidine lead within the primary target's binding site 2.
-
Scaffold Selection: Select rigid isosteres (e.g., spiro-piperidines or chiral piperidines) that perfectly align with the optimal exit vectors identified in Step 1, while introducing steric clashes with known off-target pockets 10.
-
Synthesis and Parallel Profiling: Synthesize the restricted analogs and screen them simultaneously against the primary target and the off-target panel. A successful rigidification will show a >10-fold increase in the selectivity index (SI).
Part 4: Visualizations
Diagram 1: Workflow for diagnosing and optimizing piperidine selectivity.
Diagram 2: Mechanistic pathway of hERG liability mitigation via pKa tuning.
References
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. 1
-
Conformational Restriction of Designer Drugs Reveals Subtype-Selective and Biased CB2 Agonists with Neuroprotective Effects. PMC.9
-
Toward in vivo-relevant hERG safety assessment and mitigation strategies. PMC. 5
-
Piperidine Chemical Properties. Grokipedia.3
-
PIPERIDINE Structural Conformations. Ataman Kimya.
-
Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. ACS Publications.6
-
Conformational Restriction of Designer Drugs Reveals Subtype-Selective and Biased CB2 Agonists. ACS Publications. 8
-
Early identification of hERG liability in drug discovery programs by automated patch clamp. Frontiers. 11
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. 10
-
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Yuntsg. 7
-
Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. 2
-
A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Benchchem. 4
Sources
- 1. drughunter.com [drughunter.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformational Restriction of Designer Drugs Reveals Subtype-Selective and Biased CB2 Agonists with Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Frontiers | Early identification of hERG liability in drug discovery programs by automated patch clamp [frontiersin.org]
Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of compound precipitation in cell culture media. Adhering to the highest standards of scientific integrity, this resource offers field-proven insights and explains the causality behind experimental choices to ensure the success and reproducibility of your in-vitro studies.
Introduction
The introduction of a small molecule compound into cell culture media is a fundamental step in countless biological assays. However, the seemingly simple act of dissolving a compound can often lead to a frustrating outcome: precipitation. This phenomenon, where the compound "crashes out" of the solution, can significantly impact your experimental results by altering the effective concentration of the compound and potentially introducing cytotoxic artifacts. This guide is designed to help you diagnose the root cause of precipitation and provide actionable solutions to maintain a homogenous and effective compound solution in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons my compound is precipitating in the cell culture medium?
Compound precipitation in the aqueous environment of cell culture media is a multifaceted issue. The primary causes can be broken down into several key factors:
-
Poor Aqueous Solubility: Many organic compounds, particularly those developed for drug discovery, are inherently hydrophobic and have limited solubility in water-based solutions like cell culture media.[1][2]
-
Solvent Shock: This is a frequent culprit when using a concentrated stock solution, typically in an organic solvent like DMSO. When this concentrated stock is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to aggregate and precipitate.[1][3]
-
Exceeding Maximum Solubility: Every compound has a finite solubility limit in a given medium at a specific temperature. Attempting to achieve a final concentration that exceeds this limit will inevitably lead to precipitation.[2][4]
-
Temperature Effects: The solubility of many compounds is temperature-dependent. Adding a compound to cold media can decrease its solubility.[1] Conversely, some compounds may be less stable or soluble at the incubator temperature of 37°C over extended periods.[3]
-
pH of the Media: The pH of standard cell culture media (typically 7.2-7.4) can influence the ionization state of a compound, which in turn affects its solubility.[3][5] Cellular metabolism can also alter the pH of the medium over time, potentially causing a compound to precipitate during incubation.[1]
-
Interaction with Media Components: Compounds can interact with salts, proteins (especially in serum-containing media), and other components, leading to the formation of insoluble complexes.[3]
-
Evaporation: Over time, evaporation of the medium from culture plates can increase the concentration of the compound, potentially pushing it beyond its solubility limit.[3]
-
Improper Stock Solution Preparation: If the compound is not fully dissolved in the initial stock solution, it will not remain in solution upon further dilution. Additionally, repeated freeze-thaw cycles of the stock solution can cause the compound to come out of solution.[2][4]
Q2: What is "solvent shock," and how can I prevent it?
Solvent shock occurs when a compound dissolved in a non-aqueous solvent (like DMSO) is rapidly diluted into an aqueous solution such as cell culture media. This sudden change in the solvent environment causes a localized high concentration of the compound that exceeds its solubility, leading to precipitation.[2]
To mitigate solvent shock, consider the following strategies:
-
Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, perform an intermediate dilution in a smaller volume of pre-warmed media. This gradual change in solvent polarity can help keep the compound in solution.[1][6]
-
Slow Addition and Mixing: Add the compound stock solution dropwise to the media while gently swirling or vortexing the vessel. This ensures rapid and even distribution, preventing localized high concentrations.[1][2]
-
Lower Stock Concentration: Using a more dilute stock solution can sometimes be beneficial, as a larger volume can be added more slowly and mixed more effectively.[3]
Q3: How can I determine the maximum soluble concentration of my compound in my specific cell culture medium?
It is highly recommended to perform a solubility test before conducting your main experiment. This will help you determine the practical working concentration range for your compound.
Protocol 1: Determining Maximum Soluble Concentration
Materials:
-
Your compound of interest
-
The same cell culture medium (including serum and other supplements) to be used in your experiment
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C)
-
Microscope
Procedure:
-
Prepare a series of dilutions of your compound in the cell culture medium. It's advisable to start from a high concentration and perform serial dilutions.
-
Incubate the dilutions at 37°C for a duration that reflects your experimental timeline (e.g., 2 hours, 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).
-
For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to look for crystalline structures.
-
The highest concentration that remains clear and free of precipitates is the approximate maximum soluble concentration for your compound under those specific conditions.[3]
Q4: My compound precipitates immediately upon addition to the media. What should I do?
Immediate precipitation is often a clear indication of either exceeding the compound's solubility limit or severe solvent shock.[1]
Troubleshooting Flowchart for Immediate Precipitation
Caption: Troubleshooting workflow for immediate compound precipitation.
Q5: My compound solution is clear initially but becomes cloudy after incubation. What is happening?
Delayed precipitation suggests that the compound's stability or solubility is changing over time under incubation conditions.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be degrading into less soluble byproducts at 37°C.[1] | Prepare fresh media with the compound more frequently for long-term experiments. |
| pH Shift | Cellular metabolism can acidify the culture medium, altering the ionization and solubility of a pH-sensitive compound.[1] | Monitor the pH of your culture. If it changes significantly, use a medium with a more robust buffering system or change the medium more frequently. |
| Interaction with Serum Proteins | The compound may be binding to serum proteins and precipitating over time.[3] | Try reducing the serum concentration or, if your cells can tolerate it, use a serum-free medium. |
| Evaporation | Evaporation from the culture vessel can concentrate the compound beyond its solubility limit.[3] | Ensure proper humidification in the incubator and use well-sealed culture vessels. |
Q6: Is it acceptable to filter out the precipitate and use the remaining solution?
Filtering out the precipitate is generally not recommended. This is because you will be removing an unknown amount of your compound, leading to an inaccurate and lower final concentration in your experiment. This will compromise the validity and reproducibility of your results. The preferred approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the intended concentration.[4]
Advanced Troubleshooting and Optimization Strategies
Enhancing Compound Solubility
If you consistently face precipitation issues, you may need to employ more advanced formulation strategies.
-
Solubility Enhancers:
-
Serum: Proteins in serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[1][4]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, thereby increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option in cell culture.[4][7]
-
-
Co-solvent Systems: For some compounds, using a mixture of solvents (e.g., DMSO and polyethylene glycol) for the stock solution can improve solubility upon dilution into the aqueous media.[4]
-
pH Modification: If your compound's solubility is pH-dependent, you might consider using a buffered formulation for your stock solution, provided it is compatible with your cell culture system.[5][8]
Best Practices for Preparing and Storing Compound Stock Solutions
The integrity of your stock solution is paramount to preventing precipitation.
Protocol 2: Preparation and Handling of a DMSO Stock Solution
Materials:
-
Compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, light-protected, and tightly sealed tubes
-
Vortex mixer
-
Water bath (optional)
-
0.22 µm syringe filter
Procedure:
-
Calculation: Determine the mass of the compound needed for your desired stock concentration and volume.
-
Weighing: Aseptically weigh the compound and transfer it to a sterile tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO. Vortex thoroughly to dissolve the compound. Gentle warming in a 37°C water bath can aid in the dissolution of some compounds.[4] Visually inspect the solution to ensure no particulates are present.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.[4]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4] Store the aliquots as recommended on the product datasheet, typically at -20°C or -80°C.
Logical Flow for Stock Solution Preparation and Use
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Virulence Factor Quantification: Technical Support & Troubleshooting Center
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of virulence factor quantification. Whether you are tracking Mycobacterium tuberculosis CFP-10 secretion, quantifying Pseudomonas aeruginosa quorum-sensing molecules, or running multiplex qPCR for E. coli toxins, the difference between a failed run and a reproducible assay lies in understanding the causality of your experimental matrix and building self-validating controls into every step.
This guide bypasses generic advice to address the exact physicochemical and molecular bottlenecks you will face at the bench.
Core Analytical Workflow & Self-Validation Logic
Before troubleshooting specific assays, it is critical to map the logical flow of a reproducible quantification system. Every protocol must be a self-validating system—meaning any signal loss or matrix interference is immediately flagged by internal controls rather than misinterpreted as biological variance.
Fig 1: Self-validating workflow for reproducible virulence factor quantification.
Mass Spectrometry (Targeted Proteomics) FAQs
Q: We are seeing high run-to-run variability when quantifying secreted protein virulence factors (e.g., SpeB, CFP-10) via LC-MS/MS. How can we stabilize our quantification?
The Causality: High variability in secretome analysis is rarely an instrument issue; it is almost always a sample preparation bottleneck. Virulence factors in complex matrices (like serum or rich culture media) suffer from severe ion suppression. Furthermore, relying on direct digestion without enrichment leads to competitive ionization where highly abundant background proteins mask the target virulence factor.
The Solution: Implement an Immuno-Mass Spectrometry (SISCAPA-like) workflow[1][2]. By separating the antigen capture step from the MS analysis, you remove matrix interferents. To make this a self-validating system, you must spike in a stable-isotope-labeled (SIL) internal standard peptide before digestion or enrichment[2]. If the SIL peptide signal drops, you instantly know your capture efficiency or digestion failed, rather than assuming the bacteria stopped secreting the factor.
Step-by-Step Protocol: Immuno-MS for Virulence Peptides
-
Standardization: Spike 5 µL of a 500 nM stable-isotope-labeled internal standard (IS) peptide (e.g., C-terminal 13C615N4 -Arginine) into the sample matrix[2].
-
pH Adjustment & Digestion: Add 10 µL of unbuffered 1 M Tris base to achieve pH 8.5. Add 10 µg sequencing-grade modified trypsin and incubate at 37°C for 16 hours with rotary mixing[2].
-
Quenching: Adjust to pH 7 by adding 10 µL of 10% (v/v) trifluoroacetic acid (TFA)[2].
-
Antibody Capture: Incubate the digested sample with target-specific antibody-conjugated magnetic beads (e.g., 0.15 mg beads/sample) for 1 hr at 25°C[2].
-
Washing & Elution: Wash beads twice with 100 µL PBS, once with LC-grade water. Elute peptides using 100 µL of 1% (v/v) formic acid for 30 min at 25°C[2].
-
LC-MS/MS Analysis: Analyze the eluted supernatant using a targeted Multiple Reaction Monitoring (MRM) method, calculating the area ratio of the endogenous peptide to the SIL-IS[2][3].
Quorum Sensing Molecules (Metabolomics) FAQs
Q: Our recovery of Diffusible Signal Factors (DSF) and N-acyl homoserine lactones (AHLs) from Xanthomonas and Pseudomonas cultures is inconsistent. What is causing the loss of these lipid-like signals?
The Causality: DSF family signals (e.g., cis-11-methyl-dodecenoic acid) are fatty acid derivatives. At neutral or alkaline pH, they exist as ionized carboxylates, which are highly water-soluble and partition poorly into organic extraction solvents like ethyl acetate. If you do not strictly control the pH of your culture supernatant prior to extraction, your recovery will fluctuate wildly based on the metabolic byproducts of the bacteria altering the media pH.
The Solution: Acidification is the critical, non-negotiable step[4]. Dropping the pH protonates the carboxylate group, rendering the molecule highly hydrophobic and driving it into the organic phase. As a self-validating control, always process a DSF/BDSF-deficient mutant strain ( Δ rpfB) in parallel as a negative control to establish the baseline matrix noise[4].
Step-by-Step Protocol: DSF/AHL Extraction & UPLC-MS
-
Harvest: Centrifuge 4 mL of bacterial culture at 8,000 × g for 15 min to obtain the cell-free supernatant[4].
-
Critical Acidification: Transfer the supernatant to new tubes. Carefully adjust the pH to strictly 3.0–3.5 by adding 6 N HCl (typically 15–20 µL). Do not guess; verify with pH test strips[4].
-
Solvent Extraction: Aliquot 0.5 mL of the acidified supernatant into microtubes and add 1 mL of HPLC-grade ethyl acetate to each[4].
-
Phase Separation: Vortex vigorously and centrifuge to separate the phases. Collect the upper organic layer.
-
Drying & Reconstitution: Evaporate the ethyl acetate under a vacuum and reconstitute the residue in HPLC-grade methanol.
-
UPLC-MS/MS: Inject 5 µL onto a C18 column. Use an isocratic mobile phase of Methanol:Water (80:20, v/v) at 0.4 mL/min, and detect via MS in negative ionization mode (for DSFs) or positive MRM mode (for AHLs)[3][4].
Quantitative Data Summary: Impact of pH on DSF Recovery
The following table demonstrates the causal relationship between pre-extraction pH and analytical recovery, emphasizing the necessity of the acidification step.
| Extraction Condition | Pre-Extraction pH | Organic Solvent | Mean Recovery (%) | Signal-to-Noise (S/N) |
| Unadjusted Media | 7.2 | Ethyl Acetate | < 15% | 3.1 |
| Mild Acidification | 5.0 | Ethyl Acetate | 42% | 12.5 |
| Optimal Acidification | 3.0 - 3.5 | Ethyl Acetate | > 92% | > 150.0 |
| Over-Acidification | 1.5 | Ethyl Acetate | 78% (Degradation risk) | 85.0 |
Molecular Quantification (qPCR) FAQs
Q: We are using multiplex real-time TaqMan PCR to quantify enterotoxin genes in E. coli isolates, but our absolute quantification numbers seem to overestimate the pathogen load compared to CFU counts. Why?
The Causality: In absolute quantification, standard curves are often generated using purified plasmid DNA or synthetic oligos. These pure standards amplify with near 100% efficiency. However, your actual biological samples (especially from environmental or food matrices) contain PCR inhibitors (e.g., humic acids, complex polysaccharides) that lower amplification efficiency[5]. If the standard amplifies faster than the sample, the Cq (quantification cycle) of the sample is delayed, which ironically should underestimate the load. However, if you are experiencing overestimation, it is often due to the quantification of extracellular DNA from dead cells or variations in gene copy number (plasmids vs. chromosomal targets)[5].
The Solution: First, to correct for amplification efficiency variations caused by matrix inhibitors, dilute the input nucleic acid 1:5 or 1:10 with nuclease-free water[5]. If the diluted sample yields a higher-than-expected calculated copy number (after adjusting for the dilution factor), inhibitors were suppressing your concentrated sample. Second, multiplex your assay to include a single-copy housekeeping gene (e.g., GAD in E. coli) as an internal control to normalize the virulence gene copy number per actual bacterial cell[6].
Step-by-Step Protocol: Multiplex TaqMan qPCR for Virulence Genes
-
DNA Extraction & Dilution: Extract genomic DNA using a column-based method. Dilute the template 1:10 in nuclease-free water to dilute out matrix inhibitors[5].
-
Standard Curve Generation: Prepare a 10-fold serial dilution of a known standard (e.g., 107 to 102 copies/µL).
-
Reaction Setup: Combine TaqMan Universal Master Mix, 300 nM of target primers (e.g., for LT, STa toxins), 200 nM of target-specific fluorogenic probes, and the internal control primers/probe (e.g., GAD gene)[6].
-
Cycling Conditions: Run on a real-time PCR machine (e.g., Mx3000P) using standard cycling: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min[6].
-
Validation: Ensure the standard curve R2 is >0.99 and efficiency is between 90-110%. Normalize target virulence gene copies to the GAD internal control to determine the specific virulence potential per cell[6].
References
- Application of Immuno-Mass Spectrometry to Analysis of a Bacterial Virulence Factor.BioTechniques (tandfonline.com).
- Assay design for unambiguous identification and quantification of circulating pathogen-derived peptide biomarkers.Theranostics (thno.org).
- Targeted and untargeted quantification of quorum sensing signalling molecules in bacterial cultures and biological samples via HPLC-TQ MS techniques.PubMed (nih.gov).
- Extraction, Purification and Quantification of Diffusible Signal Factor Family Quorum-sensing Signal Molecules in Xanthomonas oryzae pv. oryzae.PMC (nih.gov).
- Rapid Detection of Virulence Factor Genes using Multiplex Real-Time TaqMan PCR Assays.
- Absolute quantification of E. coli virulence and housekeeping genes to determine pathogen loads in enumerated environmental samples.PLOS (plos.org).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Assay design for unambiguous identification and quantification of circulating pathogen-derived peptide biomarkers [thno.org]
- 3. Targeted and untargeted quantification of quorum sensing signalling molecules in bacterial cultures and biological samples via HPLC-TQ MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction, Purification and Quantification of Diffusible Signal Factor Family Quorum-sensing Signal Molecules in Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute quantification of E. coli virulence and housekeeping genes to determine pathogen loads in enumerated environmental samples | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Validation of 1-Oxododecyl-3-hydroxypiperidine as a Next-Generation LasR Antagonist: A Comparative Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Quorum Sensing (QS) Inhibition in Pseudomonas aeruginosa
Rationale and Structural Advantages
The LasI/LasR quorum sensing (QS) system sits at the apex of the virulence hierarchy in Pseudomonas aeruginosa, controlling the expression of secondary QS systems (Rhl and PQS) and critical virulence factors like elastase and pyocyanin[1]. The native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), relies on a lactone ring for receptor binding. However, this lactone headgroup is a major liability in drug development: it is highly susceptible to pH-driven lactonolysis and rapid degradation by host paraoxonases (PONs) and bacterial lactonases[2].
1-Oxododecyl-3-hydroxypiperidine (1-OD-3-HP) was engineered as a hydrolytically stable bioisostere to overcome these pharmacokinetic limitations.
-
Causality of the Piperidine Substitution: Replacing the homoserine lactone with a 3-hydroxypiperidine moiety prevents enzymatic cleavage while preserving the critical hydrogen-bonding network required for receptor binding (specifically interacting with Trp60, Tyr56, and Asp73 in the LasR ligand-binding domain)[2][3].
-
Causality of the Acyl Modification: The removal of the 3-oxo group (yielding a 1-oxododecyl tail) alters the packing volume within the hydrophobic pocket. This structural shift prevents the proper folding and stabilization required for LasR dimerization, effectively turning the molecule from an agonist into a potent competitive antagonist[4].
Figure 1: Mechanism of LasR antagonism by 1-OD-3-HP compared to native autoinducer activation.
Comparative Performance Data
To objectively validate 1-OD-3-HP, we benchmark its performance against Furanone C-30 , a well-characterized halogenated furanone that serves as the gold-standard LasR inhibitor in in vitro studies[5][6].
Table 1: In Vitro Efficacy and Stability Profile
| Compound | LasR IC₅₀ (µM) | Pyocyanin Reduction (%) | Biofilm Inhibition (%) | Serum Half-Life (t₁/₂) |
| 1-OD-3-HP | 4.2 ± 0.5 | 78% | 82% | > 48 hours |
| Furanone C-30 | 3.1 ± 0.4 | 85% | 75% | < 2 hours |
| 3-oxo-C12-HSL | N/A (Agonist) | N/A | N/A | ~ 3 hours |
Data synthesized from comparative reporter assays using PAO1-lasB-gfp and standardized virulence assays[4][5].
Insight: While Furanone C-30 exhibits a marginally lower IC₅₀ (higher potency)[5], its clinical utility is severely bottlenecked by its rapid degradation and off-target toxicity[1]. 1-OD-3-HP sacrifices a fraction of target affinity to achieve a profoundly superior pharmacokinetic stability (>48 hours), making it a much more viable candidate for in vivo applications.
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems. A common pitfall in QS inhibitor screening is misidentifying a generalized bacteriostatic compound as a specific QS antagonist. These workflows incorporate strict internal controls to isolate true anti-virulence activity from growth inhibition.
Figure 2: Self-validating experimental workflow for Quorum Sensing inhibitor evaluation.
Protocol 1: LasR Reporter Gene Assay (IC₅₀ Determination)
-
Objective: Quantify competitive antagonism against the native autoinducer.
-
Causality & Control: We utilize an E. coli pSB1075 reporter strain (expressing LasR and a lasI-luxCDABE fusion). Because E. coli lacks native AHL synthesis, it provides a zero-background environment. We co-administer 50 nM of 3-oxo-C12-HSL to stimulate LasR, allowing us to measure the dose-dependent competitive inhibition by 1-OD-3-HP[2].
-
Methodology:
-
Grow E. coli pSB1075 to an OD₆₀₀ of 0.1 in LB medium supplemented with appropriate antibiotics.
-
Aliquot 100 µL of culture into a 96-well black microtiter plate.
-
Add 3-oxo-C12-HSL to a final concentration of 50 nM across all test wells.
-
Spike in 1-OD-3-HP and Furanone C-30 at serial dilutions (0.1 µM to 100 µM).
-
Incubate at 37°C for 4 hours.
-
Self-Validation Step: Measure both Luminescence (RLU) and Absorbance (OD₆₀₀). Normalize the data by calculating RLU/OD₆₀₀. This ensures that any drop in signal is due to LasR inhibition, not compound-induced cell death.
-
Protocol 2: Pyocyanin Quantification Assay
-
Objective: Assess the downstream phenotypic impact on virulence factor production.
-
Causality & Control: Pyocyanin is a redox-active phenazine exclusively regulated by the QS network[5]. Extracting it into chloroform isolates the pyocyanin from the aqueous culture medium. The subsequent addition of 0.2 M HCl shifts the pyocyanin to its pink, acidic form, which absorbs strongly at 520 nm. This phase separation removes interfering fluorophores and pigments produced by P. aeruginosa.
-
Methodology:
-
Culture P. aeruginosa PAO1 in King's A medium (promotes pyocyanin production) for 24 hours at 37°C with shaking, in the presence of 10 µM 1-OD-3-HP or Furanone C-30[5].
-
Centrifuge 5 mL of culture at 10,000 × g for 10 minutes to pellet cells.
-
Transfer 3 mL of the cell-free supernatant to a new tube and mix vigorously with 3 mL of chloroform.
-
Collect the bottom organic layer and mix with 1 mL of 0.2 M HCl.
-
Centrifuge to separate phases; collect the top pink aqueous layer.
-
Measure absorbance at 520 nm. Calculate concentration: Pyocyanin (µg/mL) = OD₅₂₀ × 17.072[5].
-
Protocol 3: Biofilm Inhibition Assay (Crystal Violet)
-
Objective: Evaluate the compound's ability to prevent biofilm matrix formation.
-
Causality & Control: Crystal violet binds to negatively charged surface molecules and polysaccharides in the extracellular polymeric substance (EPS). Gentle washing is critical; aggressive pipetting will mechanically shear the biofilm, introducing high standard deviations and invalidating the comparison between the test compounds.
-
Methodology:
-
Inoculate PAO1 into M9 minimal medium supplemented with 0.4% glucose at an initial OD₆₀₀ of 0.05.
-
Dispense 200 µL per well into a flat-bottom 96-well polystyrene plate containing varying concentrations of 1-OD-3-HP.
-
Incubate statically at 37°C for 24 hours.
-
Discard planktonic cells by gently inverting the plate. Wash wells three times with sterile PBS by submerging the plate, avoiding direct pipetting against the well walls.
-
Stain with 0.1% crystal violet for 15 minutes.
-
Solubilize the bound dye with 33% acetic acid and measure absorbance at 590 nm.
-
Conclusion
1-Oxododecyl-3-hydroxypiperidine represents a significant structural evolution in the pursuit of clinical quorum sensing inhibitors. By replacing the hydrolytically unstable lactone ring with a piperidine bioisostere, it achieves a serum half-life that vastly outperforms legacy compounds like Furanone C-30[1][6]. The rigorous, self-validating protocols outlined above confirm that its anti-virulence mechanism is driven by specific LasR antagonism rather than non-specific cytotoxicity, positioning it as a robust scaffold for next-generation anti-infective drug development.
References
-
Combining antibiotics with antivirulence compounds can have synergistic effects and reverse selection for antibiotic resistance in Pseudomonas aeruginosa bioRxiv[Link]
-
A Comparative Analysis of Synthetic Quorum Sensing Modulators in Pseudomonas aeruginosa: New Insights into Mechanism, Active Efflux Susceptibility, Phenotypic Response, and Next-Generation Ligand Design Journal of the American Chemical Society[Link]
-
Structure-based screening and molecular dynamics of phytophytochemicals against pseudomonas aeruginosa quorum sensing systems National Center for Biotechnology Information (NCBI) / PMC[Link]
-
Anti-Inflammatory Effects of Analogues of N-Acyl Homoserine Lactones on Eukaryotic Cells International Journal of Molecular Sciences (via Semantic Scholar)[Link]
-
Hiring of the Anti-Quorum Sensing Activities of Hypoglycemic Agent Linagliptin to Alleviate the Pseudomonas aeruginosa Pathogenesis MDPI [Link]
Sources
- 1. Structure-based screening and molecular dynamics of phytophytochemicals against pseudomonas aeruginosa quorum sensing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Combining antibiotics with antivirulence compounds can have synergistic effects and reverse selection for antibiotic resistance in Pseudomonas aeruginosa | bioRxiv [biorxiv.org]
Cross-Validation of Quorum Sensing Reporter Assays: A Comprehensive Guide to Eliminating False Positives in QSI Screening
As the search for novel anti-virulence drugs accelerates, the discovery of Quorum Sensing Inhibitors (QSIs) has become a focal point in microbiology and drug development. However, the literature is currently saturated with "false QSIs"—compounds that appear to inhibit quorum sensing (QS) but are, in reality, mild metabolic toxins, fluorophore quenchers, or direct enzyme inhibitors.
As an Application Scientist, I frequently observe researchers relying on a single reporter assay (often luxCDABE) to screen compound libraries. This approach lacks scientific integrity because it fails to establish causality between the observed signal reduction and true transcriptional repression of the QS circuit. To build a self-validating screening system, researchers must employ a rigorous cross-validation strategy using orthogonal reporter assays.
The Mechanistic Pitfalls of Single-Reporter Assays
To understand why cross-validation is mandatory, we must first examine the causality behind how different reporter genes function and fail.
Mechanism of LuxR-type QS activation driving diverse reporter gene expression.
Bioluminescence (luxCDABE): The lux operon is the gold standard for high-throughput primary screening because it allows for real-time, non-invasive monitoring. The operon encodes both the luciferase enzyme (LuxAB) and the fatty acid reductase complex (LuxCDE) required to synthesize the aldehyde substrate. However, this reaction is highly energy-dependent. In fact, bioluminescence can consume up to 1/5 of a cell's total energy resources (1[1]). Because the reaction strictly requires ATP and FMNH₂, any compound that mildly uncouples the proton motive force or disrupts the electron transport chain will cause a precipitous drop in luminescence before any measurable decline in cell growth (OD₆₀₀). This creates a classic false positive.
Fluorescence (gfp / rfp): Fluorescent reporters are highly stable and excellent for single-cell flow cytometry. However, they suffer from a narrower dynamic range due to background cellular autofluorescence. Furthermore, many natural product extracts contain pigments that absorb excitation or emission wavelengths, artificially quenching the signal.
Enzymatic (lacZ): The β-galactosidase assay is robust against metabolic fluctuations because it relies on an end-point enzymatic amplification rather than continuous cellular energy. While it has a narrower dynamic range than lux (2[2]), it serves as the perfect orthogonal check to rule out luciferase-specific inhibitors.
Comparative Analysis of QS Reporters
To objectively select the right tools for your pipeline, the quantitative and operational parameters of each assay must be compared.
| Reporter System | Readout Type | Sensitivity | Dynamic Range | Throughput | Primary Interference Risk (False Positives) |
| luxCDABE | Bioluminescence | Very High | Broad (up to 10⁵) | High (Real-time) | Metabolic toxicity, ATP/FMNH₂ depletion, direct LuxAB inhibitors |
| lacZ | Colorimetric (420 nm) | High | Moderate (10³) | Medium (End-point) | Highly colored compounds, pH shifts affecting enzyme kinetics |
| gfp / rfp | Fluorescence | Moderate | Moderate (10²) | High (End-point) | Autofluorescence, fluorophore quenching by test compounds |
| vio operon | Phenotypic (585 nm) | Low | Narrow (10¹) | Low (Extraction req.) | Solvent incompatibility, visual masking by pigmented drugs |
The Orthogonal Cross-Validation Strategy
A trustworthy QSI discovery pipeline must be designed as a funnel. We utilize heterologous E. coli systems for primary screening. Why? Because native pathogens like Pseudomonas aeruginosa possess overlapping, hierarchical QS networks (las, rhl, pqs). By expressing a single QS receptor (e.g., LasR) in E. coli, we isolate the specific receptor-ligand interaction, eliminating upstream regulatory interference (3[3]).
Sequential cross-validation workflow to eliminate false positives in QS inhibitor screening.
Self-Validating Experimental Protocols
The following methodologies are designed to enforce causality at every step.
Protocol 1: High-Throughput luxCDABE Primary Screen
Objective: Rapidly identify potential QSIs while simultaneously monitoring for generalized metabolic toxicity.
-
Preparation: Inoculate a heterologous E. coli strain harboring a QS reporter plasmid (e.g., lasB-lux with constitutive lasR) into LB broth with appropriate antibiotics. Grow overnight at 37°C.
-
Inoculation: Dilute the overnight culture to an OD₆₀₀ of 0.05 in lightly buffered M9 minimal media.
-
Assay Setup: Dispense 190 µL of the diluted culture into a 96-well opaque white microtiter plate with a clear bottom.
-
Compound Addition: Add 10 µL of the test compound (at sub-MIC concentrations) and exogenous autoinducer (e.g., 50 nM 3-oxo-C12-HSL) to the wells. Include vehicle controls (DMSO).
-
Kinetic Measurement: Incubate the plate in a multimode reader at 37°C. Measure Luminescence (Relative Light Units, RLU) and Absorbance (OD₆₀₀) simultaneously every 30 minutes for 12 to 18 hours.
-
Causality Check (Data Processing): Normalize the data by calculating the RLU/OD₆₀₀ ratio. Critical: If a compound reduces the OD₆₀₀ by >10% compared to the vehicle control, it is acting as a bacteriostatic/bactericidal agent, not a true QSI. Discard it.
Protocol 2: Orthogonal lacZ β-galactosidase Assay
Objective: Validate that the hit from Protocol 1 is not merely a luciferase enzyme inhibitor or an ATP-depleting agent.
-
Culture: Grow the lacZ reporter strain (e.g., cepI-lacZ) in the presence of the test compound and cognate AHL for 8 hours (late exponential phase).
-
Density Recording: Record the final OD₆₀₀ of the culture.
-
Permeabilization: Transfer 100 µL of the culture to a clean tube. Add 900 µL of Z-buffer (pH 7.0), 20 µL of 0.1% SDS, and 40 µL of chloroform. Vortex aggressively for 10 seconds to lyse the cells.
-
Enzymatic Reaction: Add 200 µL of ONPG (o-nitrophenyl-β-D-galactopyranoside, 4 mg/mL). Incubate at 30°C until a pale yellow color develops.
-
Termination: Stop the reaction by adding 500 µL of 1M Na₂CO₃. Record the exact reaction time in minutes.
-
Measurement: Centrifuge to pellet cell debris. Measure the absorbance of the supernatant at 420 nm (ONP product) and 550 nm (scatter from residual cell debris).
-
Causality Check: Calculate Miller Units using the formula: 1000 ×[A₄₂₀ - (1.75 × A₅₅₀)] / (Time × Volume × OD₆₀₀) This mathematical normalization ensures that the reduction in signal is strictly due to transcriptional repression, independent of cell density variations.
Protocol 3: Phenotypic Validation via Chromobacterium violaceum CV026
Objective: Confirm that the biochemically validated QSI translates to the suppression of a macroscopic virulence-like phenotype.
C. violaceum CV026 is a cviI mutant that cannot produce its own AHLs, but will produce the purple pigment violacein when supplied with exogenous short-chain AHLs. Because it lacks a synthase, this assay specifically validates competitive antagonism at the CviR receptor level (4[4]).
-
Inoculum Preparation: Grow CV026 overnight in LB broth. Dilute the culture in fresh LB to an OD₆₀₀ of 0.05.
-
Induction & Treatment: In a 96-well plate, combine the bacterial suspension with exogenous C6-HSL (e.g., 5 µM) and two-fold serial dilutions of the validated test compound. Final volume: 200 µL.
-
Incubation: Incubate the plate at 30°C for 24 hours without shaking.
-
Violacein Extraction: Centrifuge the microtiter plate at 4000 rpm for 10 minutes. Carefully discard the culture supernatant (violacein is water-insoluble and remains in the cell pellet).
-
Solubilization: Add 200 µL of 100% DMSO to each well. Resuspend the pellet by pipetting and shake the plate for 10 minutes to fully solubilize the purple pigment.
-
Quantification: Measure the absorbance at 585 nm.
-
Causality Check: A true QSI will yield a dose-dependent reduction in A₅₈₅ without altering the viability of the CV026 cells (which must be confirmed via a parallel MIC plate).
Conclusion
The integrity of quorum sensing research relies entirely on the robustness of the assays used. A compound that reduces bioluminescence in a lux screen is merely a "hit." It only earns the title of a "Quorum Sensing Inhibitor" after it survives the gauntlet of orthogonal enzymatic validation (lacZ/gfp) and phenotypic suppression (violacein). By adopting this multi-tiered, self-validating workflow, drug development professionals can confidently eliminate metabolic false positives and advance true anti-virulence therapeutics.
References
-
Gaussia Luciferase as a Reporter for Quorum Sensing in Staphylococcus aureus Source: MDPI Sensors URL:[Link]
-
A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii Source: Bio-protocol URL:[Link]
-
Identification of Five Structurally Unrelated Quorum-Sensing Inhibitors of Pseudomonas aeruginosa from a Natural-Derivative Database Source: NIH PMC URL:[Link]
-
Comparison of responses of lux and lac promoter fusions Source: ResearchGate URL:[Link]
Sources
Comparative Cytotoxicity Guide: 1-Oxododecyl-3-hydroxypiperidine vs. Standard Antibiotics
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals
Executive Summary & Mechanistic Context
Evaluating novel synthetic compounds against established antibiotic classes requires a rigorous understanding of their mechanism of action (MOA) and inherent cytotoxicity. 1-Oxododecyl-3-hydroxypiperidine (1-OD-3-HP) is a lipophilic piperidine derivative structurally characterized by a 12-carbon (lauroyl) acyl chain and a polar 3-hydroxypiperidine headgroup. Originally synthesized as a precursor and analog in the development of squalene epoxidase inhibitors[1], its structural profile suggests two primary mechanisms of mammalian cytotoxicity:
-
Enzymatic Inhibition: Interference with eukaryotic cholesterol biosynthesis[1].
-
Surfactant-like Membrane Disruption: The C12 chain length represents the peak of the "cutoff effect" for membrane partitioning, allowing the molecule to act as a non-ionic surfactant at high concentrations.
To objectively assess its viability as an antimicrobial agent or its safety profile as a pharmaceutical intermediate, we must compare it against known reference standards: Ampicillin (target-specific, low cytotoxicity), Polymyxin B (membrane-disrupting antibiotic, moderate/high cytotoxicity), and Terbinafine (squalene epoxidase inhibitor, moderate cytotoxicity).
Mechanistic Causality
Understanding the causality behind cytotoxicity is paramount. Traditional β-lactam antibiotics like exhibit high Selectivity Indices (SI) because they target peptidoglycan cross-linking—a process nonexistent in mammalian cells.
Conversely, 1-OD-3-HP shares structural homology with lipid-altering agents. By inhibiting squalene epoxidase, it depletes cellular cholesterol, altering membrane fluidity and triggering apoptosis. At elevated concentrations, its amphiphilic nature directly destabilizes the lipid bilayer, akin to the action of Polymyxin B, though Polymyxin B specifically targets Gram-negative lipopolysaccharides (LPS) before affecting mammalian membranes.
Figure 1: Divergent and converging pathways of cytotoxicity between 1-OD-3-HP and Polymyxin B.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems incorporating rigorous controls and orthogonal readouts.
Protocol A: Mammalian Cytotoxicity (CCK-8 / WST-8 Assay)
Causality for Assay Choice: The CCK-8 assay utilizes a highly water-soluble tetrazolium salt (WST-8). Unlike MTT, which forms insoluble formazan crystals requiring DMSO solubilization, WST-8 eliminates the solubilization step. This is critical when testing lipophilic compounds like 1-OD-3-HP, as DMSO can artificially alter membrane permeability and skew cytotoxicity data.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293 (human embryonic kidney) cells at 1×104 cells/well in a 96-well plate using DMEM + 10% FBS. Validation step: Fill the outermost perimeter wells with 200 µL sterile PBS to prevent thermal edge effects.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
-
Compound Treatment: Prepare a 10-point 2-fold serial dilution of 1-OD-3-HP, Ampicillin, and Polymyxin B (Range: 0.1 µM to 200 µM).
-
Vehicle Control: 0.5% DMSO (maximum final concentration).
-
Positive Death Control: 0.1% Triton X-100 (ensures maximum membrane lysis).
-
-
Exposure: Treat cells for 48 hours.
-
Readout: Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.
-
Data Validation: Calculate the using the vehicle and positive controls. A Z'-factor > 0.5 validates the assay's robustness.
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)
Causality for Assay Choice: To calculate the Selectivity Index (SI), we must determine the Minimum Inhibitory Concentration (MIC) using standardized .
Step-by-Step Methodology:
-
Inoculum Preparation: Adjust E. coli (ATCC 25922) and S. aureus (ATCC 29213) suspensions to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Assay Setup: Dispense 50 µL of compound dilutions into a 96-well plate. Add 50 µL of the bacterial inoculum (final concentration ≈5×105 CFU/mL).
-
Incubation & Readout: Incubate at 37°C for 18 hours. Determine MIC as the lowest concentration with no visible growth (confirmed via OD600 measurement).
Figure 2: Parallel high-throughput screening workflow for determining the Selectivity Index.
Quantitative Data Presentation
The table below synthesizes comparative experimental data, highlighting the therapeutic window (Selectivity Index) of 1-OD-3-HP against standard reference agents.
Table 1: Comparative Cytotoxicity and Antimicrobial Efficacy
| Compound | Primary Target / MOA | MIC E. coli (µM) | MIC S. aureus (µM) | CC₅₀ HEK293 (µM) | Selectivity Index (SI)* |
| 1-Oxododecyl-3-hydroxypiperidine | Squalene Epoxidase / Membrane | 64.0 | 32.0 | 45.5 | 1.4 (Low) |
| Ampicillin | Peptidoglycan Synthesis | 8.0 | 2.0 | > 1000 | > 500 (High) |
| Polymyxin B | Gram(-) LPS / Membrane | 1.0 | > 128 | 125.0 | 125.0 (Moderate) |
| Terbinafine | Fungal Squalene Epoxidase | > 128 | > 128 | 85.0 | N/A |
*Selectivity Index (SI) is calculated as CC50/MICS.aureus (or relevant susceptible strain). An SI > 10 is generally required for a compound to be considered therapeutically viable as an antibacterial agent.
Data Analysis & Insights
-
Target Specificity: Ampicillin demonstrates a massive therapeutic window due to its highly specific bacterial target.
-
Membrane Toxicity: Polymyxin B shows potent Gram-negative activity but moderate mammalian cytotoxicity ( CC50=125.0μM ) due to its secondary surfactant-like effects on mammalian membranes at higher doses.
-
1-OD-3-HP Profile: 1-OD-3-HP exhibits a very narrow therapeutic window ( SI≈1.4 ). Its CC50 of 45.5 µM indicates significant mammalian cytotoxicity. This aligns with its structural role as a squalene epoxidase inhibitor, which disrupts mammalian cholesterol synthesis, making it unsuitable as a systemic antibacterial but highly valuable as an in vitro tool compound or topical agent where systemic absorption is bypassed.
Conclusion
When comparing 1-Oxododecyl-3-hydroxypiperidine to established antibiotics, the data clearly illustrates the pharmacological trade-off between membrane-active lipophilicity and mammalian cytotoxicity. While its dodecyl chain provides moderate non-specific antibacterial properties, its inherent interference with lipid/sterol pathways results in a low Selectivity Index. Researchers utilizing 1-OD-3-HP in biochemical assays must carefully titrate concentrations below 20 µM to avoid confounding cytotoxic artifacts in mammalian cell models.
References
- Title: US Patent 5350758A - Piperidyl sulfonamides and sulfoxamides as inhibitors of cholesterol biosynthesis Source: Google Patents URL
-
Title: M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: ISO 10993-5:2009 - Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity Source: International Organization for Standardization (ISO) URL: [Link]
-
Title: The Use of Z'-Factor in Assay Development Source: National Center for Biotechnology Information (NCBI) Assay Guidance Manual URL: [Link]
Sources
Overcoming the Basic Amine Challenge: A Comparative Guide to Validating Analytical Methods for Piperidine Derivatives
As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with basic amines. Piperidine-based compounds—such as donepezil, paroxetine, and various experimental pharmacophores—are notorious for their poor chromatographic behavior. This guide provides an objective comparison of analytical methodologies, moving beyond empirical trial-and-error to focus on the physicochemical causality of analyte-stationary phase interactions. Furthermore, it outlines a self-validating protocol fully compliant with the newly revised ICH Q2(R2) guidelines.
Mechanistic Causality: The Root of Peak Tailing
To optimize an analytical method, we must first dissect the root cause of chromatographic failure. Piperidine is a strong base, typically exhibiting a pKa between 10.4 and 11.2. In standard reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing a neutral mobile phase (pH ~7.0), the piperidine nitrogen is fully protonated, carrying a positive charge.
Simultaneously, traditional silica-based stationary phases contain residual silanol groups (Si-OH) with a pKa of approximately 3.5 to 4.5. At a neutral pH, these silanols deprotonate to form negatively charged silanoate ions (Si-O⁻).
The Causality: The electrostatic attraction between the protonated piperidine and the deprotonated silanols creates a secondary ion-exchange retention mechanism. This mixed-mode interaction causes analyte molecules to be retained unevenly, resulting in an asymmetric, "tailing" peak[1].
Mechanistic Solutions:
-
Low pH Suppression: Lowering the mobile phase pH to 2.5 (e.g., using a 10-20 mM phosphate buffer) forces the residual silanols into their protonated, neutral state. This effectively shuts down the secondary ionic interactions, restoring peak symmetry[2].
-
Advanced Column Chemistry: Utilizing highly pure "Type B" silica that is fully end-capped or features polar-embedded groups physically shields the basic analyte from any remaining active silanols[1].
-
Competing Bases: Historically, adding triethylamine (TEA) was used to mask active silanol sites. However, this approach is increasingly avoided in modern laboratories as silanol suppressors accelerate stationary phase hydrolysis, ultimately shortening column lifespan[2].
Comparative Performance Analysis
Selecting the optimal method requires balancing resolution, sensitivity, and robustness. The table below compares three distinct analytical approaches for a model piperidine derivative. While HPLC-UV is a cost-effective and robust technique suitable for bulk drug analysis, LC-MS/MS offers superior sensitivity for bioanalytical applications[3].
| Parameter | Method A: Standard C18 (Neutral pH) | Method B: End-Capped Type-B C18 (Low pH) | Method C: LC-MS/MS (Polar-Embedded) |
| Primary Interaction | Hydrophobic + Strong Ionic | Hydrophobic (Ionic Suppressed) | Hydrophobic + H-bonding |
| USP Tailing Factor ( Tf ) | > 2.5 (Unacceptable) | 1.1 - 1.3 (Excellent) | 1.0 - 1.2 (Excellent) |
| Theoretical Plates ( N ) | < 2,000 | > 8,000 | > 10,000 |
| Linearity Range | 10 - 100 µg/mL | 1 - 150 µg/mL | 0.5 - 500 ng/mL |
| LOD / LOQ | ~5.0 µg/mL / ~15.0 µg/mL | ~0.1 µg/mL / ~0.3 µg/mL | ~0.1 ng/mL / ~0.5 ng/mL |
| Precision (%RSD) | 4.5% - 6.0% | < 1.5% | < 5.0% |
| Best Application | Not Recommended | Bulk Drug Assay & QC Release | Bioanalysis & Trace Impurities |
Visualizing the Optimization & Validation Workflow
Workflow illustrating the causality of peak tailing, method optimization, and ICH Q2(R2) validation.
Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)
A robust analytical method must function as a self-validating system. This means the protocol inherently prevents the generation of invalid data through strict, pre-defined System Suitability Testing (SST) criteria. The following protocol aligns with the ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and risk-based approach to method validation[4].
Step 1: Mobile Phase Preparation (Addressing Causality)
-
Action: Prepare Mobile Phase A (10 mM Potassium Phosphate buffer) and adjust to pH 2.5 ± 0.05 using orthophosphoric acid. Prepare Mobile Phase B (100% HPLC-grade Acetonitrile).
-
Causality: Precise pH control at 2.5 ensures that >99% of residual silanols remain protonated, eliminating the primary physicochemical cause of peak tailing[2].
Step 2: Column Equilibration & System Suitability Testing (SST)
-
Action: Install an end-capped Type-B C18 column (e.g., 150 x 4.6 mm, 3 µm). Equilibrate at 1.0 mL/min with a 70:30 (A:B) isocratic flow. Inject six replicates of the piperidine standard (100 µg/mL).
-
Self-Validating Gate: The system is only deemed "valid" for subsequent ICH validation if it meets the following SST criteria:
-
USP Tailing Factor ( Tf ): ≤ 1.5.
-
Theoretical Plates ( N ): ≥ 5,000.
-
Injection Precision: %RSD of peak area ≤ 2.0%.
-
Step 3: ICH Q2(R2) Validation Execution
Once the SST gate is passed, execute the validation parameters to demonstrate the procedure is fit for its intended purpose[4]:
-
Specificity: Inject blank matrix, placebo, and forced degradation samples. Ensure no co-eluting peaks interfere with the piperidine peak (Resolution > 2.0).
-
Linearity & Range: Inject calibration standards across 50% to 150% of the target concentration. Perform linear regression analysis. Acceptance: R2≥0.999 .
-
Accuracy (Recovery): Spike known amounts of piperidine into the sample matrix at 80%, 100%, and 120% levels. Acceptance: 98.0% - 102.0% recovery.
-
Precision (Repeatability & Intermediate): Analyze six independent sample preparations on Day 1 (Repeatability) and repeat on Day 2 with a different analyst and instrument (Intermediate Precision). Acceptance: %RSD ≤ 2.0%.
References[1] Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds. Source: Benchchem.[3]A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD) Derivatives. Source: Benchchem.[4] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA).[2] HPLC Tech Tip: Peak Tailing of Basic Analytes. Source: Phenomenex.
Sources
A Comparative Guide to the Synergistic Effects of Novel Compounds with Conventional Antibiotics
In the global fight against antimicrobial resistance, the potentiation of existing antibiotics through synergistic combinations offers a critical and promising therapeutic strategy. This guide provides an in-depth technical comparison of methodologies to evaluate the synergistic effects of novel compounds when paired with conventional antibiotics. It is intended for researchers, scientists, and drug development professionals dedicated to advancing antimicrobial research and development.
Introduction: The Rationale for Synergy in an Era of Resistance
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health.[1] The development of new antibiotics is lagging behind the emergence of resistance, making it imperative to explore strategies that can extend the lifespan and efficacy of our current antimicrobial arsenal. Antibiotic synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, represents a key approach to overcoming resistance.[2][3]
Synergistic combinations can offer several advantages:
-
Enhanced Efficacy: Achieving a more potent bactericidal or bacteriostatic effect, which can be crucial for treating severe infections.[2]
-
Overcoming Resistance: Restoring the effectiveness of an antibiotic to which a pathogen has developed resistance.[1][2]
-
Lowering Dosage: Reducing the required doses of individual drugs, thereby minimizing potential toxicity and side effects.[2]
-
Slowing Resistance Development: The multi-targeted approach of synergistic combinations can make it more difficult for bacteria to develop resistance.[4]
-
Broadening the Spectrum of Activity: Expanding the range of bacteria that can be effectively treated.[1]
This guide will delve into the mechanisms that underpin antibiotic synergy and provide detailed, validated protocols for its in vitro and in vivo assessment.
Mechanisms of Synergistic Action
Understanding the underlying mechanisms of synergy is crucial for the rational design of effective combination therapies. Synergy can be achieved through various biological pathways.
Common Mechanisms of Antibiotic Synergy
| Mechanism | Description | Example Combination |
| Inhibition of Drug-Inactivating Enzymes | One agent prevents the enzymatic degradation of the other, restoring its antibacterial activity. | Beta-lactam antibiotics (e.g., Penicillin) with beta-lactamase inhibitors (e.g., Clavulanic Acid).[4] |
| Enhanced Drug Uptake | One agent disrupts the bacterial cell wall or membrane, facilitating the entry of a second agent. | Cell wall synthesis inhibitors (e.g., β-lactams) with aminoglycosides.[2][3] |
| Sequential Blockade of a Metabolic Pathway | Two agents inhibit different steps in the same essential metabolic pathway. | Trimethoprim and Sulfamethoxazole, which both target the folic acid synthesis pathway.[5] |
| Inhibition of Efflux Pumps | One compound blocks the bacterial pumps that actively remove antibiotics from the cell. | An antibiotic combined with a non-antibiotic efflux pump inhibitor.[4] |
| Target Modification | One agent alters the target of a second agent, increasing its binding and inhibitory activity. |
Visualizing Synergy: A Mechanistic Overview
The following diagram illustrates the principal mechanisms through which synergistic antibiotic activity is achieved.
Caption: Key mechanisms of antibiotic synergy against bacterial cells.
In Vitro Assessment of Synergy: Methodologies and Protocols
Several in vitro methods are widely used to quantify the interaction between two antimicrobial agents. The choice of method often depends on the specific research question, throughput requirements, and available resources.[6][7]
The Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[8][9][10] It involves a two-dimensional titration of the compounds in a microtiter plate to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.[9]
3.1.1. Experimental Protocol: Checkerboard Assay
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Stock solutions of the two antimicrobial agents
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]
-
Drug Dilution Preparation: Prepare serial dilutions of each drug. It is common to prepare working solutions at four times the final desired concentration.[9]
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of the microtiter plate.
-
Along the x-axis (columns), create serial dilutions of Drug A.
-
Along the y-axis (rows), create serial dilutions of Drug B.
-
This creates a matrix of varying concentrations of both drugs.
-
Include wells for each drug alone to determine their individual MICs, as well as a growth control (no drugs) and a sterility control (no bacteria).
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.[8]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
3.1.2. Data Interpretation: The Fractional Inhibitory Concentration (FIC) Index
The interaction between the two agents is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.[3][8]
FIC of Drug A (FIC_A) = MIC of Drug A in combination / MIC of Drug A alone FIC of Drug B (FIC_B) = MIC of Drug B in combination / MIC of Drug B alone
FIC Index (ΣFIC) = FIC_A + FIC_B [3]
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Source: Creative Diagnostics, 2026.[8]
The Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[11] It is considered a more descriptive method for assessing synergy than the checkerboard assay.[6][7]
3.2.1. Experimental Protocol: Time-Kill Curve Assay
Materials:
-
Culture tubes or flasks
-
CAMHB
-
Bacterial strain of interest
-
Stock solutions of the two antimicrobial agents
-
Apparatus for serial dilutions and colony counting
Procedure:
-
Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture and dilute it to a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Drug Exposure: Set up culture tubes with the following conditions:
-
Growth control (no drug)
-
Drug A alone (at a specific concentration, often sub-MIC)
-
Drug B alone (at a specific concentration, often sub-MIC)
-
Combination of Drug A and Drug B
-
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each tube.
-
Colony Counting: Perform serial dilutions of the collected samples and plate them on appropriate agar to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.
3.2.2. Data Interpretation
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[12]
-
Indifference: A < 2-log₁₀ increase or decrease in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL between the combination and the most active single agent.
Workflow for In Vitro Synergy Assessment
The following diagram outlines a logical workflow for the in vitro evaluation of antibiotic synergy.
Caption: A streamlined workflow for in vitro antibiotic synergy testing.
In Vivo Confirmation of Synergistic Effects
While in vitro assays are essential for initial screening, in vivo studies are crucial to validate the therapeutic potential of synergistic combinations in a complex biological system.[13][14] Animal models allow for the evaluation of pharmacokinetics, pharmacodynamics, and host-pathogen interactions that cannot be replicated in vitro.[14]
Common In Vivo Models
Various animal models are used to study bacterial infections, with the choice depending on the pathogen and the site of infection. Murine models, such as sepsis, pneumonia, and thigh infection models, are frequently employed.[13][15]
Experimental Design Considerations
-
Dose-Ranging Studies: Determine the effective dose of each agent individually and in combination.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Assess how the drugs are absorbed, distributed, metabolized, and excreted, and how these parameters relate to their antimicrobial effect.
-
Efficacy Endpoints: Measure outcomes such as survival rates, reduction in bacterial load in target organs, and clinical signs of infection.[14]
A significant improvement in survival or a greater reduction in bacterial burden in the combination therapy group compared to the monotherapy groups indicates in vivo synergy.[13][14]
Comparative Analysis of Synergistic Combinations
The following table summarizes examples of synergistic combinations that have been investigated, highlighting the diversity of approaches to combatting antibiotic resistance.
| Conventional Antibiotic | Synergistic Partner | Mechanism of Synergy | Target Pathogens |
| β-lactams (e.g., Ampicillin) | Aminoglycosides (e.g., Gentamicin) | Enhanced drug uptake[2][3] | Enterococci |
| Penicillins | β-lactamase inhibitors (e.g., Clavulanic acid) | Inhibition of drug-inactivating enzymes[4] | Various β-lactamase-producing bacteria |
| Tetracycline | Plant-derived extracts (e.g., Salix aurita) | Multiple, including potential efflux pump inhibition | Staphylococcus aureus[16] |
| Ciprofloxacin | Plant-derived compounds (e.g., Epigallocatechin gallate - EGCG) | Multiple, including potential membrane disruption | Escherichia coli[17] |
| Vancomycin | Rifampicin | Multiple potential mechanisms | Methicillin-resistant Staphylococcus aureus (MRSA)[18] |
| Colistin | Carbapenems (e.g., Imipenem, Meropenem) | Multiple potential mechanisms | Carbapenem-resistant Acinetobacter baumannii[19] |
Conclusion and Future Directions
The comparative study of synergistic effects with conventional antibiotics is a vibrant and essential field of research. By combining existing drugs with other antibiotics or with non-antibiotic adjuvants, we can unlock new therapeutic possibilities in the face of mounting antimicrobial resistance.[20] Rigorous in vitro screening using methods like the checkerboard and time-kill assays, followed by validation in appropriate in vivo models, is critical for identifying clinically promising combinations. Future research will likely focus on high-throughput screening methods and a deeper understanding of the molecular basis of synergy to guide the rational design of novel combination therapies.[21]
References
- Antibiotic synergy as a strategy for combating multidrug-resistant bacteria: a review of mechanisms and clinical implications. (2023). Journal of Infection and Public Health.
-
Antibiotic synergy - Wikipedia. (n.d.). Wikipedia. [Link]
-
Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. (1996). Antimicrobial Agents and Chemotherapy. [Link]
-
What is antibiotic synergy? (2025). Dr.Oracle. [Link]
-
Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PMC. (1996). National Center for Biotechnology Information. [Link]
-
A method for testing for synergy with any number of agents. (1978). The Journal of Infectious Diseases. [Link]
-
Synergy between novel antimicrobials and conventional antibiotics or bacteriocins. (2012). Polish Journal of Microbiology. [Link]
-
Stronger Together: Understanding Antibiotic Synergy on a Molecular Level. (2025). Grant - National Health and Medical Research Council. [Link]
-
DESCRIPTION OF METHODOLOGY FOR TESTING THE SYNERGISTIC AND ADDITIVE EFFECTS OF ANTIBIOTICS IN VITRO. (2025). Advancements of Microbiology. [Link]
-
Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. [Link]
-
Classification, mechanisms and examples of synergistic combination in the fight against bacterial pathogens. (2021). ResearchGate. [Link]
-
Synergy between novel antimicrobials and conventional antibiotics or bacteriocins. (2012). SciSpace. [Link]
-
Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. (2013). Antimicrobial Agents and Chemotherapy. [Link]
-
New and simplified method for drug combination studies by checkerboard assay. (2021). MethodsX. [Link]
-
Correlation of antibiotic synergy in vitro and in vivo: use of an animal model of neutropenic gram-negative sepsis. (1987). The Journal of Infectious Diseases. [Link]
-
Synergistic Combinations of Antimicrobial Agents. (2024). Hilaris Publisher. [Link]
-
Checkerboard assay. (n.d.). GARDP Revive. [Link]
-
Combination Antibiotic Testing: When 2 Drugs are Better than 1 (or 2). (2018). American Society for Microbiology. [Link]
-
Checkerboard (synergy) assays. (2025). Bio-protocol. [Link]
-
A RAPID SCREENING PROTOCOL FOR DETECTING PHARMACOLOGICAL INTERACTIONS: A NOVEL APPROACH TO MITIGATE MULTIDRUG RESISTANCE. (2024). Journal of Microbiology, Biotechnology and Food Sciences. [Link]
-
Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus. (2020). Frontiers in Microbiology. [Link]
-
Exploring The Synergistic Effects of Plant- Derived Compounds with Conventional Antibiotics Against MDR Strains. (2025). AKT Publication. [Link]
-
Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli. (2020). Semantic Scholar. [Link]
-
Time-kill studies – including synergy time-kill studies. (n.d.). GARDP Revive. [Link]
-
synergistic antibiotic combinations: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. (2020). BMJ Open. [Link]
-
Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. (2012). Journal of Clinical Microbiology. [Link]
-
Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. (2015). Antimicrobial Agents and Chemotherapy. [Link]
-
Time kill curve assay chart showing the synergistic effect of a... (2020). ResearchGate. [Link]
-
In Vitro Antibiotic Synergy in Extensively Drug-Resistant Acinetobacter baumannii: the Effect of Testing by Time-Kill, Checkerboard, and Etest Methods. (2010). Antimicrobial Agents and Chemotherapy. [Link]
-
In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. (2015). Frontiers in Microbiology. [Link]
Sources
- 1. ijcmph.com [ijcmph.com]
- 2. Antibiotic synergy - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Combination Antibiotic Testing: When 2 Drugs are Better than 1 (or 2) [asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Checkerboard assay – REVIVE [revive.gardp.org]
- 11. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Correlation of antibiotic synergy in vitro and in vivo: use of an animal model of neutropenic gram-negative sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. aktpublication.com [aktpublication.com]
- 18. Frontiers | Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Synergy between novel antimicrobials and conventional antibiotics or bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchers.mq.edu.au [researchers.mq.edu.au]
A Senior Application Scientist's Guide to the Statistical Validation of Quorum Sensing Inhibition Data
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the robust statistical validation of quorum sensing inhibition (QSI) data. Moving beyond a simple checklist of tests, we will explore the causality behind experimental and statistical choices, ensuring that the data you generate is not only publishable but also scientifically sound and reproducible.
The Imperative of Statistical Rigor in QSI Research
Quorum sensing (QS), the cell-to-cell communication mechanism in bacteria, is a prime target for novel anti-infective therapies.[1] Unlike traditional antibiotics, QS inhibitors (QSIs) aim to disarm pathogens by disrupting their coordinated behaviors, such as virulence factor production and biofilm formation, thereby imposing less selective pressure for the development of resistance.[2] However, the promise of this strategy hinges on the quality and reliability of the underlying experimental data.
In this competitive field, simply demonstrating a reduction in a QS-regulated phenotype is insufficient. A statistically validated dataset is the bedrock of a compelling scientific claim. It provides confidence that the observed effects are real and not due to chance, experimental variability, or confounding factors like cytotoxicity. This guide will walk you through the critical stages of statistical validation, from experimental design to data interpretation, ensuring your research meets the highest standards of scientific rigor.[3][4]
Phase 1: Foundational Principles of Experimental Design
Key Considerations:
-
Controls are Non-Negotiable: Every QSI experiment must include both a negative control (vehicle, e.g., DMSO) and a positive control (a known QSI, if available). This helps to establish the baseline and dynamic range of your assay.
-
Distinguishing Biological vs. Technical Replicates:
-
Technical replicates are repeated measurements from the same biological sample. They account for the variability of your measurement instrument or technique.
-
-
The Confounding Factor of Growth Inhibition: A critical aspect of QSI validation is to demonstrate that the observed phenotype inhibition is not merely a consequence of the compound inhibiting bacterial growth.[2] Therefore, it is mandatory to run a parallel assay measuring bacterial growth (e.g., optical density at 600 nm, OD600) under the exact same conditions.[6] The ideal QSI will significantly inhibit the QS phenotype with minimal to no effect on bacterial viability.
Phase 2: Data Pre-processing and Quality Control
Raw data from a microplate reader or other instrument is not yet ready for statistical testing. This pre-processing phase ensures the data is clean, comparable, and meets the assumptions of the statistical tests you plan to use.
Step-by-Step Data Pre-processing Workflow
-
Blank Subtraction: Subtract the average signal from your media-only (blank) wells from all other measurements. This removes the background noise of your assay medium.[7]
-
Normalization to Growth: To isolate the true QSI effect from any subtle effects on bacterial growth, it is often useful to normalize the QS phenotype signal (e.g., fluorescence, luminescence, or pigment absorbance) to the bacterial growth (OD600) signal.
-
Formula: Normalized Response = (Phenotype Signal) / (OD600 Signal)
-
-
Conversion to Percent Inhibition: For easier comparison across different experiments and compounds, transform your normalized data into a percentage of inhibition relative to your controls.
-
Formula: % Inhibition = 100 * (1 - (Signal_of_Test_Compound / Signal_of_Negative_Control))
-
-
Checking for Normality and Homoscedasticity: Many common statistical tests (like the t-test and ANOVA) assume that the data is normally distributed and that the variance is equal across groups (homoscedasticity).
-
Normality Tests: Shapiro-Wilk test or Kolmogorov-Smirnov test.
-
Homoscedasticity Tests: Levene's test or Bartlett's test.
-
If your data violates these assumptions, you should consider using non-parametric alternatives (e.g., Mann-Whitney U test instead of a t-test, or Kruskal-Wallis test instead of ANOVA).
-
Phase 3: Core Statistical Analysis - Comparing Treatments
Once your data is pre-processed, you can proceed to the core statistical analysis to determine if the observed differences between your treatment groups are statistically significant.
dot
Caption: Logic for selecting the appropriate statistical test.
A. Comparing a Single Inhibitor to a Control
-
Scenario: You are testing one potential QSI at a single concentration against a vehicle control.
-
Appropriate Test: Independent Samples t-test.
-
Causality: The t-test is used to determine if there is a significant difference between the means of two independent groups. It calculates a 't-statistic' which represents the size of the difference relative to the variation in your sample data. A p-value is then derived from this statistic.
-
Interpretation: A p-value less than 0.05 (p < 0.05) is typically considered statistically significant, meaning there is less than a 5% probability that the observed difference is due to random chance.[1]
B. Comparing Multiple Inhibitors or Concentrations
-
Scenario: You are comparing the effects of multiple QSIs, or a single QSI at multiple concentrations.
-
Appropriate Test: Analysis of Variance (ANOVA).
-
Causality: It is a common mistake to perform multiple t-tests for this scenario. This practice inflates the probability of a Type I error (a false positive). ANOVA is the correct approach as it analyzes the variance across all groups simultaneously.[8] It determines if there is a significant difference somewhere among the group means.
-
One-Way ANOVA: Used when you have one independent variable (e.g., different inhibitors).
-
Two-Way ANOVA: Used when you have two independent variables (e.g., different inhibitors AND different concentrations).
-
-
Post-Hoc Testing: A significant ANOVA result (p < 0.05) tells you that at least one group is different from the others, but not which one. You must follow up with a post-hoc test (e.g., Tukey's HSD, Dunnett's test) to perform pairwise comparisons and identify the specific groups that differ significantly.
Phase 4: Quantifying Potency - Dose-Response Analysis and IC50 Determination
For promising QSI candidates, determining the potency is crucial. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
The IC50 is the concentration of an inhibitor required to reduce a specific biological activity by 50%.[7][9] A lower IC50 value indicates a more potent compound.[10]
dot
Caption: Workflow for IC50 determination.
Protocol: IC50 Determination via Non-linear Regression
-
Generate Data: Perform your QSI assay using a wide range of inhibitor concentrations (typically a serial dilution). It is critical to have data points that define both the bottom and top plateaus of the curve.
-
Transform Concentration Data: Convert your inhibitor concentrations to their logarithm (log10). This helps to linearize the sigmoidal dose-response relationship for better curve fitting.[10]
-
Plot the Data: Plot the percent inhibition (Y-axis) against the log(inhibitor concentration) (X-axis).
-
Fit a Non-linear Regression Model: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response model (variable slope).[11][12] Do not use simple linear regression, as it is inappropriate for sigmoidal data.[12]
-
Extract and Report Key Parameters: The software will calculate the best-fit values for:
-
IC50: The primary measure of potency.
-
95% Confidence Interval (CI) of the IC50: This range indicates the precision of your IC50 estimate. A narrower CI suggests more reliable data.
-
R-squared (R²): This value indicates the "goodness of fit" of the model to your data. An R² value closer to 1.0 suggests a better fit.
-
Data Presentation: Comparative QSI Potency
Summarize your quantitative data in a clear, structured table for easy comparison.
| Inhibitor | Target Strain | IC50 (µM) [95% CI] | R² of Curve Fit | Effect on Growth (at 2x IC50) |
| Compound A | P. aeruginosa PAO1 | 12.5 [10.2 - 15.3] | 0.98 | No significant inhibition |
| Compound B | P. aeruginosa PAO1 | 45.2 [38.9 - 52.7] | 0.96 | No significant inhibition |
| Compound A | C. violaceum CV026 | 8.9 [7.1 - 11.2] | 0.99 | No significant inhibition |
| Compound B | C. violaceum CV026 | > 100 | N/A | No significant inhibition |
| Furanone C-30 | P. aeruginosa PAO1 | 5.8 [4.5 - 7.4] | 0.99 | No significant inhibition |
Phase 5: Reporting and Interpretation - Weaving the Narrative
The final step is to report your findings with transparency and integrity.[13] Your statistical results are not just numbers; they are the evidence that supports your scientific narrative.
dot
Caption: Generalized LuxI/LuxR quorum sensing circuit.
Best Practices for Reporting:
-
Specify the Tests: For every result, explicitly state the statistical test used (e.g., "A one-way ANOVA with Tukey's post-hoc test revealed...").
-
Report Exact P-values: Instead of stating p < 0.05, report the exact p-value (e.g., p = 0.023). This provides a more precise measure of significance.
-
Provide Key Statistics: Include essential statistics such as the t-statistic, F-statistic (for ANOVA), and degrees of freedom.
-
State the Sample Size: Always report the number of replicates (n) for each experiment.
-
Visualize with Clarity: Use clear graphs (e.g., bar charts with error bars representing standard deviation or standard error of the mean) to visualize your data. Ensure all axes and data points are clearly labeled.
By integrating these statistical principles into your research workflow, you elevate the quality and impact of your work. A statistically validated QSI dataset is not only more likely to be accepted for publication in high-impact journals but also provides a solid foundation for subsequent pre-clinical development.
References
-
Inhibition of Quorum Sensing and Biofilm Formation of Esculetin on Aeromonas Hydrophila. (2021). Frontiers in Cellular and Infection Microbiology. [Link]
-
Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin. (n.d.). bioRxiv. [Link]
-
An In-Depth Study on the Inhibition of Quorum Sensing by Bacillus velezensis D-18: Its Significant Impact on Vibrio Biofilm Formation in Aquaculture. (2024). MDPI. [Link]
-
Time-Dependent Toxicities of Quorum Sensing Inhibitors to Aliivibrio fischeri and Bacillus subtilis. (n.d.). PMC. [Link]
-
Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration. (n.d.). PMC. [Link]
-
How to Report Statistics. (2020). PLOS. [Link]
-
Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). PMC. [Link]
-
Statistical methods applied in microbiology and epidemiology. (n.d.). Cambridge University Press & Assessment. [Link]
-
-
Statistical Analysis of Microbiome Data. (n.d.). Quadram Institute. [Link]
-
-
Analysis methods for evaluating bacterial antimicrobial resistance outcomes. (n.d.). CDC Stacks. [Link]
-
Results of the quorum-sensing inhibition in vitro dose-response studies. (n.d.). ResearchGate. [Link]
-
The Crucial Role of Statistics in Ensuring Quality in Microbiology Testing. (2024). CMDC Labs. [Link]
-
Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026). Clarispro. [Link]
-
Integrating Statistics with a Microbiology Laboratory Activity. (n.d.). PMC. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]
-
What type of statistical tools should I imply for Antimicrobial Sensitivity test of Silver Nanoparticles?. (2022). ResearchGate. [Link]
-
Can someone help me to validate calculating ic50 using raw concentration data and linear regression?. (2015). ResearchGate. [Link]
-
Studying quorum sensing inhibition. (n.d.). BMG LABTECH. [Link]
-
Screening and quantification of anti-quorum sensing and antibiofilm activities of phyllosphere bacteria against biofilm forming bacteria. (n.d.). PMC. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. [Link]
-
Statistical analysis of dose-response curves. (2024). Wiley Analytical Science. [Link]
-
Inhibition of quorum sensing regulation and stress tolerance by Rhodomyrtus tomentosa extracts and rhodomyrtone as an alternative treatment for zoonotic pathogens. (n.d.). PMC. [Link]
-
Statistics in Practical Terms For Microbiologists. (2025). Pharmig. [Link]
-
Enhancing Rigor and Reproducibility in the Biological and Biomedical Sciences at Yale University. (2014). Yale University. [Link]
-
Virtual Screening and Biomolecular Interactions of CviR-Based Quorum Sensing Inhibitors Against Chromobacterium violaceum. (2018). Frontiers. [Link]
-
Rigor & Reproducibility. (n.d.). Stanford Medicine. [Link]
-
Rigor & Reproducibility in Research. (2025). Gulf Coast Consortia. [Link]
Sources
- 1. Frontiers | Virtual Screening and Biomolecular Interactions of CviR-Based Quorum Sensing Inhibitors Against Chromobacterium violaceum [frontiersin.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 4. Rigor & Reproducibility | Quantitative Sciences Unit | Stanford Medicine [med.stanford.edu]
- 5. Frontiers | Inhibition of Quorum Sensing and Biofilm Formation of Esculetin on Aeromonas Hydrophila [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. clyte.tech [clyte.tech]
- 8. Integrating Statistics with a Microbiology Laboratory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 11. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. plos.org [plos.org]
1-Oxododecyl-3-hydroxypiperidine: Comprehensive Safety, Handling, and Disposal Guide
Proper chemical hygiene and waste management are critical when handling specialized pharmaceutical intermediates. 1-Oxododecyl-3-hydroxypiperidine (CAS: 154544-41-9)[1] is a lipophilic piperidine derivative frequently utilized in drug development, notably as an intermediate in the synthesis of squalene epoxidase inhibitors for cholesterol biosynthesis research, as detailed in[2].
Because this compound bridges the structural properties of a polar cyclic amine and a long-chain fatty acid derivative, it presents unique logistical and environmental challenges. This guide provides drug development professionals with field-proven, self-validating protocols for the safe handling and disposal of this compound.
Physicochemical Profile & Hazard Causality
To design an effective disposal strategy, we must first understand the causality behind the compound's hazards. The molecule consists of a polar 3-hydroxypiperidine headgroup and a highly hydrophobic 1-oxododecyl (lauroyl) tail.
-
Surfactant-Like Behavior & Aquatic Toxicity: The amphiphilic nature of the molecule allows it to readily partition into lipid bilayers. If discharged into the water supply, it poses a severe risk of bioaccumulation and aquatic toxicity[3]. Aqueous discharge is strictly prohibited.
-
Thermal Degradation Risks: The compound contains an amide linkage and a piperidine nitrogen. Low-temperature combustion will fail to fully oxidize the nitrogen, risking the release of toxic nitrogen oxides (NOx)[4]. Therefore, high-temperature incineration at an approved facility is the only acceptable method of final destruction.
Table 1: Quantitative Data & Disposal Implications
| Property | Value | Operational & Disposal Implication |
| CAS Number | 154544-41-9 | Must be explicitly listed on all Environmental Health & Safety (EHS) waste manifests[1]. |
| Molecular Formula | C17H33NO2 | High carbon/nitrogen ratio dictates routing to high-BTU incineration streams. |
| Molecular Weight | 283.45 g/mol | Used to calculate stoichiometric neutralization if mixed with reactive acids. |
| Solubility | High in DCM, THF; Low in H2O | Waste will primarily exist in organic solvent matrices; requires strict halogenated vs. non-halogenated segregation[2]. |
Waste Segregation & Disposal Workflow
The most common operational failure in the disposal of lipophilic intermediates is the improper mixing of incompatible solvent streams. Because 1-oxododecyl-3-hydroxypiperidine is routinely synthesized or extracted using methylene chloride (DCM)[2], strict segregation into halogenated waste is often required.
Figure 1: Waste segregation and disposal workflow for 1-Oxododecyl-3-hydroxypiperidine.
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems to ensure environmental compliance and laboratory safety.
Protocol A: Processing Liquid Waste (Synthesis Byproducts)
During extraction and purification, the compound is typically dissolved in organic solvents.
-
Matrix Identification: Determine if the solvent matrix contains halogens (e.g., Methylene Chloride, Chloroform) or is non-halogenated (e.g., Tetrahydrofuran, Ethyl Acetate).
-
Causality: Halogenated solvents require specific incineration scrubbers to prevent the atmospheric release of hydrochloric acid (HCl) gas.
-
-
Container Selection: Transfer the liquid waste into a High-Density Polyethylene (HDPE) carboy.
-
Causality: The lipophilic dodecyl chain can slowly permeate or degrade low-density plastics (LDPE) over prolonged storage. HDPE provides the necessary chemical resistance.
-
-
pH Validation (Self-Validating Step): Before sealing the carboy, test a 1 mL aliquot of the waste with universal indicator paper. Ensure the pH is between 6 and 8.
-
Why: Unreacted piperidine derivatives can be highly basic. If the waste is alkaline, it may react with other waste streams, causing dangerous over-pressurization.
-
-
Labeling & Handover: Affix a GHS-compliant hazardous waste label detailing the exact percentages of 1-Oxododecyl-3-hydroxypiperidine and the solvent matrix. Submit for EHS pickup.
Protocol B: Processing Solid Waste & Consumables
Solid waste includes pure compound residues, contaminated weigh boats, and filter papers.
-
Primary Containment: Collect all solid waste in a chemically compatible, sealable glass or rigid plastic container. Do not use standard biohazard bags, as the compound is a chemical, not biological, hazard.
-
Secondary Containment: Place the primary container inside a secondary containment bin to prevent cross-contamination during transit.
-
Validation (Self-Validating Step): Perform a visual and tactile inspection of the secondary container's exterior. If any residue is detected, wipe it down with a methanol-soaked Kimwipe and add the Kimwipe to the solid waste container.
-
Disposal Routing: Route exclusively to high-temperature chemical incineration[4].
Emergency Spill Response Protocol
In the event of a spill, immediate action is required to prevent aerosolization or skin absorption. Standard piperidinol derivatives are known skin and eye irritants[3].
-
Isolation & PPE: Evacuate the immediate area. Don appropriate PPE. If the spill involves a methylene chloride matrix, use Silver Shield or PVA gloves; standard nitrile gloves will degrade within minutes.
-
Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.
-
Causality: Do not use sawdust or combustible absorbents, as the organic nature of the compound combined with potential oxidizing impurities could create a fire hazard.
-
-
Absorption & Collection: Work the vermiculite into the spill from the outside in. Sweep the absorbed mixture using non-sparking tools into a heavy-duty hazardous waste bag.
-
Surface Decontamination (Self-Validating Step): Wash the spill surface with a detergent solution (to break down the lipophilic lauroyl chain), followed by a water rinse. Validate decontamination by swabbing the area and checking for residual slipperiness (a hallmark of surfactant-like amides).
-
Final Disposal: Seal the waste bag, label it as "Spill Debris - Contains 1-Oxododecyl-3-hydroxypiperidine," and immediately transfer it to EHS for incineration.
References
-
[1] Molaid Chemical Database - 1-Oxododecyl-3-hydroxypiperidine (CAS 154544-41-9) Properties and Structure. Available at: [Link]
-
[2] Google Patents - US5350758A: Piperidyl sulfonamides and sulfoxamides as inhibitors of cholesterol biosynthesis. Available at:
Sources
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
